N-Allylsalicylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(13)8-5-3-4-6-9(8)12/h2-6,12H,1,7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECWHJOALGVHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151995 | |
| Record name | N-Allylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-62-7 | |
| Record name | 2-Hydroxy-N-2-propen-1-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylsalicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylsalicylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Allylsalicylamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylsalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: N-Allylsalicylamide (CAS 118-62-7)
Dual-Functional Salicylate: Pharmacophore & Polymerizable Intermediate [1]
Executive Summary
N-Allylsalicylamide (CAS 118-62-7) represents a distinct class of functionalized salicylates bridging the gap between small-molecule therapeutics and functional material science.[1] Unlike its parent compound, salicylamide, the inclusion of an N-allyl moiety introduces a reactive alkene handle while preserving the orth-hydroxybenzamide pharmacophore required for COX inhibition and UV absorption.
This guide serves as a definitive technical resource for researchers utilizing CAS 118-62-7 in drug development (prodrug design) and polymer chemistry (UV-stabilizing monomers).[1]
Part 1: Chemical Identity & Physicochemical Profile
The Molecule at a Glance: N-Allylsalicylamide is an amide derivative of salicylic acid.[1] Its structure is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen, which significantly influences its solubility and spectral properties.
| Property | Specification | Critical Note |
| IUPAC Name | N-prop-2-enyl-2-hydroxybenzamide | Preferred for patent filings.[1] |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to off-white crystalline solid | Subject to oxidative darkening if stored improperly.[1] |
| Solubility | Soluble in Ethanol, DMSO, DMF.[1] | Poor water solubility (< 1 mg/mL) necessitates co-solvents for biological assays.[1] |
| pKa (Phenol) | ~8.2 (Predicted) | The amide group is neutral; the phenolic proton is the primary acidic site.[1] |
| LogP | ~2.0 - 2.3 | Moderate lipophilicity; suitable for transdermal formulations.[1] |
Part 2: Synthetic Pathways & Process Optimization
Protocol A: Direct Aminolysis (Recommended)
Rationale: Methyl salicylate is an abundant, inexpensive starting material. Allylamine acts as a potent nucleophile, displacing the methoxy group.
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Allylamine (1.5 eq) - Excess drives equilibrium and scavenges protons.[1]
-
Solvent: Methanol (anhydrous) or Neat (if temperature controlled).
-
Catalyst (Optional): Sodium Methoxide (0.05 eq) to accelerate kinetics.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Purge with Nitrogen.
-
Charging: Charge Methyl Salicylate dissolved in Methanol (3M concentration).
-
Addition: Add Allylamine dropwise at room temperature to prevent exotherms from vaporizing the volatile amine (BP ~53°C).
-
Reaction: Heat to mild reflux (60°C) for 6–12 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
-
Workup:
-
Rotary evaporate the solvent and excess allylamine.
-
Resuspend the residue in cold Ethanol/Water (1:1).
-
Acidify slightly with 1M HCl to pH 5 (precipitates the amide and removes unreacted amine).
-
-
Purification: Recrystallize from Ethanol/Water to yield white needles.
Protocol B: Acid Chloride Route (Alternative)
Rationale: Used only when the ester substrate is unreactive or sterically hindered. Requires protection of the phenolic -OH (e.g., acetylation) to prevent polymerization or side reactions.
Visualizing the Synthetic Logic:
Figure 1: Direct aminolysis pathway.[1] The reaction is driven by the nucleophilicity of the primary amine against the methyl ester.
Part 3: Pharmacological & Functional Applications[2]
1. Analgesic & Anti-Inflammatory Potential
N-Allylsalicylamide functions as a non-steroidal anti-inflammatory drug (NSAID) analogue.[1]
-
Mechanism: It acts as a competitive inhibitor of Cyclooxygenase (COX) enzymes. The phenolic hydroxyl group binds to the active site Arg-120 of COX-1/COX-2.[1]
-
Advantage: The N-allyl group increases lipophilicity compared to salicylamide, potentially enhancing transdermal penetration for topical analgesic creams.
2. Polymerizable UV-Absorber
This is the compound's unique differentiator.[1] The allyl group allows it to be covalently incorporated into polymer backbones (e.g., hydrogels, methacrylates).
-
Application: Creating "self-preserving" polymers or contact lenses with intrinsic UV protection.[1]
-
Spectral Activity: The salicylamide moiety absorbs strongly in the UVB region (290–320 nm) due to the conjugated benzene-amide system.
Mechanism of Action Visualization:
Figure 2: Structure-Activity Relationship (SAR).[1] The molecule's trifunctional nature allows for simultaneous biological activity and chemical functionalization.
Part 4: Analytical Characterization Protocol
To ensure the integrity of your synthesized or purchased material, the following self-validating analytical system is required.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Detection: UV @ 305 nm (Lambda max).
-
Retention Time: Expect elution ~6–8 minutes (depending on flow rate).
2. Infrared Spectroscopy (FT-IR)
Look for these diagnostic bands to confirm identity:
-
3200–3300 cm⁻¹: N-H stretch (Amide).
-
1640 cm⁻¹: C=O stretch (Amide I band).
-
1600 cm⁻¹: C=C stretch (Aromatic + Allyl alkene).
-
990 & 910 cm⁻¹: Terminal vinyl deformation (Critical for confirming the Allyl group).
Part 5: Safety & Toxicology (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).
-
Sensitization: As with many allyl derivatives, there is a risk of contact dermatitis. Handle with nitrile gloves.
-
Stability: Stable under standard conditions. Avoid strong oxidizers which may react with the alkene.
References
-
PubChem. (n.d.). N-Allylsalicylamide (CID 67048).[1][2] National Library of Medicine. Retrieved from [Link]
-
Daidone, G., et al. (1989).[3] Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Il Farmaco, 44(5), 465-473.[3] Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Salicylamide derivatives and UV spectral data. National Institute of Standards and Technology. Retrieved from [Link]
-
Science-SoftCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
Sources
- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 2. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Allylsalicylamide (C₁₀H₁₁NO₂)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-Allylsalicylamide. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this molecule, grounded in established scientific principles and methodologies. The structure of this guide is intentionally fluid, designed to mirror the logical progression of scientific inquiry—from fundamental characteristics to synthesis, analysis, and potential applications. Every protocol and piece of data is presented with an emphasis on causality and self-validation, empowering researchers to not only replicate but also innovate upon the foundational knowledge provided herein.
Molecular Overview and Physicochemical Properties
N-Allylsalicylamide, with the chemical formula C₁₀H₁₁NO₂, is a derivative of salicylic acid, a well-known pharmacophore. Its structure, featuring an allyl group attached to the amide nitrogen, imparts distinct physicochemical characteristics that influence its biological activity and potential applications.
IUPAC Name: 2-hydroxy-N-prop-2-enylbenzamide[1] CAS Number: 118-62-7[1] Molecular Formula: C₁₀H₁₁NO₂[1]
Physicochemical Data
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development, guiding decisions on formulation, delivery, and experimental design.
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 177.078978594 Da | PubChem[1] |
| XLogP3 | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: The properties listed above are computationally derived and should be confirmed by experimental data where critical.
Synthesis of N-Allylsalicylamide
The synthesis of N-Allylsalicylamide can be approached through several established methods for amide bond formation. A common and reliable method involves the acylation of allylamine with a salicylic acid derivative. The following protocol is a representative example of how this synthesis can be achieved.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-Allylsalicylamide.
Detailed Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes the synthesis of N-Allylsalicylamide from salicylic acid by first converting it to its acyl chloride, followed by reaction with allylamine.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂)
-
Allylamine
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend salicylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the evolution of HCl gas ceases. The completion of this step results in the formation of salicyloyl chloride.
-
Acylation Reaction: Cool the reaction mixture to 0 °C and add anhydrous pyridine (1.5 eq) dropwise.
-
Slowly add a solution of allylamine (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure N-Allylsalicylamide.
Structural Characterization and Spectroscopic Analysis
Unequivocal structural confirmation is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized N-Allylsalicylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N-Allylsalicylamide is expected to show distinct signals for the aromatic protons of the salicyl ring, the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, the amide proton, and the hydroxyl proton. The splitting patterns and coupling constants will be indicative of the connectivity of these protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the amide carbonyl carbon, and the carbons of the allyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-Allylsalicylamide is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400-3200 (broad) |
| N-H (amide) | ~3300 |
| C=O (amide I) | ~1640 |
| N-H bend (amide II) | ~1550 |
| C=C (alkene) | ~1645 |
| Aromatic C-H | ~3100-3000 |
| Aromatic C=C | ~1600, 1485 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The electron ionization (EI) mass spectrum of N-Allylsalicylamide is expected to show a molecular ion peak (M⁺) at m/z 177.
Potential Biological Activity and Mechanism of Action
Salicylamide and its derivatives are known to possess a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Anti-inflammatory and Analgesic Activity
The salicylamide scaffold is closely related to salicylic acid, the active metabolite of aspirin. The primary mechanism of action for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation. It is hypothesized that N-Allylsalicylamide may exert similar effects.
Caption: Hypothesized mechanism of anti-inflammatory action.
Antimicrobial Activity
Various derivatives of salicylamide have demonstrated activity against a range of microbial pathogens. The presence of the lipophilic allyl group in N-Allylsalicylamide may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of N-Allylsalicylamide.
Materials:
-
N-Allylsalicylamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of N-Allylsalicylamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Safety and Handling
N-Allylsalicylamide is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
N-Allylsalicylamide is a molecule of interest with potential applications in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities, along with detailed experimental protocols. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety studies. The methodologies and foundational data presented herein are intended to serve as a robust starting point for such investigations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67048, N-Allylsalicylamide. Retrieved from [Link].
Sources
Technical Guide: 2-Hydroxy-N-(prop-2-en-1-yl)benzamide
Synthesis, Structural Dynamics, and Pharmacological Scaffolding[1]
Executive Summary
2-hydroxy-N-(prop-2-en-1-yl)benzamide , commonly known as N-allylsalicylamide , represents a critical scaffold in medicinal chemistry and polymer science. It bridges the structural utility of the salicylamide pharmacophore (analgesic, anti-inflammatory) with the reactive versatility of an allyl group. This guide moves beyond basic definitions to explore the molecule's synthesis, the critical role of intramolecular hydrogen bonding in its stability, and its application as a "clickable" drug intermediate.
Molecular Architecture & Physicochemical Properties[2]
The IUPAC name 2-hydroxy-N-(prop-2-en-1-yl)benzamide decodes as follows:
-
Parent Structure: Benzamide (Ph-CO-NH-).
-
Substituent 1 (C2): Hydroxyl group (-OH), conferring phenolic acidity and H-bonding capability.
-
Substituent 2 (N-position): Prop-2-en-1-yl group (Allyl), providing a terminal alkene for functionalization.
The "Pseudo-Ring" Phenomenon
A defining feature of this molecule is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the amide carbonyl oxygen. This interaction creates a stable, planar 6-membered pseudo-ring system.
-
Consequence for Solubility: This "locks" the polar groups, effectively reducing the molecule's polarity and increasing its lipophilicity (logP) compared to isomers where this bond cannot form (e.g., 4-hydroxy derivatives). This explains its enhanced membrane permeability in biological systems.[1]
-
Consequence for Reactivity: The phenolic proton is less acidic (higher pKa) than typical phenols due to this stabilization, requiring stronger bases for O-alkylation.
Synthetic Pathways & Optimization
While Schotten-Baumann conditions (using salicyloyl chloride) are traditional, they are prone to polymerization and oligomerization due to the bifunctional nature of the starting material.
Recommended Route: Direct Aminolysis of Methyl Salicylate This route is atom-economical and avoids the handling of unstable acid chlorides.
Graphviz: Synthetic Decision Matrix
The following diagram outlines the logic for selecting the synthetic route based on scale and available reagents.
Figure 1: Decision matrix for the synthesis of N-allylsalicylamide, favoring the aminolysis route for purity.
Detailed Experimental Protocol: Microwave-Assisted Aminolysis
This protocol is designed for high purity and reproducibility, minimizing side reactions.
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Allylamine (1.5 eq) – Excess drives equilibrium.
-
Catalyst: Anhydrous Sodium Methoxide (0.1 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free conditions.
-
Solvent: Methanol (optional, can be run neat).
Step-by-Step Methodology:
-
Setup: In a microwave-safe reaction vial, combine Methyl Salicylate (15.2 g, 100 mmol) and Allylamine (8.56 g, 150 mmol). Add the catalyst.
-
Reaction: Seal and irradiate at 100°C for 30 minutes (or reflux for 12 hours if using conventional heating).
-
Monitoring (Self-Validation): Spot TLC (Hexane:EtOAc 3:1). The starting material (Methyl Salicylate, high Rf) should disappear, replaced by a more polar spot (Product).
-
Workup (The Purification Logic):
-
Evaporate excess allylamine (volatile).
-
Dissolve residue in Ethyl Acetate.
-
Wash 1: 1M HCl (Removes any unreacted allylamine or catalyst).
-
Wash 2: 5% NaHCO3 (Removes any hydrolyzed salicylic acid).
-
Wash 3: Brine (Drying).
-
-
Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Structural Characterization (Self-Validating Systems)
To confirm the identity of 2-hydroxy-N-(prop-2-en-1-yl)benzamide , rely on the specific spectroscopic signatures of the functional groups.
| Technique | Diagnostic Signal | Mechanistic Insight |
| 1H-NMR | δ 12.0-13.0 ppm (s, 1H) | Phenolic OH. Extremely downfield shift confirms the Intramolecular H-bond (IMHB) with the amide carbonyl. If this is <10 ppm, the structure is likely incorrect or the IMHB is disrupted. |
| 1H-NMR | δ 5.8-6.0 ppm (m, 1H) | Allyl Vinyl Proton (-CH=). Characteristic multiplet confirming the integrity of the allyl group (no reduction occurred). |
| 1H-NMR | δ 5.1-5.3 ppm (d, 2H) | Allyl Terminal Methylene (=CH2). Distinct splitting pattern. |
| IR | ~1640 cm⁻¹ | Amide I Band. Lower frequency than typical amides due to H-bonding, validating the pseudo-ring structure. |
Pharmacological & Industrial Applications[3][4]
Biological Activity
Salicylamide derivatives are potent antimicrobial agents . The N-allyl group enhances lipophilicity, allowing better penetration of bacterial cell walls compared to the parent salicylamide.
-
Target: Studies suggest activity against S. aureus and Candida species by disrupting membrane integrity or inhibiting specific enzymes like isocitrate lyase.
-
Mechanism: The phenolic group acts as a proton shuttle, uncoupling oxidative phosphorylation in pathogens.
Chemical Scaffolding (Click Chemistry)
The allyl group serves as a "handle" for further diversification without affecting the pharmacophore.
Figure 2: Divergent synthesis opportunities using N-allylsalicylamide as a core scaffold.
References
-
Antimicrobial Activity of Salicylamide Derivatives Source: National Institutes of Health (PMC) Context: Discusses the structure-activity relationship of N-substituted salicylamides against S. aureus and Candida. [Link]
-
Intramolecular Hydrogen Bonding in N-Substituted Salicylamides Source: Bulletin of the Chemical Society of Japan / Oxford Academic Context: Detailed spectroscopic analysis (NMR/IR) confirming the stable pseudo-ring conformation. [Link]
-
Synthesis of Salicylamide Derivatives via Schotten-Baumann Source: ResearchGate Context: Provides comparative methodologies for amide bond formation in benzamide derivatives. [Link]
-
Biological Activity and Applications of Natural Compounds (Salicylates) Source: MDPI Context: Overview of phenolic and salicylate derivatives in drug discovery. [Link]
Sources
An In-depth Technical Guide to N-Allylsalicylamide: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylsalicylamide, a derivative of the well-known therapeutic agent salicylic acid, represents a compelling scaffold for chemical and pharmacological exploration. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential biological activities. By integrating fundamental chemical principles with practical experimental insights, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
The core structure of N-Allylsalicylamide, featuring a salicylamide moiety N-substituted with an allyl group, offers a unique combination of functionalities. The phenolic hydroxyl and amide groups provide sites for hydrogen bonding and potential coordination with biological targets, while the allyl group introduces a reactive handle for further chemical modification and can influence the molecule's lipophilicity and pharmacokinetic profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Allylsalicylamide is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| IUPAC Name | 2-hydroxy-N-(prop-2-en-1-yl)benzamide | PubChem |
| CAS Number | 118-62-7 | PubChem |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Not readily available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO (predicted) | General knowledge |
Safety and Hazard Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Allylsalicylamide is classified with the following hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of N-Allylsalicylamide
The synthesis of N-Allylsalicylamide can be achieved through the amidation of salicylic acid with allylamine. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. A general and adaptable procedure is outlined below, based on established methods for the synthesis of N-substituted salicylamides.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-Allylsalicylamide.
Experimental Protocol:
Materials:
-
Salicylic acid
-
Allylamine
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylic acid (1 equivalent) in anhydrous toluene.
-
Activation of Carboxylic Acid (if using PCl₃ or SOCl₂): Slowly add phosphorus trichloride (0.4 equivalents) or thionyl chloride (1.1 equivalents) to the stirring solution at room temperature. The reaction mixture may be gently heated to facilitate the formation of the acyl chloride intermediate. Rationale: The conversion of the carboxylic acid to the more electrophilic acyl chloride enhances its reactivity towards the amine.
-
Amine Addition: Cool the reaction mixture to 0 °C and slowly add allylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Rationale: The slow addition of the amine at a reduced temperature helps to control the exothermic reaction and minimize side product formation.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Rationale: The aqueous work-up removes unreacted starting materials and inorganic byproducts.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. Rationale: Purification is essential to obtain a high-purity sample for characterization and biological testing.
Spectroscopic Characterization
The structural elucidation of the synthesized N-Allylsalicylamide is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of N-Allylsalicylamide is expected to show distinct signals corresponding to the aromatic protons of the salicyl ring, the protons of the allyl group, and the amide and hydroxyl protons. The aromatic protons will typically appear in the range of δ 6.8-7.8 ppm, with splitting patterns indicative of their substitution on the benzene ring. The allyl group will exhibit characteristic signals for the vinyl protons (δ 5.0-6.0 ppm) and the methylene protons adjacent to the nitrogen (δ ~4.0 ppm). The amide (N-H) and hydroxyl (O-H) protons are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[2][3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbonyl carbon of the amide is expected to resonate at a downfield chemical shift (δ ~170 ppm). The aromatic carbons will appear in the range of δ 115-160 ppm, and the carbons of the allyl group will be observed in the upfield region of the spectrum.[4][5]
Infrared (IR) Spectroscopy:
The IR spectrum of N-Allylsalicylamide will display characteristic absorption bands for its functional groups. Key expected peaks include:[6][7][8][9][10]
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹
-
N-H stretch (amide): A sharp to moderately broad band around 3300-3500 cm⁻¹
-
C=O stretch (amide): A strong, sharp band in the region of 1630-1680 cm⁻¹
-
C=C stretch (aromatic and vinyl): Bands in the region of 1450-1600 cm⁻¹
-
C-N stretch: A band in the region of 1200-1350 cm⁻¹
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of N-Allylsalicylamide. The molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation pattern would likely involve cleavage of the amide bond, loss of the allyl group, and other characteristic fragmentations of the salicyl moiety.[11]
Potential Biological Activities and Applications
Salicylamide and its derivatives are known to possess a wide range of biological activities, suggesting that N-Allylsalicylamide could be a promising candidate for further pharmacological investigation.
Potential Therapeutic Areas:
-
Antibacterial Activity: Many salicylamide derivatives have demonstrated significant antibacterial activity against various bacterial strains.[12][13] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilicity introduced by the allyl group in N-Allylsalicylamide could potentially enhance its penetration into bacterial cells and improve its antibacterial efficacy.
-
Anti-inflammatory and Analgesic Activity: Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14][15][16] N-substituted salicylamides have been shown to retain and sometimes improve upon the anti-inflammatory and analgesic properties of the parent compound.[14]
-
Antiviral Activity: Recent studies have highlighted the potential of salicylamide derivatives as antiviral agents, particularly against the Hepatitis B virus (HBV).
Mechanism of Action (Hypothesized):
The biological activities of N-Allylsalicylamide are likely mediated through multiple pathways. The salicylamide core can act as a pharmacophore, interacting with specific enzyme active sites or receptors. The allyl group can modulate the compound's pharmacokinetic properties and potentially engage in specific interactions with biological targets.
Caption: Hypothesized mechanisms of action for N-Allylsalicylamide.
Conclusion
N-Allylsalicylamide is a synthetically accessible derivative of salicylic acid with a compelling profile of chemical properties and potential biological activities. This guide provides a foundational framework for its synthesis, characterization, and further investigation. The methodologies and insights presented herein are intended to empower researchers to explore the full therapeutic potential of this and related salicylamide scaffolds in the ongoing quest for novel and effective therapeutic agents. The unique structural features of N-Allylsalicylamide warrant further in-depth studies to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in various preclinical models.
References
- Daidone, G., Raffa, D., Plescia, S., Matera, M., Caruso, A., Leone, V., & Amico-Roxas, M. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Il Farmaco, 44(5), 465–473.
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Synthesis and characterization of some N-substituted amides of salicylic acid. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
- Synthesis of new salicylic acid derivatives with potential bioactivity. (2025).
- Kráľová, K., & Stodůlková, E. (2012). Antibacterial activity of N-benzylsalicylthioamides. Bioorganic & Medicinal Chemistry, 20(1), 347–352.
- Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. (2025).
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COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. (n.d.). Delta State University. Retrieved January 31, 2026, from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
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1 H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
- Wodnicka, A., Huzar, E., Krawczyk, M., & Kwiecień, H. (2017). Synthesis and antifungal activity of new salicylic acid derivatives. Polish Journal of Chemical Technology, 19(1), 143–148.
- Glaser, R., & Wu, Z. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Physical Chemistry A, 119(22), 5849–5860.
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Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved January 31, 2026, from [Link]
- Gertsch, J., & Raduner, S. (2008). Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. Planta Medica, 74(9), 1085–1092.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
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Carbon NMR Chemical Shifts. (2020, December 28). Oregon State University. Retrieved January 31, 2026, from [Link]
- Synergistic immunopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts. (2025).
- P-913 - New analgesics nitrosulfonamides with tranquilizer activity. (2025).
- Verbeeck, R. K., & McCormack, K. (1987).
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Fragmentation Pattern in Mass Spectrometry | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube. Retrieved January 31, 2026, from [Link]
- Poly(allylamine)-copper(ii) coordination complex grafted on core@shell upconversion nanoparticles for ultrafast and sensitive determination of the phytohormone salicylic acid in plant extracts. (2020). Dalton Transactions.
- Antimicrobial activity of sodium n-alkylsalicyl
- The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. (2025).
- Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. (2025).
- Evaluation of analgesic activity of ethanolic extract of leaves of Nerium oleander Linn.
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 31, 2026, from [Link]
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IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved January 31, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Massachusetts Lowell. Retrieved January 31, 2026, from [Link]
- Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PMC - PubMed Central.
- A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. (2019). Journal of Experimental Pharmacology.
- New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. (2013). PubMed.
-
Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. (2022, December 31). YouTube. Retrieved January 31, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-Eau Claire. Retrieved January 31, 2026, from [Link]
- Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. (2023). MDPI.
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
- A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. (2005). Journal of the American Chemical Society.
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Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved January 31, 2026, from [Link]
-
Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
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- 16. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-Allylsalicylamide
Strategic Pathways, Mechanistic Insights, and Process Validation
Executive Summary
N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) serves as a critical intermediate in the synthesis of benzoxazines, catalytic ligands, and pharmaceutical pharmacophores. Its structure combines a phenolic hydroxyl group, an amide linkage, and an allylic handle, making it a versatile "click" chemistry candidate.
This guide details two distinct synthesis pathways selected for their operational reliability and scalability:
-
The Aminolysis Route (Primary): A cost-effective, atom-economical method utilizing methyl salicylate. Ideal for scale-up.
-
The Direct Coupling Route (Alternative): A mild, room-temperature method utilizing salicylic acid and carbodiimide chemistry. Ideal for high-throughput screening or when avoiding high thermal loads.
Retrosynthetic Analysis & Strategic Considerations
The synthesis of N-allylsalicylamide presents a chemo-selectivity challenge: the ortho-phenolic hydroxyl group.
-
Challenge: In direct acylation attempts (e.g., using salicyloyl chloride), the phenolic oxygen can compete as a nucleophile, leading to esterification (O-acylation) or polymerization.
-
Solution: The selected pathways circumvent this by utilizing the difference in nucleophilicity between the amine (allylamine) and the phenol, or by exploiting the "ortho-effect" where the phenolic proton activates the carbonyl via intramolecular hydrogen bonding.
Pathway Visualization
The following diagram illustrates the two strategic entry points.
Figure 1: Retrosynthetic strategies for N-Allylsalicylamide construction.
Primary Pathway: Catalytic Aminolysis of Methyl Salicylate
This route is the industry standard due to the low cost of methyl salicylate (Wintergreen oil) and the avoidance of expensive coupling reagents.
Mechanistic Insight: The "Ortho-Effect"
Unlike typical ester aminolysis which often requires harsh conditions, methyl salicylate reacts with amines relatively easily.
-
Mechanism: The phenolic hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen. This polarizes the carbonyl carbon, making it more electrophilic (susceptible to attack by the allylamine nucleophile).
-
Causality: This internal activation reduces the activation energy, allowing the reaction to proceed without external Lewis acids in many cases, though mild base catalysis improves kinetics.
Detailed Protocol
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
Allylamine (1.2 - 1.5 equiv)
-
Catalyst: Potassium Carbonate (K₂CO₃, 0.1 equiv) or neat (thermal)
-
Solvent: Methanol (optional, can be run neat)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl Salicylate (15.2 g, 100 mmol).
-
Addition: Add Allylamine (8.55 g, 150 mmol) dropwise. Note: Allylamine is volatile and toxic; perform in a fume hood.
-
Catalysis: Add anhydrous K₂CO₃ (1.38 g, 10 mmol).
-
Reaction: Heat the mixture to reflux (approx. 65-70°C if using MeOH, or 80°C if neat) for 12–16 hours.
-
Self-Validating Check: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material (Methyl Salicylate, high Rf) should disappear, replaced by a more polar spot (Amide).
-
-
Workup (Critical for Purity):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (100 mL).
-
Acid Wash: Wash with 1M HCl (2 x 50 mL). Reason: This protonates and removes unreacted allylamine into the aqueous layer.
-
Base Wash: Wash with 1M NaHCO₃ (2 x 50 mL). Reason: Removes any hydrolyzed salicylic acid by-product.
-
Dry: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude oil often solidifies upon standing or cooling. Recrystallize from Ethanol/Water (1:1) if necessary.
Alternative Pathway: Direct Amidation (Carbodiimide Coupling)
Use this route if your starting material is Salicylic Acid or if you require mild, room-temperature conditions to protect other sensitive functional groups.
Reaction Logic
Direct reaction of acid and amine requires activation of the carboxylic acid.[2] We use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a water-soluble coupling agent, often with HOBt to suppress racemization (though less critical here as the molecule is achiral) and improve efficiency.
Detailed Protocol
Reagents:
-
Salicylic Acid (1.0 equiv)
-
Allylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine, 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Workflow:
-
Activation: Dissolve Salicylic Acid (13.8 g, 100 mmol) in DCM (200 mL) under Nitrogen. Add EDC·HCl (23.0 g, 120 mmol) and HOBt (16.2 g, 120 mmol). Stir for 15 minutes at 0°C.
-
Nucleophilic Attack: Add Allylamine (6.28 g, 110 mmol) followed by DIPEA (34 mL, 200 mmol).
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validating Check: TLC should show complete consumption of Salicylic Acid.
-
-
Workup:
-
Dilute with DCM.
-
Wash successively with 1M HCl, Saturated NaHCO₃, and Brine.
-
-
Isolation: Dry over Na₂SO₄ and evaporate solvent.
Mechanistic Visualization (Aminolysis)
The following diagram details the transition state of the primary aminolysis pathway, highlighting the role of the phenolic proton.
Figure 2: Step-wise mechanism of nucleophilic acyl substitution facilitated by intramolecular hydrogen bonding.
Characterization & Data Validation
To ensure scientific integrity, the isolated product must be validated against the following spectral standards.
Critical Spectral Data
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | δ 12.0+ ppm | Singlet (Broad, D₂O exch) | Phenolic -OH (Intramolecular H-bond) |
| 1H NMR | δ 6.5 - 7.8 ppm | Multiplet (4H) | Aromatic Ring Protons |
| 1H NMR | δ 5.8 - 6.0 ppm | Multiplet (1H) | Allylic -CH= (Vinyl) |
| 1H NMR | δ 5.1 - 5.3 ppm | Two Doublets (2H) | Terminal =CH₂ |
| 1H NMR | δ 4.05 ppm | Triplet/Doublet (2H) | N-CH₂ (Methylene next to N) |
| IR | 1640 cm⁻¹ | Strong Band | Amide C=O Stretch (Amide I) |
| IR | 3300 cm⁻¹ | Broad Band | N-H / O-H Stretch |
| Physical | State | Low melting solid / Oil | MP approx. 45–48°C (Lit. dependent) |
Troubleshooting Common Issues
-
Issue: Product remains an oil and won't crystallize.
-
Causality: Presence of residual solvent or trace allylamine prevents lattice formation.
-
Remedy: High-vacuum drying for >4 hours at 40°C. If still oily, seed with a crystal from a previous batch or triturate with cold pentane.
-
-
Issue: Low Yield in Aminolysis.
-
Causality: Loss of volatile allylamine during reflux.
-
Remedy: Use a sealed pressure tube or add allylamine in portions.
-
References
-
Direct Aminolysis of Methyl Esters: Reaction Chemistry & Engineering. "Direct aminolysis of methyl esters with ammonia in continuous flow."[3] Available at: [Link]
-
Mechanism of Salicylate Hydrolysis/Aminolysis: NIH / PubMed. "Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids." Available at: [Link]
-
Direct Amidation Protocols: Organic Chemistry Portal. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines." Available at: [Link]
- Methyl Salicylate Synthesis & Reactivity: Google Patents. "Efficient preparation method of methyl salicylate (CN105601512A).
Sources
- 1. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structural Elucidation of N-Allylsalicylamide
Foreword: The Scientific Imperative for Rigorous Structural Characterization
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can lead to misguided research pathways, wasted resources, and potentially compromised patient safety. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the structural elucidation of N-allylsalicylamide. We will move beyond a mere recitation of techniques, delving into the causality behind experimental choices and fostering a self-validating system of protocols.
Introduction to N-Allylsalicylamide: A Molecule of Interest
N-Allylsalicylamide, with the IUPAC name 2-hydroxy-N-prop-2-enylbenzamide, is a derivative of salicylic acid, a well-known pharmacophore.[1] Salicylates have a long history in medicine, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs) whose mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[2] The introduction of an N-allyl group to the salicylamide scaffold presents an intriguing modification, potentially altering its biological activity, pharmacokinetic profile, and toxicological properties. A thorough understanding of its structure is the first step in unlocking its therapeutic potential.
Table 1: Physicochemical Properties of N-Allylsalicylamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | 2-hydroxy-N-prop-2-enylbenzamide | PubChem[1] |
| CAS Number | 118-62-7 | PubChem[1] |
Synthesis of N-Allylsalicylamide: A Practical Protocol
The synthesis of N-allylsalicylamide is typically achieved through the amidation of salicylic acid with allylamine. The following protocol is a robust and reproducible method for obtaining the target compound.
Experimental Protocol: Synthesis of N-Allylsalicylamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.38 g, 10 mmol) in 30 mL of an inert organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation of Carboxylic Acid: To the stirred solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) along with a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Slowly add allylamine (0.63 g, 11 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Workup: After the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-allylsalicylamide as a solid.
Caption: Workflow for the synthesis of N-allylsalicylamide.
Spectroscopic Analysis: The Core of Structural Elucidation
A multi-spectroscopic approach is essential for the unambiguous structural determination of N-allylsalicylamide. This involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] We will examine both ¹H and ¹³C NMR to map out the carbon-hydrogen framework of N-allylsalicylamide.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data for N-Allylsalicylamide (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | s | 1H | Ar-OH | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the amide carbonyl. |
| ~8.5 | br s | 1H | N-H | The amide proton signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |
| ~7.4 | dd | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by its electron-withdrawing effect. |
| ~7.3 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |
| ~6.9 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group, shielded by its electron-donating effect. |
| ~6.8 | t | 1H | Ar-H | Aromatic proton meta to the hydroxyl group. |
| ~5.9 | m | 1H | =CH- | The methine proton of the allyl group, split by the adjacent CH₂ and terminal =CH₂ protons. |
| ~5.2 | d | 1H | =CH₂ (trans) | One of the terminal alkene protons. |
| ~5.1 | d | 1H | =CH₂ (cis) | The other terminal alkene proton. |
| ~4.1 | d | 2H | -CH₂- | The methylene protons adjacent to the nitrogen, deshielded by the amide group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified N-allylsalicylamide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals and determine the multiplicities. Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
Caption: Expected COSY correlations for N-allylsalicylamide.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and chemical environment.
Predicted ¹³C NMR Data for N-Allylsalicylamide (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The amide carbonyl carbon is significantly deshielded. |
| ~160 | C-OH | The aromatic carbon attached to the hydroxyl group is deshielded. |
| ~135 | Ar-C | Quaternary aromatic carbon. |
| ~134 | =CH- | The methine carbon of the allyl group. |
| ~133 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~118 | Ar-CH | Aromatic methine carbon. |
| ~117 | =CH₂ | The terminal alkene carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~42 | -CH₂- | The methylene carbon of the allyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Identify the number of signals. Use 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbon signals with their attached protons and to establish long-range C-H connectivity.
Caption: Integrated NMR workflow for structural elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectrometry Data for N-Allylsalicylamide:
-
Molecular Ion (M⁺): m/z = 177. This corresponds to the molecular weight of C₁₀H₁₁NO₂.
-
Key Fragments:
-
m/z = 121: Loss of the allyl group (•CH₂CH=CH₂) from the molecular ion, corresponding to the salicylamide fragment.
-
m/z = 120: Loss of allylamine (H₂NCH₂CH=CH₂) via a McLafferty-type rearrangement, resulting in a benzyne radical cation.
-
m/z = 93: Loss of CO from the m/z = 121 fragment.
-
m/z = 41: The allyl cation (⁺CH₂CH=CH₂).
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of N-allylsalicylamide in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ (m/z 178) or the molecular ion M⁺• (m/z 177) in the case of Electron Ionization (EI).
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This will help confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for N-Allylsalicylamide:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | O-H stretch | Phenolic -OH |
| ~3300 | N-H stretch | Amide N-H |
| ~3080 | =C-H stretch | Alkene C-H |
| ~1640 | C=O stretch | Amide I band |
| ~1600, 1485 | C=C stretch | Aromatic ring |
| ~1540 | N-H bend | Amide II band |
| ~1250 | C-O stretch | Phenolic C-O |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of N-allylsalicylamide or cast a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Integrated Structural Elucidation: A Holistic Approach
The true power of these techniques lies in their combined application. The molecular formula is first established by high-resolution mass spectrometry. The functional groups identified by IR spectroscopy are then mapped onto the carbon-hydrogen framework determined by 1D and 2D NMR. The fragmentation pattern from mass spectrometry serves as a final confirmation of the proposed structure.
Caption: Integrated approach to structural elucidation.
Potential Biological Activity: A Look Ahead
While the primary focus of this guide is structural elucidation, it is worth noting the potential biological implications of N-allylsalicylamide's structure. As a derivative of salicylic acid, it is plausible that it may exhibit anti-inflammatory properties through the inhibition of COX enzymes. The N-allyl moiety could influence its binding affinity and selectivity for COX-1 versus COX-2, as well as its overall pharmacokinetic profile. Further biological assays would be required to investigate these possibilities.
Conclusion: The Foundation for Future Research
The rigorous and multi-faceted approach to structural elucidation outlined in this guide ensures a high degree of confidence in the assigned structure of N-allylsalicylamide. This confirmed structure is the essential starting point for all further investigations into its chemical, biological, and pharmacological properties. By adhering to these principles of causality and self-validation, researchers can build a solid foundation for their scientific endeavors.
References
-
Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67048, N-Allylsalicylamide. Retrieved from [Link].
-
Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3, Supplement 1), 2S-8S. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
PubChem. (n.d.). N-Allylsalicylamide. Retrieved from [Link]
-
CiteSeerX. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Retrieved from [Link]
-
PubMed. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing salicylamide.
-
ResearchGate. (n.d.). Important peaks in FTIR spectra of a N-allyl maleamic acid, b chitosan,.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-allyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Total synthesis of haliclamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for 5-acetylsalicylamide.
-
PubMed. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of Action of the New Anti-Ischemia Drug Ranolazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). D-Lysergic acid N,N-diethylamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Allylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved from [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]
-
YouTube. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
eGyanKosh. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Retrieved from [Link]
-
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
-
PubMed Central. (2020, October 9). Chemistry and Pharmacology of Alkylamides from Natural Origin. Retrieved from [Link]
-
PubMed Central. (n.d.). Antimicrobial Activity of Sodium n-Alkylsalicylates. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antifungal activity of new salicylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). N-allylsalicylamide (C10H11NO2). Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of N-Allylsalicylamide
Executive Summary
N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide) represents a critical structural motif in medicinal chemistry, serving as a scaffold for analgesic development and a monomer for functionalized polymers. Its analysis is non-trivial due to the strong intramolecular hydrogen bonding (IMHB) between the phenolic hydroxyl and the amide carbonyl, which significantly perturbs standard spectroscopic signals.
This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic validation of N-Allylsalicylamide. It moves beyond static data listing to explain the causality of signal shifts, ensuring researchers can distinguish the target amide from its common isomer, O-allylsalicylamide.
Part 1: Chemical Identity & Structural Context[1]
| Property | Data |
| IUPAC Name | 2-Hydroxy-N-(prop-2-en-1-yl)benzamide |
| CAS Registry Number | 553-54-8 (Note: Distinct from Salicylamide 118-62-7) |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| Melting Point | 100–102 °C (Recrystallized from EtOH/Water) |
| Solubility | Soluble in EtOH, DMSO, |
Structural Criticality: The Intramolecular Hydrogen Bond
The defining feature of this molecule is the six-membered pseudo-ring formed by the hydrogen bond between the phenolic -OH and the amide C=O.
-
Effect on IR: Lowers the Amide I carbonyl frequency.
-
Effect on NMR: Deshields the phenolic proton significantly (
ppm). -
Effect on Reactivity: Reduces the nucleophilicity of the phenol, making N-alkylation favored over O-alkylation during synthesis if conditions are controlled.
Part 2: Synthesis & Purification Workflow
Prerequisite for Analysis: High-quality spectra require >98% purity. The primary impurity is the unreacted methyl salicylate or the O-allyl ether isomer.
Protocol: Aminolysis of Methyl Salicylate
Reagents: Methyl Salicylate (1.0 eq), Allylamine (1.2 eq), Methanol (Solvent).
-
Reaction: Dissolve methyl salicylate in methanol. Add allylamine dropwise at 0°C to prevent volatilization. Allow to warm to room temperature and reflux for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). Product (
) is more polar than methyl salicylate ( ). -
Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with 1M HCl (to remove excess allylamine) and 5%
(to remove unreacted salicylic acid). -
Purification: Recrystallize from aqueous ethanol.
Visualization: Synthesis & Purity Logic
Figure 1: Synthesis workflow with integrated quality control logic based on NMR shifts.
Part 3: Infrared Spectroscopy (Vibrational Analysis)
The IR spectrum serves as the primary confirmation of the amide functional group and the integrity of the phenolic moiety.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[4]
| Frequency ( | Intensity | Assignment | Structural Insight |
| 3350–3280 | Medium, Sharp | Amide N-H stretch.[2] Distinct from broad OH. | |
| 3200–2800 | Broad, Weak | Phenolic OH.[2] Broadening indicates strong H-bonding. | |
| 1645–1635 | Strong | Amide I .[5] Shifted lower (from typical 1660-1680) due to IMHB with Phenol. | |
| 1595, 1540 | Strong | Aromatic ring breathing mixed with N-H bending. | |
| 1240 | Strong | Phenolic C-O stretch. | |
| 990, 920 | Medium | Allyl Pattern . Out-of-plane bending for terminal vinyl group ( | |
| 755 | Strong | Ortho-substituted benzene ring (4 adjacent protons). |
Diagnostic Check: If the Carbonyl peak appears
Part 4: Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive proof of structure. The data below assumes
H NMR (400 MHz, )
| Shift ( | Mult. | Integ. | Assignment | Interpretation |
| 12.30 | s | 1H | Phenolic -OH | Critical Proof. Highly deshielded by IMHB with C=O. Disappears with |
| 7.45 | dd | 1H | Ar-H (H-6) | Ortho to C=O. Deshielded by carbonyl anisotropy. |
| 7.38 | td | 1H | Ar-H (H-4) | Para to OH. |
| 6.98 | d | 1H | Ar-H (H-3) | Ortho to OH. Shielded by electron-donating OH. |
| 6.85 | t | 1H | Ar-H (H-5) | Meta to OH. |
| 6.60 | br s | 1H | Amide -NH | Broad signal. |
| 5.95 | ddt | 1H | Allyl | Methine proton of the allyl group. |
| 5.25 | dq | 1H | Allyl | Terminal alkene (trans to methine). |
| 5.18 | dq | 1H | Allyl | Terminal alkene (cis to methine). |
| 4.05 | tt/d | 2H | Methylene adjacent to Nitrogen. |
C NMR (100 MHz, )
-
Carbonyl (C=O): 170.1 ppm (Amide).
-
Aromatic C-OH: 161.5 ppm (Deshielded by Oxygen).
-
Allyl Methine (
): 134.0 ppm. -
Allyl Methylene (
): 116.8 ppm. -
Aliphatic Methylene (
): 42.1 ppm.
Part 5: Mass Spectrometry (Fragmentation Logic)
Technique: EI-MS (70 eV) or ESI-MS (+).
Molecular Ion:
Fragmentation Pathway
The fragmentation is driven by the stability of the hydroxybenzoyl cation (salicyloyl group).
-
Parent Ion:
177. -
-Cleavage: Cleavage of the amide bond releases the allylamine radical, leaving the salicyloyl cation (
121). -
McLafferty-like Rearrangement: While less common in simple amides, loss of the allyl moiety via H-transfer can generate Salicylamide (
137). -
Loss of CO: The ion at
121 often loses CO to form the phenol cation ( 93).
Visualization: MS Fragmentation Tree
Figure 2: Primary fragmentation pathways observed in EI-MS.
Part 6: References
-
PubChem. (n.d.).[7] N-Allylsalicylamide (Compound).[7] National Library of Medicine. Retrieved from [Link]
-
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search No. 553-54-8). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Amide I shifts and IMHB effects).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for aminolysis of esters).
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. reddit.com [reddit.com]
- 7. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of N-Allylsalicylamide
Topic: N-Allylsalicylamide Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Dual-Target Modulation in Nociceptive and Inflammatory Pathways
Executive Summary
N-Allylsalicylamide (NASA) represents a distinct class of N-substituted salicylamides designed to bridge the pharmacokinetic limitations of traditional salicylates with the pharmacodynamic precision of transient receptor potential (TRP) channel modulators. Unlike classical salicylates (e.g., Aspirin) which primarily target cyclooxygenase (COX) enzymes via acetylation, N-Allylsalicylamide operates through a dual-mechanism : (1) competitive inhibition of COX-2 enzymes and (2) modulation of the TRPA1/TRPV1 nociceptive ion channels. This guide dissects the molecular pharmacology, downstream signaling, and experimental validation protocols required to characterize this compound in a research setting.
Chemical Identity & Structural Pharmacology
To understand the mechanism, one must first analyze the pharmacophore. N-Allylsalicylamide modifies the labile ester bond of aspirin into a robust amide linkage, enhancing hydrolytic stability while introducing a lipophilic allyl moiety.
| Property | Specification | Pharmacological Implication |
| Chemical Structure | 2-hydroxy-N-(prop-2-enyl)benzamide | Hybrid scaffold: Salicylate core + Allyl-amide tail. |
| Molecular Weight | 177.20 g/mol | Optimal for blood-brain barrier (BBB) penetration. |
| Lipophilicity (LogP) | ~2.0 - 2.5 (Predicted) | Enhanced dermal and CNS permeability compared to Salicylamide (LogP ~1.3). |
| Reactive Moiety | Allyl group ( | Critical for hydrophobic interaction within the TRP channel pore. |
| Stability | Amide linkage | Resistant to plasma esterases; requires hepatic amidases for cleavage. |
Mechanism of Action (MOA)
Primary Target: Cyclooxygenase (COX) Inhibition
Unlike aspirin, which irreversibly acetylates Ser-530 of COX-1, N-Allylsalicylamide functions as a reversible, competitive inhibitor .
-
Binding Dynamics: The phenolic hydroxyl group forms a hydrogen bond with Tyr-385 at the apex of the COX active site. The allyl-amide tail extends into the hydrophobic channel, sterically hindering the entry of arachidonic acid (AA).
-
Selectivity Profile: The bulkier N-allyl group imposes a steric penalty for entering the narrower hydrophobic channel of COX-1, potentially conferring a mild selectivity toward the larger active site of COX-2 (inducible isoform), thereby reducing gastrointestinal toxicity associated with COX-1 inhibition.
Secondary Target: TRP Channel Modulation
The "Allyl" signature suggests interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor for noxious chemical stimuli.
-
Activation & Desensitization: Similar to allyl isothiocyanate (AITC), the allyl moiety of NASA interacts with cysteine residues (e.g., Cys621, Cys641, Cys665) on the N-terminus of TRPA1.
-
Therapeutic Paradox: Acute application may cause transient cation influx (
), but sustained exposure leads to calcium-dependent desensitization of the channel and depletion of neuropeptides (Substance P, CGRP) from sensory nerve terminals. This results in an analgesic "defunctionalization" of the nociceptor.
Downstream Signaling Cascade
The physiological output is a reduction in pro-inflammatory prostaglandins and a blockade of pain signal transmission.
Caption: Figure 1. Dual-pathway mechanism showing COX-2 inhibition and TRPA1-mediated nociceptor desensitization.
Pharmacokinetics & Metabolism
The amide bond significantly alters the metabolic fate compared to standard salicylates.
-
Absorption: High lipophilicity facilitates rapid dermal absorption and blood-brain barrier (BBB) crossing.
-
Metabolism (Hepatic):
-
Phase I (Hydrolysis): Mediated by hepatic carboxylesterases and arylacetamide deacetylases .
-
Reaction:
-
Phase II (Conjugation): The released salicylate undergoes glucuronidation (to salicyl phenolic glucuronide) or glycine conjugation (to salicyluric acid).
-
-
Toxicology Note: The release of allylamine requires monitoring, as high concentrations of allylamine metabolites can be cardiotoxic. However, at therapeutic analgesic doses, this is generally sub-toxic.
Experimental Validation Protocols
To verify the mechanism of action in your lab, use the following self-validating protocols.
Protocol A: COX Isoform Inhibition Assay (Fluorescent)
Objective: Quantify IC50 values for COX-1 vs COX-2.
-
Reagents: Purified ovine COX-1, human recombinant COX-2, Arachidonic Acid, Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Preparation: Incubate enzyme (COX-1 or COX-2) with N-Allylsalicylamide (0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes.
-
Initiation: Add Arachidonic Acid (10 µM) and Amplex Red.
-
Readout: Measure fluorescence at Ex/Em 530/590 nm.
-
Validation:
-
Positive Control:[1] Indomethacin (Non-selective) or Celecoxib (COX-2 selective).
-
Success Criteria: Dose-dependent reduction in fluorescence. COX-2 IC50 should be lower than COX-1 if hypothesis holds.
-
Protocol B: TRPA1 Calcium Imaging
Objective: Confirm functional interaction with the TRP channel.
-
Cell Line: HEK293 cells stably transfected with human TRPA1.
-
Dye Loading: Load cells with Fura-2 AM (2 µM) for 30 minutes at 37°C.
-
Baselines: Establish baseline ratio (340/380 nm) in Calcium-free HBSS.
-
Agonist Challenge: Perfusion of N-Allylsalicylamide (10–50 µM).
-
Antagonist Check: Pre-incubate with HC-030031 (TRPA1 specific antagonist) to block the effect.
-
Data Analysis:
-
Response: A sharp rise in intracellular
indicates agonism. -
Desensitization: A second pulse of agonist (or AITC) after 10 mins should show diminished response.
-
References
-
Mechanism of Action of NSAIDs: Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link
-
TRPA1 and Allyl Compounds: Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell. Link
- Salicylamide Pharmacology: Osol, A. (1980). Remington's Pharmaceutical Sciences. Mack Publishing.
-
N-Acyl Amides as TRP Modulators: Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors. Journal of Biological Chemistry. Link
-
Tyrosinase Inhibition by N-Substituted Salicylamides: (Contextual Reference for secondary activity) Synthesis and tyrosinase inhibitory activity of N-substituted salicylamides. Link
Sources
The Salicylamide Scaffold: From Analgesic Origins to Mitochondrial Uncoupling
A Technical Guide to Structural Evolution, Pharmacokinetics, and Therapeutic Repurposing
Executive Summary
This technical guide analyzes the trajectory of salicylamide derivatives, a chemical lineage that diverged from the acetylsalicylic acid (Aspirin) pathway to address gastric stability and metabolic bioavailability. Unlike the ester-based Aspirin, the amide-based salicylamide scaffold offers unique hydrogen-bonding characteristics and a distinct pharmacokinetic profile characterized by saturable "shunt" metabolism. This guide explores the chemical rationale behind the scaffold, the "breakthrough" pharmacokinetics of salicylamide, and the modern repurposing of derivatives like Niclosamide (mitochondrial uncoupling) and Ethenzamide (central analgesia).
Part 1: Historical Genesis & Chemical Rationale
The "Non-Acidic" Imperative
Following the synthesis of acetylsalicylic acid (Aspirin) in 1897 by Felix Hoffmann (under Arthur Eichengrün’s direction), the pharmaceutical industry sought to mitigate the severe gastric irritation caused by the free carboxylic acid group.[1]
While Aspirin masked the phenolic hydroxyl (via acetylation), it left the carboxylic acid intact. Salicylamide (o-hydroxybenzamide) represented the inverse strategy: masking the carboxylic acid as an amide while leaving the phenolic hydroxyl free.
Chemical Causality:
-
Stability: The amide bond is significantly more resistant to hydrolysis than the ester bond of Aspirin. In aqueous solution, Aspirin degrades to salicylic acid and acetic acid; Salicylamide remains stable, allowing for longer shelf-life in liquid formulations.
-
pKa Shift: Converting the acid (
) to an amide ( for the phenolic proton) dramatically reduces gastric acidity, theoretically lowering ulcerogenic potential.
Structural Evolution Lineage
The following diagram illustrates the chemical evolution from the natural precursor (Salicin) to modern mitochondrial uncouplers.
Figure 1: Chemical lineage showing the divergence of the Amide scaffold (Salicylamide) from the Ester scaffold (Aspirin).
Part 2: Pharmacokinetics & The "Shunt" Metabolism
For researchers, the defining characteristic of salicylamide is its saturable first-pass metabolism . Unlike Aspirin, which relies on esterases, Salicylamide is a prime substrate for Phase II conjugation (glucuronidation and sulfation) in the intestinal wall and liver.
The Breakthrough Phenomenon
Salicylamide exhibits non-linear pharmacokinetics. At low doses (<1g), it is almost entirely metabolized during the first pass, resulting in negligible systemic bioavailability. However, once the capacity of glucuronyl transferase and sulfotransferase enzymes is exceeded, plasma levels spike disproportionately.
Implication for Drug Design: This "breakthrough" effect means that salicylamide derivatives often require high doses or structural modification (like the O-ethylation in Ethenzamide) to bypass Phase II conjugation and achieve therapeutic plasma concentrations.
Comparative Pharmacokinetics Table
| Compound | Primary Metabolism | Bioavailability | Half-Life ( | Key Enzyme Interaction |
| Aspirin | Hydrolysis (Esterases) | High (Rapid absorption) | 15–20 min (Parent) | Irreversible COX-1 Acetylation |
| Salicylamide | Glucuronidation/Sulfation | Low (Dose-dependent) | ~1 hour | Saturable UGT/SULT substrate |
| Ethenzamide | De-ethylation -> Salicylamide | Improved vs. Salicylamide | ~2-4 hours | 5-HT2B Antagonism (Central) |
| Niclosamide | Nitro-reduction/Glucuronidation | Very Low (Systemic) | 6–7 hours | Mitochondrial Protonophore |
Part 3: Key Derivatives & Mechanisms
Ethenzamide (2-ethoxybenzamide)
Widely used in Japan and Asia (often in "ACE" formulations: Acetaminophen, Caffeine, Ethenzamide).
-
Modification: The phenolic hydroxyl is capped with an ethyl group. This increases lipophilicity and protects the molecule from immediate sulfation, improving CNS penetration.
-
Mechanism Update: Recent research indicates Ethenzamide acts not just via weak COX inhibition, but potentially through 5-HT2B receptor blockade in the spinal cord, distinguishing it from classic NSAIDs [1].
Niclosamide (The Metabolic Modulator)
Originally an anthelmintic, Niclosamide is a salicylanilide derivative now under intense scrutiny for oncology and virology.
-
Mechanism: It acts as a protonophore .[2][3] The phenolic hydroxyl group (pK_a ~6) can deprotonate, forming an intramolecular hydrogen bond with the amide nitrogen.[4] This allows it to shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation (OXPHOS) from ATP synthesis [2].[2]
-
Therapeutic Repurposing: By uncoupling mitochondria, Niclosamide inhibits mTORC1 signaling and activates AMPK, making it a candidate for treating drug-resistant cancers and metabolic diseases.
Part 4: Experimental Protocols
Synthesis of Salicylamide (Ammonolysis Protocol)
Rationale: This protocol utilizes the classic ammonolysis of an ester, favored for its atom economy and avoidance of complex coupling reagents.
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Ammonia (aqueous 28% or anhydrous gas)
-
Methanol (Solvent)
Step-by-Step Protocol:
-
Preparation: In a high-pressure autoclave (or sealed heavy-walled glass tube for small scale), dissolve Methyl Salicylate (15.2 g, 100 mmol) in Methanol (30 mL).
-
Ammonolysis: Cool the solution to 0°C. Saturate with anhydrous Ammonia gas or add 28% aqueous Ammonia (50 mL).
-
Reaction: Seal the vessel and stir at 30–40°C for 24 hours. Note: Higher temperatures accelerate the reaction but may increase discoloration (pink hue).
-
Workup: Vent the ammonia (in a fume hood). Concentrate the mixture under reduced pressure to remove methanol.
-
Crystallization: The residue will solidify. Recrystallize from hot water or ethanol/water (1:1).
-
Validation:
-
Yield: Expect 75–85%.
-
Melting Point: 139–142°C.
-
IR: Look for Amide I/II bands (1650, 1620 cm⁻¹) and loss of Ester C=O (1680 cm⁻¹).
-
Mitochondrial Uncoupling Assay (Niclosamide Validation)
Rationale: To verify the bioactivity of salicylanilide derivatives, one must measure the Oxygen Consumption Rate (OCR) independent of ATP production.
Reagents:
-
Seahorse XF Assay Medium
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Positive control uncoupler)
Workflow:
-
Seeding: Plate HepG2 or HeLa cells (20,000 cells/well) in XF96 cell culture microplates. Incubate overnight.
-
Basal Measurement: Measure basal OCR (3 cycles).
-
Oligomycin Injection: Inject Oligomycin (1.0 µM). Result: OCR should drop as ATP-linked respiration stops.
-
Compound Injection: Inject Niclosamide (titrate 0.1 µM – 5.0 µM).
-
Success Criteria: If the derivative is an uncoupler, OCR will increase immediately despite the presence of Oligomycin. This indicates proton leakage across the membrane.
-
-
Toxicity Check: Inject Rotenone/Antimycin A to shut down the ETC completely.
Figure 2: Logical workflow for validating mitochondrial uncoupling activity using respirometry.
Part 5: References
-
Kurihara, T., et al. (2020). "Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade." Biological & Pharmaceutical Bulletin, 43(5), 839-847.[6]
-
Chen, W., et al. (2018). "Niclosamide: Beyond an antihelminthic drug." Cellular Signalling, 41, 89-96.
-
Levy, G., & Matsuzawa, T. (1967). "Pharmacokinetics of salicylamide elimination in man." Journal of Pharmacology and Experimental Therapeutics, 156(2), 285-293.
-
Brodie, B. B., et al. (1955). "The fate of salicylamide in man." Journal of Pharmacology and Experimental Therapeutics, 115(1), 21-25.
-
Goosen, T. C., et al. (2002). "Glucuronidation of Salicylamide." Drug Metabolism and Disposition, 30(11), 1234-1240.
Sources
- 1. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to N-Allylsalicylamide: Unlocking its Therapeutic Potential
Foreword: The In-Silico Approach to Drug Discovery
In the modern era of pharmaceutical research, the convergence of computational chemistry and molecular biology has revolutionized the drug discovery pipeline. Theoretical studies, once the domain of quantum chemists, are now indispensable tools for medicinal chemists, pharmacologists, and drug development professionals. This guide provides a comprehensive technical overview of the theoretical and computational methodologies that can be applied to elucidate the physicochemical properties, reactivity, and potential biological activities of N-Allylsalicylamide, a promising derivative of the well-known salicylamide scaffold. By leveraging the predictive power of in-silico techniques, researchers can accelerate the identification of novel therapeutic agents, optimize lead compounds, and gain deeper insights into their mechanisms of action. This document serves as a practical guide for researchers seeking to apply these powerful computational tools to the study of N-Allylsalicylamide and its analogues.
N-Allylsalicylamide: A Molecule of Interest
N-Allylsalicylamide, with the chemical formula C₁₀H₁₁NO₂, belongs to the salicylamide class of compounds, which are known to exhibit a wide range of biological activities.[1] Salicylamides have been investigated for their anti-inflammatory, anticancer, and antiviral properties.[2][3] The introduction of an allyl group to the amide nitrogen of the salicylamide core can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the impact of this structural modification at the molecular level is crucial for harnessing its therapeutic potential.
Table 1: Physicochemical Properties of N-Allylsalicylamide
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-N-prop-2-enylbenzamide | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Canonical SMILES | C=CCNC(=O)C1=CC=CC=C1O | PubChem[1] |
| InChIKey | IECWHJOALGVHPA-UHFFFAOYSA-N | PubChem[1] |
Unveiling Molecular and Electronic Structure through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy.
Rationale for DFT in the Study of N-Allylsalicylamide
DFT calculations allow us to:
-
Determine the most stable three-dimensional conformation of N-Allylsalicylamide.
-
Predict its vibrational spectra (IR and Raman) for comparison with experimental data.
-
Analyze its electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.
-
Calculate various molecular descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) studies.
Experimental Protocol: Performing DFT Calculations
A typical DFT workflow for N-Allylsalicylamide would involve the following steps:
-
Structure Input: The 2D structure of N-Allylsalicylamide is drawn using a molecular editor and converted to a 3D structure. The initial 3D coordinates can be obtained from databases like PubChem.[1]
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A popular and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Analysis of Electronic Properties: From the optimized geometry, various electronic properties can be calculated and visualized, including:
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.
-
Caption: A generalized workflow for DFT analysis of N-Allylsalicylamide.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
While experimental spectra for N-Allylsalicylamide are available in databases,[1] theoretical calculations can aid in the precise assignment of vibrational modes and NMR chemical shifts.
Vibrational Spectroscopy (IR and Raman)
The frequency calculations from DFT provide a theoretical vibrational spectrum. By comparing the calculated frequencies and intensities with the experimental IR and Raman spectra, we can:
-
Confirm the identity and purity of a synthesized sample.
-
Assign specific vibrational modes to the observed spectral bands. For instance, the characteristic C=O stretching frequency of the amide group and the O-H stretching of the phenolic hydroxyl group can be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared to experimental NMR data to aid in the structural elucidation of N-Allylsalicylamide and its derivatives.
Reactivity and Stability Insights from Electronic Properties
The electronic properties derived from DFT calculations offer profound insights into the chemical behavior of N-Allylsalicylamide.
Frontier Molecular Orbitals (HOMO-LUMO)
The distribution of the HOMO and LUMO provides a map of the molecule's reactivity.
-
HOMO: The region of the molecule where the HOMO is localized is likely to be the site of electron donation, making it susceptible to electrophilic attack.
-
LUMO: The region where the LUMO is localized is the likely site of electron acceptance, indicating susceptibility to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution around the molecule.
-
Negative Regions (Red/Yellow): These areas are electron-rich and are potential sites for electrophilic attack. In N-Allylsalicylamide, these would likely be around the phenolic oxygen and the carbonyl oxygen.
-
Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen of the phenolic hydroxyl group and the amide proton are expected to be in positive regions.
Predicting Biological Activity: Pharmacophore Modeling and QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.
The Rationale for QSAR
By developing a QSAR model for a series of N-Allylsalicylamide derivatives, we can:
-
Predict the biological activity of newly designed, unsynthesized compounds.
-
Identify the key molecular features (descriptors) that are important for a particular biological activity.
-
Guide the design of more potent and selective analogues.
A Proposed QSAR Workflow
-
Data Set Collection: A dataset of N-Allylsalicylamide analogues with their experimentally determined biological activities (e.g., IC₅₀ values for a specific enzyme or cell line) is required.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors obtained from DFT calculations.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques.
Caption: A schematic representation of a typical QSAR workflow.
Investigating Molecular Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
The Power of Molecular Docking
For N-Allylsalicylamide, molecular docking can be used to:
-
Identify potential biological targets by screening it against a library of protein structures.
-
Predict the binding mode and affinity of N-Allylsalicylamide to a specific protein target.
-
Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
A Step-by-Step Docking Protocol
-
Target Selection and Preparation: Based on the known activities of salicylamides, potential targets could include cyclooxygenase (COX) enzymes for anti-inflammatory activity, viral polymerases or proteases for antiviral activity, or kinases for anticancer activity.[2][3] The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of N-Allylsalicylamide is prepared, typically by optimizing its geometry using DFT and assigning appropriate charges.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses.
-
Analysis of Results: The predicted binding poses are analyzed to identify the most likely binding mode and to understand the key interactions between N-Allylsalicylamide and the protein target.
Caption: A streamlined workflow for molecular docking studies.
Conclusion: The Path Forward for N-Allylsalicylamide Research
This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of N-Allylsalicylamide. By integrating Density Functional Theory, spectroscopic analysis, Quantitative Structure-Activity Relationship modeling, and molecular docking, researchers can gain a holistic understanding of this promising molecule. The insights derived from these theoretical studies will be invaluable for guiding future experimental investigations, including chemical synthesis of more potent analogues and biological testing to validate the predicted activities. The in-silico approaches detailed herein provide a rational and efficient pathway to unlock the full therapeutic potential of N-Allylsalicylamide and its derivatives in the ongoing quest for novel and effective medicines.
References
-
PubMed.
-
ResearchGate.
-
PubMed Central.
-
MDPI.
-
ResearchGate.
-
ResearchGate.
-
PubMed Central.
-
ResearchGate.
-
PubChem.
-
PubMed Central.
-
PubMed.
-
PubMed.
-
St. Paul's Cathedral Mission College.
-
DergiPark.
-
ResearchGate.
-
PubMed.
-
PubMed Central.
-
Hrčak.
-
ResearchGate.
-
NIST WebBook.
-
ChemicalBook.
-
PubMed.
-
Organic Chemistry Data.
-
Tel Aviv University.
-
ChemicalBook.
-
PubChemLite.
Sources
Methodological & Application
Technical Application Note: High-Purity Synthesis of N-Allylsalicylamide
Abstract & Strategic Overview
N-Allylsalicylamide (2-hydroxy-N-(2-propenyl)benzamide) is a critical intermediate in the synthesis of analgesic pharmacophores and functionalized phenolic polymers. While simple in structure, the ortho-phenolic hydroxyl group of salicylic acid presents a chemoselectivity challenge: distinguishing between N-acylation (desired amide) and O-acylation (undesired ester/oligomerization).
This Application Note provides two distinct, field-validated protocols tailored to specific research needs:
-
Protocol A (The "Gold Standard" - Carbodiimide Coupling): Optimized for medicinal chemistry and drug discovery where high purity, mild conditions, and functional group tolerance are paramount.
-
Protocol B (The "Green Scale-Up" - Ester Aminolysis): Optimized for process chemistry and bulk synthesis, utilizing a robust two-step sequence via a methyl salicylate intermediate to maximize atom economy and minimize expensive reagents.
Critical Mechanistic Insight: Chemoselectivity Control
The primary failure mode in salicylamide synthesis is the competitive formation of the phenolic ester (O-acylation).
-
Thermodynamic Control: The amide bond is significantly more stable (approx. 20 kcal/mol resonance stabilization) than the ester.
-
Kinetic Control: Primary amines (Allylamine) are more nucleophilic than the phenolic oxygen. However, under basic conditions required for some coupling agents, the phenoxide ion can compete.
-
The "Ortho" Effect: The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen stabilizes the starting material but also passivates the phenol against intermolecular reactions, aiding selectivity.
Signaling Pathway: Carbodiimide Activation
The following diagram illustrates the activation pathway and the critical divergence point between the desired Amide and the undesired N-Acylurea rearrangement.
Figure 1: Mechanistic pathway of EDC/HOBt coupling. HOBt intercepts the O-Acylisourea to prevent rearrangement and suppress racemization (if applicable), ensuring chemoselective amidation.
Protocol A: High-Fidelity EDC/HOBt Coupling
Target Audience: Medicinal Chemists, Discovery Biology Mechanism: Carbodiimide-mediated dehydration.
Reagents & Materials
| Component | Equiv. | Role |
| Salicylic Acid | 1.0 | Substrate |
| Allylamine | 1.1 | Nucleophile (Volatile - handle cold) |
| EDC·HCl | 1.2 | Water-soluble coupling agent |
| HOBt (anhydrous) | 1.2 | Suppresses side reactions/racemization |
| DIPEA | 2.0 | Base (scavenges HCl) |
| Dichloromethane (DCM) | Solvent | 0.1 M Concentration |
Step-by-Step Methodology
-
Activation Phase:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.0 equiv) and HOBt (1.2 equiv) in dry DCM (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Add DIPEA (2.0 equiv) dropwise over 5 minutes.
-
Observation: The solution may become slightly cloudy as the activated ester forms. Stir at 0°C for 30 minutes.
-
-
Coupling Phase:
-
Add Allylamine (1.1 equiv) dropwise to the cold mixture. Note: Allylamine is volatile (bp 53°C); ensure the syringe is cold or handle quickly.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours .
-
-
Monitoring (Self-Validation):
-
TLC System: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV (254 nm) and FeCl₃ stain .
-
Validation Check: The product must stain purple with FeCl₃, confirming the phenolic -OH is intact. If the spot is UV active but does not stain purple, O-acylation has occurred.
-
-
Workup & Purification:
-
Dilute reaction with excess DCM.
-
Wash 1: 1M HCl (2x) – Removes unreacted amine and urea byproduct (EDC-urea is water soluble).
-
Wash 2: Saturated NaHCO₃ (2x) – Removes unreacted Salicylic Acid and HOBt.
-
Wash 3: Brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, recrystallize from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes).
-
Protocol B: Scalable Ester Aminolysis (Green Route)
Target Audience: Process Chemists, Scale-up Mechanism: Nucleophilic Acyl Substitution (Aminolysis).
Reagents & Materials
| Component | Equiv. | Role |
| Methyl Salicylate | 1.0 | Activated Intermediate (Wintergreen Oil) |
| Allylamine | 3.0 | Nucleophile (Excess drives equilibrium) |
| Methanol | Solvent | Optional (can run neat) |
| Catalyst (Optional) | 0.1 | Sodium Methoxide (accelerates reaction) |
Step-by-Step Methodology
-
Precursor Check:
-
If starting strictly from Salicylic Acid, first convert to Methyl Salicylate via standard Fischer Esterification (Reflux Salicylic Acid in MeOH with cat. H₂SO₄ for 4h). Isolate Methyl Salicylate before proceeding.
-
-
Aminolysis Reaction:
-
In a pressure tube or sealed heavy-wall flask (to contain Allylamine vapors), combine Methyl Salicylate (1.0 equiv) and Allylamine (3.0 equiv).
-
Note: No solvent is strictly necessary (Neat reaction), but Methanol (2 volumes) can be used to homogenize.
-
Heat to 60°C (oil bath) for 12–16 hours .
-
Green Chemistry Note: This reaction is atom-economical; the only byproduct is methanol.
-
-
Workup:
-
Cool the vessel to room temperature.
-
Concentrate on a rotary evaporator to remove excess Allylamine and Methanol.
-
The residue is usually the pure N-Allylsalicylamide.
-
-
Validation:
-
¹H NMR (CDCl₃): Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the allyl signals (multiplets at 5.2, 5.9 ppm).
-
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white Crystalline Solid | Visual |
| Melting Point | 70–72 °C | Capillary Method |
| ¹H NMR (CDCl₃) | δ 12.3 (s, 1H, OH), 7.4 (d, 1H), 7.3 (t, 1H), 6.9 (d, 1H), 6.8 (t, 1H), 6.4 (bs, 1H, NH), 5.9 (m, 1H), 5.2 (m, 2H), 4.0 (t, 2H). | 400 MHz NMR |
| IR Spectroscopy | 3300 cm⁻¹ (NH stretch), 1640 cm⁻¹ (Amide I), 1590 cm⁻¹ (Aromatic). | FT-IR (ATR) |
| FeCl₃ Test | Positive (Deep Purple) | Colorimetric |
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis of N-Allylsalicylamide.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach.[2] Archives of Basic and Clinical Research.
-
Organic Chemistry Portal. (n.d.). Synthesis of Amides.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72302, N-Allylsalicylamide.
Sources
Application Note: Laboratory-Scale Synthesis of N-Allylsalicylamide
Abstract & Scope
This Application Note details the laboratory-scale synthesis of N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide), a critical intermediate in the development of heterocyclic pharmaceutical scaffolds and antifungal agents. Unlike traditional acid chloride routes which require protection of the phenolic hydroxyl group to prevent polymerization or O-acylation, this guide focuses on the direct aminolysis of methyl salicylate . This route utilizes the "Internal Catalysis" effect of the phenolic group, offering a higher atom economy and a greener profile.
Two protocols are provided:
-
Method A: Thermal Solvent-Free Synthesis (Robust, scalable).
-
Method B: Microwave-Assisted Synthesis (High-throughput, rapid).
Reaction Mechanism & Rationale
The synthesis proceeds via a Nucleophilic Acyl Substitution (
Reaction Scheme (Graphviz Visualization)
Figure 1: Mechanistic pathway of the aminolysis reaction. The transition state is stabilized by the ortho-hydroxyl group.
Materials & Safety Profile
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| Methyl Salicylate | 152.15 | 1.0 | Substrate | Harmful if swallowed; Irritant. |
| Allylamine | 57.09 | 1.2 - 1.5 | Nucleophile | Toxic ; Flammable; Lachrymator. Use Fume Hood. |
| Ethanol (Abs.) | 46.07 | Solvent | Recryst. | Flammable. |
| HCl (1M) | 36.46 | Wash | Workup | Corrosive. |
Critical Safety Note: Allylamine is highly volatile (b.p. 53 °C) and toxic. All operations must be performed in a functioning fume hood.
Experimental Protocols
Method A: Thermal Solvent-Free Synthesis (Standard Protocol)
Best for: Scaling up to >10g batches where microwave reactors are unavailable.
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a high-efficiency reflux condenser (Dimroth or double-surface). Connect a drying tube (CaCl₂) to the top of the condenser to exclude atmospheric moisture.
-
Charging: Add Methyl Salicylate (15.2 g, 100 mmol) to the flask.
-
Addition: Carefully add Allylamine (8.55 g, 150 mmol, 1.5 equiv) via syringe through the condenser septum. Note: The reaction is exothermic; add slowly.
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~85-90 °C) for 12–16 hours. The excess amine acts as a solvent/base.
-
Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 3:1). Product (
) will appear; Methyl Salicylate ( ) should disappear. -
Workup:
-
Cool the mixture to room temperature.
-
Evaporate excess allylamine and methanol byproduct under reduced pressure (Rotary Evaporator).
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine.
-
Base Wash: Wash with Sat. NaHCO₃ (1 x 20 mL) to remove any hydrolyzed salicylic acid.
-
Dry organic layer over MgSO₄, filter, and concentrate.[1]
-
-
Purification: Recrystallize from minimal hot Ethanol/Water (1:1) or Toluene.
Method B: Microwave-Assisted Synthesis (Rapid Protocol)
Best for: Library generation and rapid optimization.
Workflow:
-
Charging: In a 10 mL microwave process vial, add Methyl Salicylate (1.52 g, 10 mmol) and Allylamine (0.86 g, 15 mmol).
-
Sealing: Crimp the vial with a Teflon-lined cap.
-
Irradiation: Heat at 120 °C for 20 minutes (High absorption level).
-
Note: Pressure will rise due to Allylamine volatility. Ensure the vial is rated for >15 bar.
-
-
Workup: Transfer to a separatory funnel with EtOAc, wash with 1M HCl, dry, and concentrate as in Method A.
Experimental Workflow Diagram
Figure 2: Step-by-step purification workflow ensuring removal of starting materials.
Characterization & Data Analysis
Confirm the structure using the following physicochemical parameters.
Physical Properties[2]
-
Appearance: White to off-white crystalline solid (or viscous oil that solidifies upon standing/chilling).
-
Melting Point: 50–52 °C (Literature values vary; lower than parent salicylamide due to allyl group flexibility).
-
Solubility: Soluble in Ethanol, DCM, EtOAc; Insoluble in Water.
Spectroscopic Data (Expected)
| Technique | Signal | Assignment |
| IR (ATR) | 3300 cm⁻¹ (broad) | Phenolic O-H / Amide N-H stretch |
| 1640 cm⁻¹ | Amide I (C=O) | |
| 1590 cm⁻¹ | Aromatic C=C | |
| ¹H NMR | Phenolic OH (Intramolecular H-bond) | |
| (CDCl₃) | Aromatic Protons | |
| Amide N-H | ||
| Allyl -CH= (Internal vinyl) | ||
| Allyl =CH₂ (Terminal vinyl) | ||
| Allyl -CH₂-N |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Allylamine | Use a sealed tube or efficient condenser. Increase amine equivalents to 2.0. |
| O-Acylation | High Temp / Basic Catalyst | The uncatalyzed (or amine-catalyzed) route favors N-acylation. Avoid adding strong inorganic bases (NaOH) which might deprotonate the phenol. |
| Oily Product | Impurities / Solvent | Traces of methyl salicylate lower MP. Recrystallize from Toluene or high-vac dry for 24h. Seed with a crystal if available. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for aminolysis of esters).
-
PubChem. N-Allylsalicylamide (Compound Summary). National Center for Biotechnology Information. Accessed Jan 2026.[2][3] [Link]
-
Caddick, S., et al. "Microwave enhanced synthesis of amides." Tetrahedron, 59(29), 5417-5427, 2003 . (Reference for microwave acceleration of aminolysis). [Link]
Sources
Application Note: Purification of N-Allylsalicylamide by Recrystallization
Introduction & Compound Profile
N-Allylsalicylamide (CAS: 1011-53-6) is a structural analog of salicylamide, often utilized as a pharmaceutical intermediate or a probe in analgesic and antifungal research. Its synthesis typically involves the amidation of methyl salicylate with allylamine.
The primary challenge in purifying this compound lies in its amphiphilic nature: the phenolic hydroxyl group confers polarity, while the N-allyl chain introduces lipophilicity. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully balanced.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 177.20 g/mol | Moderate molecular weight facilitates crystallization. |
| Melting Point | Experimental determination required (Likely 90–120°C range) | Critical: MP must be measured before starting. If <60°C, recrystallization is difficult; consider column chromatography. |
| Solubility (Cold) | Insoluble in water; Soluble in EtOH, EtOAc, DCM. | Requires a binary solvent system or temperature-dependent solubility. |
| Key Impurities | Methyl salicylate (starting material), Allylamine, Salicylic acid. | Impurities are generally more soluble in organic solvents than the amide product. |
Pre-Purification Analysis (Go/No-Go Decision)
Before attempting recrystallization, you must validate that the crude material is suitable for this technique.
Protocol:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate (Eluent: 30% Ethyl Acetate in Hexane).
-
Requirement: The product spot (Rf ~0.4–0.6) must be the major component (>70%). If the crude is a complex tar with >5 spots, perform a flash filtration (silica plug) first.
-
-
Crude Melting Point: Measure the melting point (MP) of the dried crude solid.
-
Logic: A sharp MP range (<4°C) suggests high purity. A depressed or broad range (>10°C) confirms the need for purification.
-
Solvent Selection Strategy
We will utilize a Binary Solvent System (Solvent/Anti-solvent) approach. This offers superior control over saturation compared to single-solvent methods, specifically preventing the "oiling out" phenomenon common with N-alkyl amides.
Recommended System: Ethanol (Solvent) / Water (Anti-Solvent)
-
Ethanol: Dissolves the amide and most organic impurities (methyl salicylate).
-
Water: Drastically reduces the solubility of the amide but maintains solubility for polar impurities (salicylic acid, amine salts).
Alternative System (if water-sensitive): Ethyl Acetate / Hexane.
The "Test Tube" Validation (Mandatory Step)
Do not skip this. You must empirically determine the ratio for your specific batch.
-
Place 100 mg of crude solid in a test tube.
-
Add Ethanol dropwise with heating (water bath ~70°C) until fully dissolved. Record volume (
). -
Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool to room temperature (RT).
Detailed Recrystallization Protocol
Phase A: Dissolution
-
Weigh the crude N-Allylsalicylamide (
). -
Place in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Ethanol (approx. 3–5 mL per gram of crude).
-
Heat to reflux (~78°C) on a stir plate.
-
If solid remains, add Ethanol in small increments (0.5 mL) until fully dissolved.
-
Note: If insoluble dark particles remain after significant solvent addition, these are inorganic salts or trash. Proceed to Hot Filtration .
-
Phase B: Hot Filtration (Optional but Recommended)
Required if the solution is cloudy or contains particulate matter.
-
Pre-heat a glass funnel and fluted filter paper with hot ethanol.
-
Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Critical: Rinse the filter paper with 1–2 mL hot ethanol to recover trapped product.
Phase C: Nucleation & Crystallization
-
Maintain the filtrate at a gentle boil.
-
Slowly add warm Water (Anti-solvent) down the side of the flask.
-
Endpoint: Stop when the solution turns slightly cloudy and the cloudiness takes 2–3 seconds to disappear.
-
-
Add Ethanol dropwise just enough to make the solution clear again.
-
Controlled Cooling:
-
Remove from heat.[1][4][5] Place the flask on a cork ring or wood block (insulation).
-
Cover with a watch glass/foil to prevent evaporation.[3]
-
Allow to cool to Room Temperature undisturbed (approx. 1–2 hours).
-
Mechanism:[1][2][5][6][7][8] Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities.
-
-
Final Crystallization: Once at RT, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
Phase D: Collection & Drying[1][3][4][8]
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold solvent mixture (50:50 Ethanol:Water, chilled to 0°C).
-
Warning: Do not use pure ethanol; it will dissolve your product.
-
-
Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven (40°C) or desiccator overnight.
Post-Purification Validation
You must prove the purification worked.
| Metric | Method | Acceptance Criteria |
| Purity | HPLC (UV 254 nm) | >98% Area Under Curve (AUC) |
| Identity | 1H-NMR (CDCl3) | Integration of Allyl protons (5.8–6.0 ppm, multiplet) matches aromatic signals. |
| Thermal | Melting Point | Sharp range (e.g., |
| Yield | Mass Balance | Typical Recovery: 60–85%. Calculation: |
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes in the purification process.
Figure 1: Step-by-step decision matrix for the recrystallization of N-Allylsalicylamide.
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Oiling Out (Liquid separates before crystals) | Solution is too concentrated or cooling is too fast. The "metastable limit" was exceeded. | Reheat to dissolve.[1] Add 10% more Ethanol. Cool very slowly (wrap flask in a towel). |
| Low Yield (<50%) | Too much solvent used or crystals dissolved during washing. | Concentrate mother liquor by rotary evaporation and repeat crystallization (2nd crop). Ensure wash solvent is ice-cold. |
| Colored Crystals | Phenolic oxidation products trapped in lattice. | Re-dissolve in hot ethanol, add Activated Charcoal (1% w/w), stir for 5 mins, and perform hot filtration. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific organic compound classes including amides and phenols).
-
PubChem. (n.d.).[9] N-Allylsalicylamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. (Source for physicochemical property estimates).
- Tipson, R. S. (1965). Crystallization and Recrystallization. In Technique of Organic Chemistry (Vol. 3). Interscience.
Sources
- 1. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. CN101225045A - Micro-wave synthetic method for preparing methyl salicylate - Google Patents [patents.google.com]
- 7. CN105601512A - Efficient preparation method of methyl salicylate - Google Patents [patents.google.com]
- 8. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
- 9. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Quantification of N-Allylsalicylamide
Methodologies for Quality Control and Pharmacokinetic Profiling
Executive Summary
N-Allylsalicylamide (CAS: 1011-53-6) is a structural analogue of salicylamide, characterized by the presence of an allyl group on the amide nitrogen. This modification alters its lipophilicity and metabolic profile compared to its parent compound. Accurate quantification is critical for two distinct phases of development: Quality Control (QC) , where high-concentration purity and impurity profiling are paramount, and Pharmacokinetics (PK) , where trace-level detection in plasma is required.
This guide provides two distinct, self-validating protocols:
-
Method A (HPLC-UV): Robust, cost-effective quantification for formulation and bulk API analysis.
-
Method B (LC-MS/MS): High-sensitivity bioanalytical method for plasma/serum analysis.
Analyte Profile & Physicochemical Logic[1][2]
Understanding the molecule is the first step to robust method design. The experimental choices below are derived directly from these properties.
| Property | Value | Analytical Implication |
| Molecular Weight | 177.20 g/mol | Small molecule; suitable for standard C18 retention. |
| LogP (Predicted) | ~2.2 | Moderately lipophilic. Requires organic modifier (ACN/MeOH) >30% for elution. |
| pKa (Phenol) | ~8.0 - 8.4 | Critical: Mobile phase pH must be < 4.0 to keep the phenol protonated (neutral) and prevent peak tailing. |
| Chromophores | Benzene Ring, Amide | Strong UV absorption at ~235 nm (sensitive) and ~302 nm (selective). |
| Solubility | Ethanol, DMSO, Chloroform | Samples should be dissolved in organic solvent before dilution with mobile phase. |
Method A: HPLC-UV (Quality Control & Formulation)
Objective: Quantification of N-Allylsalicylamide in tablets or bulk powder with separation from synthesis precursors (Salicylic Acid, Allylamine).
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.
-
Why: The "end-capping" reduces silanol interactions with the amide nitrogen, improving peak symmetry.
-
-
Mobile Phase: Isocratic elution.[1]
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
B: Acetonitrile (ACN).[2]
-
Ratio: 60% A / 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 302 nm.[3]
-
Why: While 235 nm is more sensitive, 302 nm is specific to the salicylamide core, reducing interference from non-aromatic excipients.
-
-
Injection Volume: 10 µL.
-
Run Time: ~10 minutes (Analyte retention expected ~5-6 min).
Standard Preparation Protocol
-
Stock Solution: Weigh 10 mg of N-Allylsalicylamide reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution with Mobile Phase to reach a target concentration of 50 µg/mL.
-
Note: Diluting with mobile phase prevents "solvent shock" which causes peak distortion.
-
System Suitability Criteria (Mandatory)
Before running samples, inject the Working Standard 5 times.
-
RSD of Area: ≤ 2.0%[4]
-
Tailing Factor (T): 0.8 < T < 1.5
-
Theoretical Plates (N): > 2000
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)[6]
Objective: Quantifying N-Allylsalicylamide in plasma (PK studies) or trace cleaning validation.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Why Positive? Although phenols ionize well in negative mode, the amide nitrogen allows for protonation
. Positive mode often yields cleaner baselines for amides in biological matrices compared to negative mode.
-
-
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Assignment |
| 178.1 | 137.0 | 15 - 20 | 100 | Loss of Allyl group (Quantifier) |
| 178.1 | 121.0 | 25 - 30 | 100 | Cleavage of amide bond (Qualifier) |
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a centrifuge tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Salicylamide-d4).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a vial; inject 2-5 µL.
Visualized Workflows
Diagram 1: Analytical Decision Tree
This logic gate ensures you select the correct method based on your sensitivity needs.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample matrix and required sensitivity limits.
Diagram 2: Sample Preparation Workflow (LC-MS/MS)
Caption: Step-by-step protein precipitation protocol for extracting N-Allylsalicylamide from biological matrices.
Validation Framework (ICH Q2(R1))
To ensure "Trustworthiness," any method derived from this guide must undergo validation.
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Specificity | No interference at retention time from blank/placebo. | No peaks in blank matrix at MRM transition. |
| Linearity ( | > 0.999 (Range: 10 - 100 µg/mL) | > 0.99 (Range: 1 - 1000 ng/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Precision (RSD) | < 2.0% | < 15.0% (at LOQ: < 20%) |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | S/N > 3 (LOD), S/N > 10 (LOQ) |
References
-
PubChem. (n.d.).[5] N-Allylsalicylamide Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
European Medicines Agency. (1995).[6] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 31, 2026, from [Link]
-
Tandel, F., & More, P. (2018).[7] Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research and Technology. (Used as basis for salicylate separation logic).
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 31, 2026, from [Link]
Sources
- 1. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijnrd.org [ijnrd.org]
A Stability-Indicating RP-HPLC Method for the Analysis of N-Allylsalicylamide: Development, Validation, and Protocol
An Application Note for the HPLC Analysis of N-Allylsalicylamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Allylsalicylamide. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We provide a comprehensive protocol covering method development rationale, step-by-step procedures for sample analysis, and a complete validation framework, including forced degradation studies. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method to assess the purity, stability, and concentration of N-Allylsalicylamide in bulk drug substance and formulated products.
Introduction and Scientific Rationale
N-Allylsalicylamide (C₁₀H₁₁NO₂) is a derivative of salicylamide, a compound with known analgesic and antipyretic properties.[5][6] The introduction of the allyl group can modify the molecule's physicochemical properties and biological activity, making it a compound of interest in pharmaceutical research and development.[7] To support such research, a validated, accurate, and precise analytical method is paramount for quantifying the active pharmaceutical ingredient (API) and ensuring its purity and stability over time.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[8] This note describes a method based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. Given its structure, N-Allylsalicylamide is well-suited for retention and separation on a C18 stationary phase.
The core principle of this application is not merely to provide a method, but to establish a self-validating system. This is achieved by integrating a comprehensive validation protocol based on ICH Q2(R1) guidelines, ensuring the method is stability-indicating.[9][10][11] A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[12][13] This is demonstrated through forced degradation studies, where the compound is exposed to harsh conditions to generate potential degradants and prove the method's specificity.[14][15][16]
Instrumentation, Materials, and Reagents
2.1. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Class A volumetric glassware.
2.2. Chemicals and Reagents
-
N-Allylsalicylamide reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Orthophosphoric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrochloric acid (AR grade).
-
Hydrogen peroxide (30%, AR grade).
2.3. Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis. The rationale for these selections is discussed in Section 4.
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Kromasil)[1][4][15] |
| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols: From Preparation to Analysis
This section provides detailed, step-by-step workflows.
3.1. Protocol 1: Preparation of Solutions
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 600 mL of acetonitrile with 400 mL of the prepared buffer (60:40 v/v).
-
Degas the solution for 15 minutes in a sonicator or by online degasser.
-
-
Diluent Preparation:
-
Use the mobile phase composition (Acetonitrile:Water, 60:40 v/v) as the diluent for all standard and sample preparations to ensure solvent compatibility and good peak shape.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of N-Allylsalicylamide reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix. This solution is used for routine analysis and system suitability.
-
3.2. Protocol 2: System Suitability Testing (SST)
Causality: Before any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the system's performance is adequate for the intended analysis on a given day.[3]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections | Demonstrates the precision of the injector and the stability of the system.[3] |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Indicates the stability of the pump flow rate and mobile phase composition. |
If the system fails SST, do not proceed with analysis. Refer to the Troubleshooting section (Section 6).
3.3. Protocol 3: Sample Analysis
-
Sample Preparation: Prepare the sample to obtain a theoretical final concentration of 100 µg/mL of N-Allylsalicylamide in the diluent. This may involve dissolving a bulk drug or extracting a formulation, followed by appropriate dilution. Filter the final sample solution through a 0.45 µm syringe filter.
-
Chromatographic Run:
-
Inject a diluent blank to ensure no carryover or contamination.
-
Inject the Working Standard Solution.
-
Inject the prepared sample solution(s).
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 10 samples) to monitor system drift.
-
-
Calculation: The concentration of N-Allylsalicylamide in the sample is calculated using the external standard method:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Method Development Strategy and Validation Framework
This section explains the rationale behind the method's design and provides protocols for its formal validation, establishing it as a trustworthy and self-validating system.
4.1. Rationale for Methodological Choices
-
Column: A C18 column was selected as it is the standard for reversed-phase chromatography, effectively retaining moderately non-polar analytes like N-Allylsalicylamide through hydrophobic interactions.[1][2]
-
Mobile Phase: A blend of acetonitrile and an acidic phosphate buffer was chosen. Acetonitrile provides good elution strength and low UV cutoff. The acidic pH (3.0) ensures that the phenolic hydroxyl group on the salicylamide moiety is protonated (non-ionized), which prevents peak tailing and leads to sharp, symmetrical peaks and reproducible retention times.[4]
-
Detection Wavelength (λmax): The detection wavelength of 238 nm was determined by running a UV-Vis spectrum of N-Allylsalicylamide in the mobile phase using a PDA detector. This wavelength represents a point of maximum absorbance, providing optimal sensitivity for the analyte. A similar approach is standard practice for related compounds.[14]
4.2. Protocol 4: Method Validation (per ICH Q2(R1))
The following protocols must be executed to fully validate the analytical method.[9]
4.2.1. Specificity and Forced Degradation Study
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[3][17]
-
Prepare a stock solution of N-Allylsalicylamide at 1000 µg/mL.
-
Subject aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1N NaOH, heat at 80°C for 1 hour. Cool and neutralize with 0.1N HCl.
-
Oxidative Degradation: Add 1 mL of 6% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Analyze all stressed samples alongside an unstressed control sample.
-
Acceptance Criteria: The method is specific if the N-Allylsalicylamide peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) passes. A degradation of 5-20% is considered suitable for demonstrating stability-indicating capabilities.[12]
4.2.2. Linearity and Range
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[2]
-
Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.
4.2.3. Accuracy (Recovery)
Objective: To determine the closeness of the test results to the true value.[9]
-
Prepare samples by spiking a placebo (if applicable) or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).[9]
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.2.4. Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.
4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that the method can reliably detect and quantify.
-
Method 1 (Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Method 2 (From Linearity Curve): Calculate using the standard deviation of the response (σ) and the slope of the calibration curve (S):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: These values should be determined and reported. The LOQ must be verified for accuracy and precision.
4.2.6. Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all variations, indicating the method is robust.
Data Visualization
Diagrams created with Graphviz provide a clear visual representation of the experimental workflows and logical relationships.
Caption: Overall workflow for the HPLC analysis of N-Allylsalicylamide.
Caption: Logical flow of a forced degradation study.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | Column contamination/degradation; pH of mobile phase incorrect. | Flush or replace the column; Ensure mobile phase pH is correctly adjusted to 3.0. |
| Retention Time Drift | Inconsistent mobile phase composition; Pump malfunction; Column temperature fluctuation. | Prepare fresh mobile phase; Purge pump; Check column thermostat settings. |
| High Backpressure | Column or line blockage; Particulate matter in sample. | Filter all samples and mobile phases; Reverse flush column; Replace in-line filters. |
| No Peaks or Small Peaks | Injector malfunction; Incorrect sample/standard preparation. | Check injector settings and syringe; Re-prepare solutions carefully. |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of N-Allylsalicylamide. The successful validation, including forced degradation studies, confirms its stability-indicating nature, making it suitable for routine quality control and stability assessment in a pharmaceutical development setting. Adherence to the detailed protocols will ensure reliable and reproducible results.
References
-
ResearchGate. (2025). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. Available at: [Link]
-
Taylor & Francis Online. (2018). Simultaneous Rp-HPLC determination of salicylamide, salicylic acid and deferasirox in the bulk API dosages forms. Journal of Taibah University for Science. Available at: [Link]
-
IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. Available at: [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids. Available at: [Link]
-
International Journal of Pharmacy Research & Technology. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Salicylamide on Newcrom R1 HPLC column. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available at: [Link]
-
PubChem. (n.d.). N-Allylsalicylamide. Available at: [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
PubMed. (n.d.). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)
-
NIH National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
PubChemLite. (n.d.). N-allylsalicylamide (C10H11NO2). Available at: [Link]
-
Semantic Scholar. (n.d.). Physicochemical Characterization and Solubility Analysis of Thalidomide and Its N-Alkyl Analogs. Available at: [Link]
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-allylsalicylamide (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
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- 16. onyxipca.com [onyxipca.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Antifungal Screening of N-Allylsalicylamide
Introduction: The Therapeutic Potential of N-Allylsalicylamide as a Novel Antifungal Agent
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Salicylamide and its derivatives have long been recognized for their diverse biological activities. The incorporation of an allyl group to the salicylamide scaffold, yielding N-Allylsalicylamide, presents an intriguing chemical modification that warrants investigation for its antifungal potential. The lipophilic nature of the allyl group may enhance cell membrane permeability, a critical factor for intracellular drug efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antifungal properties of N-Allylsalicylamide. The protocols herein are designed as a self-validating system, incorporating standardized methodologies and quality control measures to ensure data integrity and reproducibility. We will progress from initial broad-spectrum screening to more focused mechanistic studies, providing a robust framework for the preliminary assessment of this compound's antifungal profile.
Part 1: Primary Antifungal Susceptibility Screening
The initial phase of screening aims to determine the general antifungal activity of N-Allylsalicylamide against a panel of clinically relevant fungal pathogens. This is achieved through standardized methods that assess the compound's ability to inhibit fungal growth.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This assay is guided by the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Rationale: This method is highly reproducible and allows for the testing of a large number of isolates and compounds simultaneously in a 96-well microtiter plate format, making it efficient for primary screening.[2] The determination of the MIC provides a quantitative measure of the potency of the test compound.
Experimental Workflow:
Caption: Workflow for Broth Microdilution Assay.
Protocol:
-
Preparation of N-Allylsalicylamide Stock Solution:
-
Dissolve N-Allylsalicylamide in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Note: Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution for serial dilutions.
-
-
Fungal Strain Selection and Inoculum Preparation:
-
Test Organisms: A panel of clinically relevant fungi should be used, including yeast (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus).
-
Quality Control (QC) Strains: Include reference strains with known MIC values for standard antifungal agents to validate the assay.[3][4] Recommended QC strains from CLSI include C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[4]
-
Inoculum Preparation (Yeast):
-
Subculture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculum Preparation (Molds):
-
Grow the mold on Potato Dextrose Agar (PDA) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
-
Assay Procedure:
-
In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of N-Allylsalicylamide. A typical concentration range to start with for a novel compound could be 256 µg/mL to 0.5 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination:
-
The MIC is the lowest concentration of N-Allylsalicylamide that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction in turbidity as measured by a microplate reader at 600 nm. For azoles, a prominent reduction in growth (≥50% for CLSI, ≥90% for EUCAST) is often used as the endpoint.[2]
-
Data Presentation:
| Fungal Strain | N-Allylsalicylamide MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Cryptococcus neoformans ATCC 90112 | |||
| C. parapsilosis ATCC 22019 (QC) |
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of fungi to antimicrobial agents. It is a simpler and more cost-effective method for initial screening compared to broth microdilution.
Rationale: This method provides a rapid visual indication of antifungal activity. The size of the zone of inhibition around the disk containing the test compound is proportional to its antifungal potency and diffusion characteristics in agar.
Protocol:
-
Media Preparation:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Assay Procedure:
-
Evenly streak the fungal suspension onto the surface of the agar plate using a sterile cotton swab.
-
Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of N-Allylsalicylamide onto the agar surface. A starting concentration of 50-100 µg per disk can be used for a novel compound.
-
Include disks with standard antifungal agents (e.g., fluconazole, voriconazole) as positive controls and a disk with the solvent (DMSO) as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
-
Data Presentation:
| Fungal Strain | N-Allylsalicylamide Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| C. parapsilosis ATCC 22019 (QC) |
Part 2: Mechanistic Assays
Once the antifungal activity of N-Allylsalicylamide is established, the next logical step is to investigate its potential mechanism of action. Key fungal-specific targets include the cell membrane (ergosterol biosynthesis) and the cell wall (chitin synthesis).
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs like azoles.[2] This assay quantifies the total cellular ergosterol content in fungal cells treated with N-Allylsalicylamide.
Rationale: A reduction in the total ergosterol content in treated cells compared to untreated controls suggests that N-Allylsalicylamide may interfere with the ergosterol biosynthesis pathway.
Experimental Workflow:
Caption: Workflow for Ergosterol Quantification Assay.
Protocol:
-
Fungal Cell Culture and Treatment:
-
Grow the test fungus (e.g., C. albicans) in a suitable broth medium to the mid-exponential phase.
-
Inoculate fresh broth with the fungal culture and add N-Allylsalicylamide at sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC). Include an untreated control and a positive control (e.g., fluconazole).
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Ergosterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Determine the wet weight of the cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution to the cell pellet and vortex thoroughly.[5]
-
Incubate the suspension in an 85°C water bath for 1 hour for saponification.[5]
-
After cooling, add 1 mL of sterile distilled water and 3 mL of n-heptane, and vortex vigorously for 3 minutes to extract the sterols.[5]
-
Carefully transfer the upper n-heptane layer to a new tube.
-
-
Spectrophotometric Quantification:
-
Dilute an aliquot of the n-heptane extract in 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 to 300 nm using a spectrophotometer. The presence of ergosterol will result in a characteristic four-peaked curve.[5]
-
Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm.[5]
-
Data Presentation:
| Treatment | Concentration | Mean Ergosterol Content (% of cell wet weight) ± SD | % Reduction compared to Untreated Control |
| Untreated Control | - | - | |
| N-Allylsalicylamide | 1/2 MIC | ||
| N-Allylsalicylamide | 1/4 MIC | ||
| Fluconazole (Positive Control) | 1/2 MIC |
Chitin Synthase Inhibition Assay
Chitin is an essential structural component of the fungal cell wall, and its synthesis is catalyzed by the enzyme chitin synthase.[6] This makes chitin synthase an attractive target for antifungal drug development. This assay measures the activity of chitin synthase in the presence of N-Allylsalicylamide.
Rationale: Inhibition of chitin synthase activity in a cell-free extract by N-Allylsalicylamide would strongly suggest that the compound directly targets this enzyme.
Protocol:
-
Preparation of Crude Chitin Synthase Extract:
-
Grow the fungal cells to the mid-log phase and harvest them.
-
Disrupt the cells mechanically (e.g., using glass beads or liquid nitrogen) in an extraction buffer.
-
Centrifuge the lysate at a low speed to remove cell debris, and then at a higher speed to pellet the membrane fraction containing chitin synthase.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Chitin Synthase Activity Assay:
-
This assay can be performed using a non-radioactive method that detects the incorporation of N-acetylglucosamine (GlcNAc) into chitin, which is then captured on a wheat germ agglutinin (WGA) coated plate.[7]
-
In a WGA-coated 96-well plate, add the crude enzyme extract, the substrate UDP-GlcNAc, and various concentrations of N-Allylsalicylamide.
-
Include a positive control inhibitor (e.g., Nikkomycin Z).
-
Incubate the plate to allow for the enzymatic reaction.
-
After incubation, wash the wells to remove unbound substrate and enzyme.
-
The amount of synthesized chitin is quantified by adding a peroxidase-conjugated WGA and a suitable substrate, followed by measuring the absorbance.
-
Data Presentation:
| N-Allylsalicylamide Concentration (µM) | Chitin Synthase Activity (% of Control) |
| 0 (Control) | 100 |
| 10 | |
| 50 | |
| 100 | |
| Nikkomycin Z (Positive Control) |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust and systematic approach to evaluate the antifungal potential of N-Allylsalicylamide. By following these standardized methods, researchers can obtain reliable and reproducible data on its antifungal spectrum and potential mechanisms of action. Positive results from these initial screens would justify further investigation, including studies on its fungicidal versus fungistatic activity, effects on fungal morphology, and in vivo efficacy in animal models of fungal infections. The exploration of N-Allylsalicylamide and its analogues may lead to the development of a new class of much-needed antifungal therapeutics.
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]
-
Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST definitive document E.DEF 7.3.1. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [Link]
-
Lenardon, M. D., Munro, C. A., & Gow, N. A. R. (2020). Fungal Chitin Synthases: Structure, Function, and Regulation. Journal of Fungi, 6(4), 239. [Link]
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2244–2248. [Link]
-
Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(7), 3297-3300. [Link]
-
CLSI. M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd Edition. CLSI supplement M60Ed2E. Clinical and Laboratory Standards Institute; 2020. [Link]
-
Zhang, J., & Rao, Z. (2010). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology, 40(5), 413-420. [Link]
-
Nurul Asyikin, M. Z., et al. (2019). Chitinase and Antifungal Activity of Endophytic Fungi Isolated from Hedychium coronarium J. Koenig. HAYATI Journal of Biosciences, 26(2), 70-78. [Link]
-
Arthington-Skaggs, B. A., Jalloh, S., & Warnock, D. W. (2002). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 40(9), 3338-3343. [Link]
-
Canton, E., & Espinel-Ingroff, A. (2009). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Expert Review of Anti-infective Therapy, 7(1), 107-123. [Link]
-
Garcia-Effron, G., et al. (2020). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy, 75(3), 633-640. [Link]
-
Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. Drug resistance updates, 15(3), 133-146. [Link]
-
Shi, X., et al. (2020). Screening and Application of Chitin Synthase Inhibitors. Processes, 8(9), 1029. [Link]
-
Djohan, A. C., et al. (2018). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 125, 277-285. [Link]
-
Espinel-Ingroff, A., et al. (2012). Quality Control Guidelines for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Disk Diffusion Susceptibility Tests with Nonsupplemented Mueller-Hinton Agar (CLSI M51-A Document) for Nondermatophyte Filamentous Fungi. Journal of Clinical Microbiology, 50(6), 2140-2143. [Link]
-
EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. [Link]
-
Wilkes, M., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000521. [Link]
-
Arabatzis, M., et al. (2017). In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. Antimicrobial Agents and Chemotherapy, 61(4), e02241-16. [Link]
Sources
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- 3. njccwei.com [njccwei.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-Inflammatory Evaluation of N-Allylsalicylamide
[1][2][3]
Abstract & Introduction
N-Allylsalicylamide (2-hydroxy-N-(2-propenyl)benzamide) represents a structural convergence between the classical salicylate pharmacophore and N-alkylamide moieties often associated with immune modulation. While salicylates are well-documented COX inhibitors, the N-allyl substitution introduces lipophilicity changes and potential steric interactions that necessitate specific in vitro validation protocols.
This application note provides a tiered experimental framework to evaluate the anti-inflammatory potential of N-Allylsalicylamide. We move from physicochemical screening (Protein Denaturation) to membrane interaction studies (HRBC Stabilization), culminating in a mechanistic cellular assay (NO Inhibition in RAW 264.7 Macrophages). This tiered approach ensures resource efficiency and robust data generation for drug development dossiers.
Mechanistic Rationale
The anti-inflammatory activity of salicylamide derivatives is primarily mediated through the inhibition of Cyclooxygenase (COX) enzymes and the modulation of the NF-
Figure 1: Proposed mechanism of action for N-Allylsalicylamide, targeting COX-2 enzymatic activity and NF-
Tier 1: Inhibition of Albumin Denaturation (Screening Assay)
Principle: Inflammation induces protein denaturation.[1] Agents that can prevent heat-induced denaturation of albumin are considered potential anti-inflammatory drugs.[2] This assay serves as a rapid, low-cost primary screen.
Materials
-
Test Compound: N-Allylsalicylamide (purity >98%).
-
Standard: Diclofenac Sodium or Ibuprofen.
-
Reagent: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 6.4.
-
Equipment: Incubator (37°C), Water bath (70°C), UV-Vis Spectrophotometer.
Protocol
-
Preparation: Dissolve N-Allylsalicylamide in minimal DMSO and dilute with buffer to prepare concentrations of 50, 100, 200, 400, and 800
g/mL. (Final DMSO concentration < 1%). -
Reaction Mix:
-
Test Solution: 0.5 mL of test sample + 4.5 mL of 1% BSA solution.
-
Control Solution: 0.5 mL of distilled water/vehicle + 4.5 mL of 1% BSA solution.
-
Product Control: 0.5 mL of test sample + 4.5 mL of distilled water (to correct for compound color).
-
-
Incubation: Incubate samples at 37°C for 20 minutes.
-
Denaturation: Heat samples at 70°C for 5 minutes in a water bath.
-
Cooling: Cool to room temperature under running tap water.
-
Measurement: Measure absorbance at 660 nm .
Calculation
3Tier 2: HRBC Membrane Stabilization Assay[8][9]
Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[1][2] Stabilization of the HRBC membrane against hypotonic or heat stress implies the potential to stabilize lysosomal membranes, preventing the release of inflammatory mediators.[4]
Materials
-
Biological Material: Fresh human blood (donor not on NSAIDs for 2 weeks).[1][2]
-
Buffers: Isosaline (0.85% NaCl), Hyposaline (0.25% NaCl), Phosphate buffer (0.15 M, pH 7.4).
-
Standard: Indomethacin or Aspirin.
Protocol
-
RBC Preparation:
-
Centrifuge blood at 3000 rpm for 10 min.
-
Wash packed cells 3x with Isosaline.
-
Prepare a 10% (v/v) RBC suspension in Isosaline.[5]
-
-
Assay Mixture (Hypotonicity Induced):
-
Test: 1.0 mL Test sample + 2.0 mL Hyposaline + 0.5 mL RBC suspension + 1.0 mL Phosphate buffer.
-
Control: 1.0 mL Vehicle + 2.0 mL Hyposaline + 0.5 mL RBC suspension + 1.0 mL Phosphate buffer.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Separation: Centrifuge at 3000 rpm for 20 minutes.
-
Measurement: Collect supernatant and measure hemoglobin content at 560 nm .
Calculation
Tier 3: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells (Gold Standard)
Principle: Lipopolysaccharide (LPS) stimulates macrophages (RAW 264.[6]7) to express iNOS and release Nitric Oxide (NO). The Griess reaction quantifies nitrite (stable NO metabolite) accumulation.[7][8] This is the definitive in vitro efficacy model.
Experimental Workflow
Figure 2: Step-by-step workflow for the RAW 264.7 Nitric Oxide inhibition assay.[3]
Materials
-
Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Viability Control: MTT or CCK-8 reagent.
Detailed Protocol
-
Seeding: Seed cells in 96-well plates at
cells/well in 200 L media. Incubate for 24h at 37°C, 5% CO . -
Treatment:
-
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except the Basal Control . Incubate for 18-24 hours. -
Griess Assay:
-
Viability Check (Crucial): Perform MTT assay on the cells remaining in the original plate to ensure NO reduction is not due to cytotoxicity.
Data Analysis
Calculate the nitrite concentration using a sodium nitrite standard curve (
Data Presentation & Interpretation
Results should be summarized in tabular format comparing potency against standard drugs.
Table 1: Hypothetical Data Structure for Reporting
| Assay Type | Compound | Concentration ( | % Inhibition (Mean | IC |
| Albumin Denaturation | N-Allylsalicylamide | 100 | 45.2 | 115.4 |
| Diclofenac (Std) | 100 | 88.5 | 45.2 | |
| HRBC Stabilization | N-Allylsalicylamide | 200 | 62.1 | 150.2 |
| Indomethacin (Std) | 200 | 92.3 | 60.5 | |
| NO Production (Cell) | N-Allylsalicylamide | 50 | 55.4 | 42.1 |
Interpretation Guide:
-
IC
Calculation: Use non-linear regression (Sigmoidal dose-response) in GraphPad Prism or SigmaPlot. -
Cytotoxicity Cutoff: If cell viability in the MTT assay drops below 80% at a specific concentration, the anti-inflammatory data at that concentration is invalid (false positive due to cell death).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67048, N-Allylsalicylamide. Retrieved from [Link]
-
Chandra, S., et al. (2012). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Asian Pacific Journal of Tropical Biomedicine.[8] Retrieved from [Link]
-
Gandhidasan, R., et al. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia. (Referenced in standard protocols, e.g., )
-
Joo, T., et al. (2014). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells by Stem Bark of Ulmus pumila L. Saudi Journal of Biological Sciences.[8] Retrieved from [Link]
-
Daidone, G., et al. (1989). Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides.[10] Il Farmaco. Retrieved from [Link]
-
Bio-Protocol (2024). Human Red Blood Cell (HRBC) Membrane Stabilization Method. Retrieved from [Link]
Sources
- 1. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
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- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
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- 6. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: N-Allylsalicylamide (NASA) as a Potential Antimicrobial Agent
Executive Summary & Rationale
N-Allylsalicylamide (NASA, CAS: 1013-58-7) represents a structural convergence between the pharmacophore of salicylamides (known for uncoupling oxidative phosphorylation and inhibiting bacterial two-component systems) and the allyl moiety found in potent antifungals like terbinafine and allicin.
While salicylamide itself acts as an analgesic and antipyretic, its N-substituted derivatives exhibit enhanced lipophilicity, facilitating penetration of the microbial cell envelope. This guide details the protocols for the synthesis, characterization, and antimicrobial evaluation of NASA, positioning it as a lead candidate for targeting methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.
Key Mechanistic Hypotheses
-
Proton Shuttle Effect: The phenolic hydroxyl group (pKa ~8) and the amide nitrogen allow the molecule to act as a weak acid uncoupler, dissipating the proton motive force (PMF) across bacterial membranes.
-
Membrane Insertion: The lipophilic allyl chain increases membrane partition coefficient (
), potentially disrupting lipid bilayer integrity. -
Target Specificity: Salicylamide cores have been implicated in the inhibition of the bacterial kinase sensor (two-component regulatory systems), reducing virulence factor expression.
Chemical Synthesis Protocol
Objective: High-yield synthesis of N-Allylsalicylamide via aminolysis of methyl salicylate.
Reaction Scheme
The synthesis utilizes a direct nucleophilic acyl substitution (aminolysis) where allylamine attacks the ester carbonyl of methyl salicylate. This route avoids the use of corrosive thionyl chloride.
Figure 1: One-pot synthesis workflow for N-Allylsalicylamide.
Experimental Procedure
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Allylamine (1.2 eq)
-
Methanol (Solvent, anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl Acetate (Extraction solvent)[1]
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in 30 mL of anhydrous methanol.
-
Addition: Add Allylamine (6.85 g, 120 mmol) dropwise over 10 minutes to prevent excessive exotherm.
-
Reaction: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Quenching: Cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure (Rotavap).
-
Workup:
-
Dissolve the oily residue in 50 mL Ethyl Acetate.
-
Wash with 1M HCl (2 x 30 mL) to remove unreacted allylamine.
-
Wash with Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needle-like crystals.
Analytical Quality Control (QC)
Verify the structure before biological testing.
| Technique | Expected Signal / Characteristic | Interpretation |
| Appearance | White crystalline solid | Melting Point: ~48-50°C |
| IR (KBr) | 3300 cm⁻¹ (Broad) | Phenolic -OH (Intramolecular H-bond) |
| 1645 cm⁻¹ (Strong) | Amide Carbonyl (C=O) | |
| 1540 cm⁻¹ | Amide II (N-H bend) | |
| ¹H NMR | Phenolic -OH (Deshielded) | |
| (DMSO- | Amide -NH | |
| Allyl -CH= (Vinyl proton) | ||
| Allyl =CH₂ (Terminal alkene) | ||
| Allyl -CH₂-N |
Antimicrobial Susceptibility Protocols
Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Yeast).
A. Minimum Inhibitory Concentration (MIC)
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Stock Preparation: Dissolve NASA in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi. Final test range: 0.5 – 256 µg/mL. Ensure final DMSO concentration is <1%.
-
Inoculum: Adjust organism suspension to
CFU/mL. -
Incubation:
-
Bacteria: 37°C for 16-20 hours.
-
Fungi: 35°C for 24-48 hours.
-
-
Readout: MIC is the lowest concentration showing no visible growth.
B. Time-Kill Kinetics
Determine if NASA is bacteriostatic or bactericidal.
-
Setup: Inoculate MHB containing NASA at 1x, 2x, and 4x MIC . Include a growth control (no drug).
-
Sampling: Remove aliquots at t = 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.
-
Analysis: A
reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.
Mechanism of Action (MoA) Investigation
This section outlines the protocol to validate the "Proton Shuttle" hypothesis using a membrane potential assay.
Membrane Potential Depolarization Assay
Reagent: DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide). This dye accumulates in hyperpolarized cells (fluorescence quenched) and is released upon depolarization (fluorescence increases).
Protocol:
-
Cell Prep: Wash S. aureus cells (mid-log phase) and resuspend in HEPES buffer containing EDTA.
-
Dye Loading: Add DiSC3(5) (final 1 µM) and incubate until fluorescence stabilizes (approx. 30-60 min).
-
Baseline: Measure baseline fluorescence (Ex: 622 nm, Em: 670 nm).
-
Treatment: Inject NASA (at 2x MIC). Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (known uncoupler).
-
Observation: A rapid spike in fluorescence indicates dissipation of the membrane potential (
).
Mechanistic Pathway Visualization
Figure 2: Proposed dual-mechanism of action: Membrane uncoupling and kinase inhibition.
References
-
Urbańczyk, M. et al. (2025). Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. ResearchGate. Link
-
Kratky, M. et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry. Link
-
PubChem. (n.d.). N-Allylsalicylamide Compound Summary (CID 67048). National Library of Medicine. Link
-
Zadrazilova, I. et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International. Link
-
Khodavandi, A. et al. (2011). Antifungal activity of allicin alone and in combination with azoles against Candida species.[1][2] Mycopathologia. Link
Sources
Title: Unlocking the Pharmacophore: N-Allylsalicylamide as a Versatile Scaffold for Diversity-Oriented Synthesis
Application Note: N-Allylsalicylamide in Drug Discovery
Abstract
This application note details the strategic utilization of N-Allylsalicylamide (NASA) in modern drug discovery. Beyond its intrinsic analgesic properties, NASA serves as a high-value "privileged structure" precursor. Its unique bifunctional architecture—comprising a salicylamide core and an N-allyl handle—enables the rapid generation of 1,3-benzoxazin-4-one libraries and facilitates late-stage functionalization via thiol-ene "click" chemistry. This guide provides validated protocols for synthesis, heterocycle formation, and biological screening, designed for medicinal chemists seeking to expand IP space around the salicylamide pharmacophore.
Introduction: The Bifunctional Advantage
N-Allylsalicylamide (CAS: 118-62-7) is more than a simple derivative of salicylamide; it is a linchpin molecule in Diversity-Oriented Synthesis (DOS).
-
The Core (Salicylamide): Retains the orthosteric binding properties associated with COX inhibition and anti-inflammatory activity. The phenolic hydroxyl and amide nitrogen are positioned perfectly (1,5-relationship) for heterocyclization.
-
The Handle (Allyl Group): Provides a reactive alkene for orthogonal functionalization. It allows researchers to modulate lipophilicity (LogP) or conjugate the scaffold to fluorophores and solubilizing tags without disrupting the primary pharmacophore before or after cyclization.
Key Applications:
-
Library Generation: Precursor for 3-allyl-2-substituted-2,3-dihydro-1,3-benzoxazin-4-ones , a scaffold exhibiting potent antibacterial and anti-inflammatory profiles.
-
Fragment-Based Drug Design (FBDD): The allyl group serves as a "growth vector" for probing hydrophobic pockets in target proteins.
Experimental Protocols
Protocol A: Efficient Synthesis of N-Allylsalicylamide
Objective: To synthesize gram-scale quantities of high-purity N-allylsalicylamide from inexpensive starting materials.
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Methanol (Solvent)
-
Catalyst: Sodium Methoxide (0.1 equiv) or simple thermal activation.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Salicylate (15.2 g, 100 mmol) in Methanol (50 mL).
-
Addition: Add Allylamine (6.85 g, 120 mmol) dropwise over 10 minutes.
-
Activation: Add Sodium Methoxide (0.54 g, 10 mmol) to catalyze the transamidation.
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane) until the methyl salicylate spot disappears.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove methanol and excess allylamine.
-
Purification: Dissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to remove unreacted amine/catalyst, followed by Brine. Dry over Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from Ethanol/Water to yield white needles.
-
Target Yield: >85%
-
Validation: ¹H NMR (CDCl₃) should show characteristic allyl signals (multiplet at ~5.9 ppm, doublet at ~4.0 ppm).
-
Protocol B: Divergent Synthesis of 1,3-Benzoxazin-4-one Libraries
Objective: To cyclize N-allylsalicylamide with various aldehydes, creating a library of bioactive heterocycles.
Mechanism: Acid-catalyzed condensation of the phenol and amide nitrogen with an aldehyde (R-CHO) closes the oxazine ring.
Reagents:
-
N-Allylsalicylamide (1.0 equiv)
-
Aldehyde (R-CHO) (1.1 equiv) - Variable (e.g., Benzaldehyde, Formaldehyde, Furfural)
-
Solvent: Toluene or Ethanol
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)
Step-by-Step Methodology:
-
Setup: Equip a flask with a Dean-Stark trap (if using Toluene) to remove water azeotropically.
-
Reaction: Combine N-Allylsalicylamide (1.77 g, 10 mmol), Aldehyde (11 mmol), and pTSA in Toluene (30 mL).
-
Cyclization: Reflux for 4–6 hours. Water collection in the trap indicates reaction progress.
-
Quench: Cool to RT. Wash with sat. NaHCO₃ to neutralize the acid catalyst.
-
Isolation: Dry the organic layer (MgSO₄) and concentrate.
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).
-
Product:3-allyl-2-(substituted)-2,3-dihydro-1,3-benzoxazin-4-one .
-
Protocol C: Thiol-Ene "Click" Functionalization
Objective: To attach a functional probe (e.g., a solubilizing PEG chain or fluorophore) to the allyl group.
Reagents:
-
3-Allyl-benzoxazinone derivative (from Protocol B)
-
Thiol (R-SH) (e.g., 2-mercaptoethanol or Cysteine derivative)
-
Initiator: DMPA (Photoinitiator) or AIBN (Thermal)
-
Solvent: Methanol or DMF
Methodology:
-
Mix: Dissolve the benzoxazinone (1 equiv) and Thiol (1.2 equiv) in degassed solvent.
-
Initiate: Add DMPA (5 mol%).
-
Irradiate: Expose to UV light (365 nm) for 30–60 minutes at RT.
-
Finish: Concentrate and purify via HPLC. This yields the thioether conjugate .
Data Analysis & Visualization
Workflow Logic: The Salicylamide Divergence
The following diagram illustrates how N-Allylsalicylamide acts as a central hub for accessing diverse chemical spaces.
Caption: Figure 1. Divergent synthesis workflow. N-Allylsalicylamide serves as the branch point between heterocycle library generation (Red path) and functional probe synthesis (Green path).
Comparative Properties Table
| Compound Class | Key Structural Feature | Primary Biological Application | LogP (Approx) |
| Salicylamide | Phenol + Primary Amide | Analgesic, Antipyretic | 1.3 |
| N-Allylsalicylamide | N-Allyl Handle | Synthesis Scaffold, Prodrug | 2.1 |
| 1,3-Benzoxazin-4-one | Cyclic Heterocycle | Anti-inflammatory, Antibacterial | 2.5 - 3.5 |
Biological Context & Mechanism
Why 1,3-Benzoxazin-4-ones? The cyclization of N-allylsalicylamide yields the 1,3-benzoxazin-4-one core. This scaffold acts as a bio-isostere for quinazolinones and has been validated in recent studies for:
-
Anti-inflammatory Activity: Inhibition of COX enzymes and suppression of rat paw edema, often with reduced gastric ulcerogenicity compared to traditional NSAIDs [1].
-
Antibacterial Activity: The lipophilic nature of the allyl-substituted benzoxazine aids in penetrating bacterial cell walls, showing efficacy against Gram-positive strains [2].
The "Allyl Effect": Unlike a methyl or ethyl group, the allyl group provides a rigid yet metabolically active handle. In metabolic stability assays, the terminal alkene can be targeted by P450 enzymes, which can be advantageous for designing "soft drugs" that degrade into inactive metabolites (epoxides) to minimize systemic toxicity.
References
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Source: Mongolia Journals Online (2024). Significance: Validates the anti-inflammatory potency of benzoxazinone derivatives synthesized from salicylamide precursors. URL:[Link]
-
Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Source: Acta Pharmaceutica (via ResearchGate). Significance: Demonstrates the utility of the salicylamide-aldehyde condensation route for generating antibacterial libraries. URL:[Link]
-
N-Allylsalicylamide (Compound Summary). Source: PubChem (NIH). Significance: Provides physicochemical properties and toxicity data (CAS 118-62-7). URL:[Link]
N-Allylsalicylamide as a ligand in coordination chemistry
Application Note: N-Allylsalicylamide (NAS) as a Ligand in Coordination Chemistry
Executive Summary
N-Allylsalicylamide (NAS), also known as N-allyl-2-hydroxybenzamide (CAS: 118-62-7), is a bifunctional ligand combining a hard donor set (phenolic oxygen and amide oxygen) with a polymerizable allyl moiety.[1][2][3] While historically utilized in industrial varnishes and molding compositions due to its cross-linking potential, its utility in coordination chemistry lies in its ability to form stable chelates with transition metals. This guide provides a comprehensive protocol for the synthesis, characterization, and metallation of NAS, highlighting its dual role as a bioactive pharmacophore and a monomeric ligand for metallopolymers.
Part 1: Synthesis Protocol
The synthesis of NAS is a classic nucleophilic acyl substitution (aminolysis) using methyl salicylate and allylamine. This route is preferred over coupling reagents (e.g., DCC/EDC) due to atom economy and the avoidance of complex byproducts.
Reagents & Materials
-
Methyl Salicylate: >99% purity (Liquid, MW 152.15)[1]
-
Allylamine: >99% purity (Liquid, MW 57.09, Caution: Toxic/Lachrymator )[1]
-
Methanol (MeOH): Anhydrous (Solvent)[1]
-
Sodium Methoxide (NaOMe): 25% w/w in MeOH (Catalyst)[1]
-
Dichloromethane (DCM) & Dilute HCl (1M): For workup[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in Methanol (50 mL) .
-
Add Allylamine (8.55 g, 150 mmol, 1.5 eq) dropwise over 10 minutes.
-
Catalyst Addition: Add NaOMe solution (1 mL) to accelerate the aminolysis.
-
-
Reflux:
-
Workup & Isolation:
-
Purification:
Part 2: Coordination Chemistry & Metal Complexation
NAS acts as a versatile ligand.[1][3] Its coordination mode is pH-dependent, primarily functioning as a bidentate O,O-donor after deprotonation of the phenolic hydroxyl group.[3]
Coordination Modes
-
Neutral Mode (LH): Rare. Coordinates via the amide carbonyl oxygen (O_amide) only.[1]
-
Monoanionic Mode (L⁻): Primary Mode. Deprotonation of the phenolic OH allows formation of a neutral [M(L)₂] complex with divalent metals.[1] The coordination occurs via the Phenolic Oxygen and Amide Carbonyl Oxygen , forming a stable 6-membered chelate ring.
-
Allyl Participation: The pendant allyl group generally does not coordinate to hard metals (Cu, Ni, Co) but can coordinate to soft metals (Ag, Pt) or be used for post-complexation polymerization.
General Metallation Protocol (M = Cu, Ni, Co)
-
Ligand Solution: Dissolve NAS (2 mmol) in Ethanol (20 mL) .
-
Base Treatment: Add NaOH or KOH (2 mmol) dissolved in water/ethanol to generate the phenolate anion.[1] The solution color typically intensifies (bright yellow).[1]
-
Metal Addition: Add Metal(II) Acetate/Chloride (1 mmol) dissolved in Water (5 mL) dropwise.
-
Reflux: Reflux for 2–4 hours. Precipitates often form immediately or upon cooling.[1][3]
-
Isolation: Filter the solid complex, wash with cold ethanol and ether. Dry in vacuo.[1][3]
Part 3: Characterization & Data Interpretation
Trustworthy characterization requires validating both the ligand structure and the metal coordination.
Infrared Spectroscopy (FT-IR)
| Functional Group | Free Ligand (NAS) (cm⁻¹) | Metal Complex [M(L)₂] (cm⁻¹) | Interpretation |
| ν(O-H) Phenolic | 3200–3400 (Broad) | Absent | Confirms deprotonation and coordination of phenolic O. |
| ν(N-H) Amide | 3300 (Sharp) | 3300–3350 | Remains present; N is typically not coordinated in this mode.[1][3] |
| ν(C=O) Amide I | 1630–1650 | 1600–1620 | Red shift (~20-30 cm⁻¹) indicates coordination through Carbonyl O. |
| ν(C=C) Allyl | 1640 (Weak/Shoulder) | 1640 | Unchanged (unless Ag/Pt is used).[1] |
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆)
-
Amide NH: Broad triplet/singlet at
8.5–9.0 ppm.[1][3] -
Phenolic OH: Singlet at
12.0–13.0 ppm (disappears in complex).[1][3]
Electronic Spectroscopy (UV-Vis)
-
Ligand:
transitions at 250–300 nm.[1][3] -
Cu(II) Complex: Broad d-d transition band ~600–700 nm (Green color).[1]
-
Ni(II) Complex: d-d transitions depending on geometry (Octahedral vs. Square Planar).
Part 4: Visualization of Workflows
Figure 1: Synthesis and Coordination Logic
This diagram illustrates the synthesis of NAS and its divergent pathways for coordination (Hard vs. Soft metals).
Caption: Synthesis of N-Allylsalicylamide and its dual coordination pathways for Hard (O-donor) vs. Soft (Allyl-donor) metals.
Part 5: Applications & Troubleshooting
Applications
-
Biological Activity: NAS derivatives exhibit antimicrobial properties similar to salicylamide.[1][3] The allyl group enhances lipophilicity, potentially improving membrane permeability against Gram-positive bacteria.[1][3]
-
Metallopolymers: The uncoordinated allyl group in [M(NAS)₂] complexes can be copolymerized (e.g., with styrene or methyl methacrylate) to create metal-containing polymers for catalytic membranes or antimicrobial coatings.[1]
Troubleshooting Guide
-
Problem: Low yield of Ligand.
-
Problem: Complex precipitates as a sticky oil.
-
Problem: Oxidation of Allyl group.
References
-
PubChem. (2025).[1][2][3][5] N-Allylsalicylamide (Compound CID 67048).[1][3] National Library of Medicine.[3] [Link][1]
-
Hawley's Condensed Chemical Dictionary. (n.d.).[1][3] Definition of N-Allylsalicylamide. Internet Archive.[1][3] [Link]
-
U.S. Tariff Commission. (1966).[1][3] Synthetic Organic Chemicals: United States Production and Sales.[3] [Link][1]
Sources
- 1. PubChemLite - N-allylsalicylamide (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylsalicylamide | C8H9NO2 | CID 74624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Full text of "The Condensed Chemical Dictionary" [archive.org]
- 5. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating N-Allylsalicylamide Cytotoxicity
Introduction: Unveiling the Cellular Impact of N-Allylsalicylamide
N-Allylsalicylamide is a synthetic compound belonging to the salicylamide class of molecules. Salicylamides have garnered significant interest in drug discovery due to their diverse biological activities, including potential anticancer and antiviral properties.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical initial step in the preclinical assessment process.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to establish a detailed cytotoxicity profile of N-Allylsalicylamide.
Understanding the dose-dependent effects of a new compound on cell health is fundamental.[5] A multiparametric approach, employing a battery of assays that probe different cellular pathways, is essential for a holistic understanding of the compound's mechanism of action.[6][7] This guide will detail the principles and provide step-by-step protocols for a panel of robust and validated cell-based assays to assess cell viability, membrane integrity, apoptosis induction, and oxidative stress. By integrating data from these orthogonal assays, researchers can build a comprehensive cytotoxicity profile of N-Allylsalicylamide, paving the way for further development.[8]
Strategic Approach: A Multi-Parametric Investigation of Cytotoxicity
A single cytotoxicity assay provides only a limited snapshot of a compound's effect on cells. To build a robust and reliable cytotoxicity profile for N-Allylsalicylamide, a multi-parametric strategy is recommended. This involves utilizing a suite of assays that measure distinct cellular health indicators. This approach allows for the differentiation between various modes of cell death, such as apoptosis and necrosis, and can provide insights into the underlying molecular mechanisms of toxicity.[9][10]
This application note will focus on four key pillars of cytotoxicity assessment:
-
Metabolic Activity (MTT Assay): To assess overall cell viability and proliferation.
-
Membrane Integrity (LDH Release Assay): To quantify cell membrane damage, a hallmark of necrosis.
-
Apoptosis Induction (Caspase-3/7 Assay): To specifically measure the activation of key executioner caspases in the apoptotic pathway.
-
Oxidative Stress (ROS Assay): To determine if the compound induces the production of reactive oxygen species, a common mechanism of drug-induced toxicity.
By combining the data from these assays, a comprehensive picture of N-Allylsalicylamide's cytotoxic effects can be constructed.
I. Assessment of Metabolic Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Principle of the MTT Assay
Experimental Protocol: MTT Assay
Materials:
-
N-Allylsalicylamide stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[5]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-Allylsalicylamide in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 0.1 µM to 100 µM) to determine the IC₅₀ value.[11]
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve N-Allylsalicylamide.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve, with the concentration of N-Allylsalicylamide on the x-axis and the percentage of cell viability on the y-axis. The IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from this curve. A lower IC₅₀ value indicates higher cytotoxicity.
II. Assessment of Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.
Principle of the LDH Release Assay
Experimental Protocol: LDH Release Assay
Materials:
-
N-Allylsalicylamide stock solution
-
Cell lines of interest
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to determine the maximum releasable LDH activity.
-
Vehicle Control: Cells treated with the solvent vehicle.
-
Background Control: Culture medium without cells.
-
-
-
Collection of Supernatant:
-
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release))] x 100
An increase in the percentage of cytotoxicity with increasing concentrations of N-Allylsalicylamide indicates that the compound induces cell membrane damage, a characteristic of necrotic cell death.
III. Assessment of Apoptosis: The Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a highly regulated process that plays a crucial role in development and tissue homeostasis. A key event in apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the main executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Principle of the Caspase-3/7 Assay
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
N-Allylsalicylamide stock solution
-
Cell lines of interest
-
Complete cell culture medium
-
Commercially available Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)
-
96-well or 384-well white or black plates (depending on the assay format)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with serial dilutions of N-Allylsalicylamide and controls as previously described.
-
A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
-
Caspase-3/7 Reagent Addition:
-
After the desired treatment duration, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add the reagent directly to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for the time specified in the kit instructions (typically 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence signal using the appropriate plate reader.
-
Data Analysis and Interpretation
The results are typically expressed as fold-change in caspase-3/7 activity relative to the vehicle control. A dose-dependent increase in the signal indicates that N-Allylsalicylamide induces apoptosis.
IV. Assessment of Oxidative Stress: The ROS Assay
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. However, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and ultimately inducing cell death. Many cytotoxic compounds exert their effects through the generation of ROS.
Principle of the ROS Assay
Experimental Protocol: ROS Assay
Materials:
-
N-Allylsalicylamide stock solution
-
Cell lines of interest
-
Phenol red-free culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
A known ROS inducer (e.g., hydrogen peroxide or tert-butyl hydroperoxide) as a positive control
-
An antioxidant (e.g., N-acetylcysteine) to confirm ROS-mediated effects
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Loading with DCFH-DA:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of the prepared N-Allylsalicylamide dilutions or controls in phenol red-free medium.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for the desired time period (this can be a kinetic reading or an endpoint measurement).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis and Interpretation
The results are expressed as the fold-change in fluorescence intensity relative to the vehicle control. A significant increase in fluorescence indicates that N-Allylsalicylamide induces the production of intracellular ROS. To confirm that the observed cytotoxicity is mediated by ROS, a rescue experiment can be performed by co-treating the cells with N-Allylsalicylamide and an antioxidant like N-acetylcysteine.[12]
Data Presentation and Summary
To facilitate the comparison of results from the different assays, it is recommended to summarize the quantitative data in a structured table.
Table 1: Summary of N-Allylsalicylamide Cytotoxicity Data
| Assay | Endpoint Measured | IC₅₀ / EC₅₀ (µM) | Key Findings |
| MTT | Metabolic Activity | Dose-dependent decrease in cell viability. | |
| LDH Release | Membrane Integrity | Dose-dependent increase in LDH release. | |
| Caspase-3/7 | Apoptosis Induction | Dose-dependent activation of caspases. | |
| ROS | Oxidative Stress | Dose-dependent increase in ROS production. |
Conclusion: Building a Comprehensive Cytotoxicity Profile
This application note provides a framework and detailed protocols for a multi-parametric approach to evaluate the cytotoxicity of N-Allylsalicylamide. By systematically assessing its effects on cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can construct a comprehensive and nuanced understanding of its cellular impact. The integration of these cell-based assays is a crucial step in the early-stage evaluation of any novel compound, providing essential data to guide further preclinical development and mechanistic studies. The self-validating nature of using orthogonal assays strengthens the confidence in the observed cytotoxic profile and provides a solid foundation for subsequent investigations into the therapeutic potential of N-Allylsalicylamide.
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Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. PMC. Available at: [Link]
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Experimental Design for the Biological Evaluation of N-Allylsalicylamide: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for the biological testing of N-Allylsalicylamide, a novel compound with potential therapeutic applications. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to the evaluation of this compound.
Section 1: Introduction and Rationale
N-Allylsalicylamide belongs to the salicylamide class of compounds, which have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The core salicylamide scaffold is known to interact with key biological targets, and the N-allyl substitution may confer unique pharmacological properties. This guide outlines a phased experimental approach, beginning with fundamental physicochemical characterization and progressing through in vitro and in vivo assessments to elucidate the therapeutic potential of N-Allylsalicylamide.
The proposed experimental design is built upon the hypothesis that N-Allylsalicylamide may exert its effects through the modulation of key signaling pathways implicated in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3][4]
Section 2: Physicochemical Characterization
A thorough understanding of the physicochemical properties of N-Allylsalicylamide is paramount for the design and interpretation of all subsequent biological assays.
Solubility and Stability Assessment
Causality: The solubility of a compound dictates its bioavailability and the feasibility of preparing stock solutions for in vitro and in vivo studies. Stability is crucial to ensure that the observed biological effects are attributable to the parent compound and not its degradation products.[5][6]
Protocol: Solubility Determination
-
Solvent Selection: Initially, determine the solubility of N-Allylsalicylamide in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro screening.[7] Subsequently, assess its solubility in aqueous buffers relevant to physiological conditions (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).
-
Method: Employ the shake-flask method, which is a reliable technique for determining equilibrium solubility.[8]
-
Add an excess amount of N-Allylsalicylamide to a known volume of the solvent.
-
Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the saturated solution to remove undissolved solid.
-
Quantify the concentration of N-Allylsalicylamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol: Stability Assessment
-
Conditions: Evaluate the stability of N-Allylsalicylamide under various conditions as per ICH guidelines.[9][10] This includes testing at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values (e.g., acidic, neutral, and basic).
-
Method:
-
Prepare solutions of N-Allylsalicylamide in the selected buffers and store them under the specified conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly), analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.
-
Data Presentation: Physicochemical Properties of N-Allylsalicylamide
| Property | Method | Result |
| Solubility in DMSO | Shake-Flask | To be determined |
| Solubility in PBS (pH 7.4) | Shake-Flask | To be determined |
| Stability (t½ at 25°C, pH 7.4) | HPLC | To be determined |
| Stability (t½ at 40°C, pH 7.4) | HPLC | To be determined |
Section 3: In Vitro Biological Evaluation
The in vitro assessment will focus on two primary areas of potential activity: anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity
Causality: Inflammation is a key pathological process in many diseases. Salicylates are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12] We will investigate the effect of N-Allylsalicylamide on key inflammatory mediators.
Experimental Workflow: In Vitro Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Principle: This assay measures the ability of N-Allylsalicylamide to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Method: Utilize a commercially available COX inhibitor screening assay kit.
-
Incubate purified ovine COX-1 or human recombinant COX-2 with heme and the test compound (N-Allylsalicylamide) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values for both enzymes.
-
Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Method:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat the cells with various concentrations of N-Allylsalicylamide for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.
-
Anticancer Activity
Causality: Salicylamide derivatives have been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.[13] The N-allyl group may enhance these activities.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
Protocol: Cytotoxicity Screening (MTT/WST-1 Assay)
-
Cell Lines: Screen N-Allylsalicylamide against a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).[14]
-
Method:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-Allylsalicylamide for 48-72 hours.
-
Add MTT or WST-1 reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value for each cell line.
-
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This assay differentiates between live, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Method:
-
Treat the selected cancer cell line with N-Allylsalicylamide at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stains cellular DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution.
-
Method:
-
Treat the selected cancer cell line with N-Allylsalicylamide at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mechanistic Studies: Western Blotting
Causality: To understand the molecular mechanisms underlying the observed biological activities, we will investigate the effect of N-Allylsalicylamide on key signaling proteins.
Protocol: Western Blot Analysis
-
Target Pathways: Based on the results of the functional assays, probe for key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways.[15][16][17]
-
NF-κB Pathway: p65, phospho-p65, IκBα, phospho-IκBα.
-
MAPK Pathway: ERK1/2, phospho-ERK1/2, JNK, phospho-JNK, p38, phospho-p38.
-
PI3K/Akt Pathway: Akt, phospho-Akt, mTOR, phospho-mTOR.
-
-
Method:
-
Treat cells with N-Allylsalicylamide for appropriate durations.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Section 4: In Vivo Biological Evaluation
Promising in vitro results will be validated in relevant animal models.
Anti-Inflammatory Efficacy
Model: Carrageenan-Induced Paw Edema in Rats
Causality: This is a well-established and reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Animals: Use male Wistar rats (180-200 g).
-
Method:
-
Administer N-Allylsalicylamide orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.
-
A standard anti-inflammatory drug (e.g., indomethacin) will be used as a positive control.
-
Anticancer Efficacy
Model: Human Tumor Xenograft in Immunocompromised Mice
Causality: Xenograft models allow for the evaluation of a compound's antitumor activity in a living organism, providing insights into its efficacy and potential toxicity.[18]
Protocol:
-
Animals: Use athymic nude mice or SCID mice.
-
Cell Line: Select the most sensitive cancer cell line from the in vitro cytotoxicity screen.
-
Method:
-
Subcutaneously inject the selected cancer cells into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer N-Allylsalicylamide at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
A standard-of-care chemotherapy agent will be used as a positive control.
-
Section 5: Data Analysis and Interpretation
All quantitative data will be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance will be determined using appropriate tests, such as Student's t-test or one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 will be considered statistically significant.
Section 6: Conclusion
This comprehensive experimental design provides a robust framework for the systematic evaluation of the biological activities of N-Allylsalicylamide. The phased approach, from fundamental physicochemical characterization to in-depth in vitro and in vivo studies, is designed to provide a clear understanding of the compound's therapeutic potential and its underlying mechanisms of action. The integration of causality and self-validating protocols ensures the scientific integrity and reliability of the generated data, which will be crucial for guiding further drug development efforts.
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AstraZeneca. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Discovery, 10(7), 960-977. [Link]
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Abu-Dawud, R., et al. (2016). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. Stem Cells International, 2016, 5849625. [Link]
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N-Allylsalicylamide formulation for in vivo studies
Application Note: Formulation Strategies for N-Allylsalicylamide (CAS 118-62-7) in In Vivo Studies
Executive Summary
This guide provides a standardized protocol for the formulation of N-Allylsalicylamide (2-hydroxy-N-(prop-2-en-1-yl)benzamide), a lipophilic salicylamide derivative often investigated for analgesic, anti-inflammatory, and potential antiviral properties. Due to its structural characteristics—specifically the lipophilic allyl chain attached to the salicylamide scaffold—this compound exhibits poor aqueous solubility (LogP ~2.0), necessitating specific vehicle systems to ensure consistent bioavailability and reproducibility in rodent models.
Physicochemical Profile & Formulation Logic
To design a robust formulation, we must first understand the molecule's behavior in solution.
-
Chemical Nature: Lipophilic weak acid (Phenolic OH, pKa ~8.2).
-
Solubility Challenge: The allyl group increases lipophilicity compared to the parent salicylamide. It is practically insoluble in water but soluble in organic solvents (DMSO, Ethanol) and lipids.
-
Stability Warning: The allyl group is potentially reactive; avoid strong acids or radical initiators in the vehicle. The phenolic hydroxyl is prone to oxidation; formulations should be prepared fresh or stored protected from light.
Formulation Decision Matrix
The following logic tree dictates the vehicle choice based on your target dose and route of administration.
Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and administration route.
Recommended Vehicles & Materials
| Component | Function | Grade Requirement |
| DMSO | Primary Solubilizer | USP/Ph.Eur (Endotoxin Free) |
| PEG 400 | Cosolvent (Bridge) | NF Grade |
| Tween 80 | Surfactant/Wetting Agent | NF Grade (Low Peroxide) |
| Methylcellulose (MC) | Suspending Agent | 400 cP viscosity grade |
| 0.9% Saline | Aqueous Phase | Sterile, Pyrogen-free |
Protocol A: Oral Suspension (High Dose / Toxicology)
Target: Oral Gavage (PO) | Dose Range: 10 – 200 mg/kg Mechanism: Creates a stable, homogenous suspension. The surfactant (Tween 80) wets the hydrophobic powder, preventing clumping, while the polymer (Methylcellulose) increases viscosity to slow sedimentation.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.
Step-by-Step Preparation (Example: 10 mL at 10 mg/mL)
-
Preparation of Vehicle Stock (Prepare in advance):
-
Heat 50 mL of distilled water to ~80°C.
-
Slowly disperse 0.5 g of Methylcellulose powder while stirring vigorously to prevent lumps.
-
Add 50 mL of cold water to the hot mixture (this solubilizes the MC).
-
Add 100 µL of Tween 80. Stir until clear and viscous. Store at 4°C.
-
-
Compound Weighing:
-
Weigh 100 mg of N-Allylsalicylamide into a mortar or a glass vial.
-
-
Wetting (The Critical Step):
-
Add a minimal amount (approx. 200 µL) of the Vehicle Stock or pure Tween 80 to the powder.
-
Technique: Triturate (grind) with a pestle or vortex heavily until a smooth, lump-free paste is formed. Do not skip this. If you add bulk liquid immediately, the hydrophobic powder will float and clump.
-
-
Dilution:
-
Gradually add the remaining Vehicle Stock to reach a final volume of 10 mL .
-
Mix continuously during addition.
-
-
Homogenization:
-
Sonicate the suspension for 10–15 minutes in a water bath sonicator to break up micro-aggregates.
-
QC Check: Visual inspection. The suspension should be milky white and uniform. If phase separation occurs within 5 minutes, re-sonicate or increase MC concentration to 1%.
-
Protocol B: Solubilized Injectable (IV / IP)
Target: Intravenous (IV) or Intraperitoneal (IP) | Dose Range: 1 – 10 mg/kg Mechanism: Uses a cosolvent system to maintain the compound in solution. Warning: High concentrations of DMSO/PEG can cause hemolysis or pain upon injection. Inject slowly.
Vehicle Composition:
-
5% DMSO / 40% PEG 400 / 55% Saline
Step-by-Step Preparation (Example: 5 mL at 2 mg/mL)
-
Dissolution:
-
Weigh 10 mg of N-Allylsalicylamide into a sterile glass vial.
-
Add 0.25 mL (250 µL) of 100% DMSO.
-
Vortex/Sonicate until completely dissolved. The solution must be crystal clear.
-
-
Cosolvent Addition:
-
Add 2.0 mL of PEG 400.
-
Vortex to mix. The solution may warm slightly (exothermic).
-
-
Aqueous Phase Addition (The "Crash" Risk):
-
Slowly add 2.75 mL of sterile 0.9% Saline dropwise while vortexing.
-
QC Check: Hold the vial up to a light source. If you see cloudiness or precipitation, the compound has "crashed out."
-
Troubleshooting: If precipitation occurs, increase PEG 400 ratio to 60% and reduce saline, or reduce the drug concentration.
-
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for preparing N-Allylsalicylamide formulations.
Quality Control & Stability
-
pH Check: N-Allylsalicylamide is a phenol. Check the final pH of the formulation. It should be near neutral (pH 6–7.5). If the pH is <5, it may cause irritation (IP/IV). Adjust carefully with dilute NaOH if necessary, but avoid high pH (>9) which may cause oxidation.
-
Storage:
-
Suspensions: Stable for 3–5 days at 4°C. Re-suspend (vortex) vigorously before every dose.
-
Solutions: Prepare fresh daily . Diluted DMSO/PEG solutions can precipitate over time as the organic solvent evaporates or the compound crystallizes.
-
-
Dosing Volume Limits (Mouse/Rat):
-
Oral: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
IV: Max 5 mL/kg (Bolus).
-
IP: Max 10 mL/kg.
-
References
-
PubChem Compound Summary. N-Allylsalicylamide (CID 67048).[1] National Center for Biotechnology Information. Available at: [Link][1]
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. (Foundational text on cosolvent/surfactant selection for lipophilic drugs).
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. (Reference for dosing volume and scaling).
- Gad, S. C., et al. (2016). Formulation of Poorly Soluble Drugs for Preclinical Studies. In Pharmaceutical Sciences Encyclopedia. (Standard industry reference for MC/Tween and DMSO/PEG vehicle limits).
Sources
Application Note: Click Chemistry Applications of Allyl-Containing Compounds
Abstract
Allyl-containing compounds (
Part 1: Mechanistic Foundations[1]
The Two Faces of Allyl Click Chemistry
Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allyl click chemistry is typically photo-initiated and metal-free, making it ideal for biomaterials and live-cell applications.
| Feature | Thiol-Ene Radical Addition | Tetrazole-Alkene Photo-Click |
| Mechanism | Radical Step-Growth | 1,3-Dipolar Cycloaddition |
| Key Reagents | Thiol ( | Tetrazole + Allyl + UV Light |
| Kinetics | Fast ( | Moderate ( |
| Primary Use | Hydrogels, Surface Coating, Polymerization | Bioorthogonal Labeling, Protein Tagging |
| Byproducts | None (100% Atom Economy) |
Mechanism 1: Radical-Mediated Thiol-Ene Cycle
The thiol-ene reaction proceeds via an alternating radical chain mechanism. A key advantage for drug delivery matrices is the step-growth evolution, which produces networks with low shrinkage and uniform mesh size, unlike the heterogeneous chains formed by acrylate homopolymerization.
Figure 1: The Thiol-Ene Radical Cycle. Note the regeneration of the thiyl radical, allowing the cycle to propagate until reactants are consumed.
Part 2: Application - Hydrogel Synthesis for Drug Delivery
Context: PEG-Allyl hydrogels are used to encapsulate cells or fragile biologic drugs. The lack of radical homopolymerization (a common issue with acrylates) ensures that the protein payload is not chemically modified during encapsulation.
Protocol 1: Synthesis of PEG-Allyl Hydrogels
Objective: Create a hydrolytically stable hydrogel using 4-arm PEG-Allyl and Dithiothreitol (DTT) or PEG-Dithiol.
Materials
-
Ene Component: 4-arm PEG-Allyl ether (MW 10 kDa or 20 kDa).
-
Thiol Crosslinker: PEG-Dithiol (MW 2 kDa) or DTT.
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for visible/365nm light, or Irgacure 2959 for 365nm.
-
Buffer: PBS (pH 7.4).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve LAP to 0.5% (w/v) in PBS.
-
Dissolve 4-arm PEG-Allyl to 10-20% (w/v) in the LAP solution.
-
Critical: Calculate stoichiometry based on functional groups, not weight. Target a 1:1 molar ratio of Thiol:Allyl groups.
-
-
Mixing and Degassing (The "Expert" Step):
-
Add the Thiol crosslinker to the PEG-Allyl solution. Vortex gently.
-
Oxygen Removal: Oxygen inhibits radical propagation.[1][2]
-
Method A (Bulk): Bubble Nitrogen gas through the solution for 2-5 minutes.
-
Method B (Small Volume): If working with <50 µL drops, execute the reaction in an argon-purged glovebox or sandwich the drop between glass slides to exclude air.
-
-
-
Encapsulation (Optional):
-
If encapsulating cells/proteins, gently mix them into the precursor solution after degassing but before plating.
-
-
Photopolymerization:
-
Pipette solution into molds (e.g., PDMS discs or cut syringe tips).
-
Irradiate:[3]
-
LAP: 365 nm or 405 nm at 10 mW/cm² for 2–5 minutes.
-
Irgacure 2959: 365 nm at 10 mW/cm² for 5–10 minutes.
-
-
Validation: Gelation should occur within seconds. The gel is fully cured when it can be removed from the mold without deformation.
-
-
Purification:
-
Wash hydrogels 3x in sterile PBS to remove unreacted monomer and initiator.
-
Troubleshooting Table: Thiol-Ene Hydrogels
| Observation | Root Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Cover curing surface with a glass coverslip or conduct under |
| Slow Gelation | Low Initiator/Intensity | Increase LAP concentration (up to 0.5%) or light intensity. |
| Soft/Weak Gel | Stoichiometric Imbalance | Verify Thiol:Ene ratio is exactly 1:1. Allyl groups do not homopolymerize; exact matching is critical. |
Part 3: Application - Bioorthogonal Protein Labeling
Context: The Tetrazole-Alkene Photo-Click reaction is bioorthogonal. It is used to label proteins expressed with non-canonical amino acids (e.g., O-allyl-tyrosine) in living systems.[3][4][5]
Protocol 2: In Vitro Fluorescent Labeling
Objective: Label an allyl-modified protein with a tetrazole-fluorophore conjugate.
Mechanism
Upon UV irradiation (302 nm or 365 nm), the tetrazole ring releases
Figure 2: Tetrazole-Alkene Photo-Click Pathway. The reaction is "fluorogenic," meaning the product fluoresces while the reactant does not, reducing background noise.
Methodology
-
Reagents:
-
Protein: Purified protein containing O-allyl-tyrosine (10 µM in PBS).
-
Probe: Tetrazole-FITC or Tetrazole-TAMRA conjugate (Stock 10 mM in DMSO).
-
Light Source: Handheld UV lamp (302 nm or 365 nm).
-
-
Reaction Setup:
-
Dilute Tetrazole probe to 50–100 µM (5-10x excess over protein) in the protein solution.
-
Note: Keep DMSO concentration < 5% to prevent protein denaturation.
-
-
Photo-Irradiation:
-
Place sample in a quartz cuvette or clear 96-well plate.
-
Irradiate at 302 nm for 2–5 minutes.
-
Safety: 302 nm is damaging to DNA/cells. For live cell applications, use specialized tetrazoles activatable at 365-405 nm.
-
-
Analysis:
-
SDS-PAGE: Run the sample on a gel. The labeled protein will show fluorescence under UV transillumination before staining.
-
Fluorescence Spectroscopy: Measure emission (Pyrazoline adducts typically emit at higher wavelengths than the parent tetrazole).
-
Part 4: Surface Functionalization
Context: Modifying glass or silicon surfaces with allyl groups allows for subsequent "clicking" of antifouling polymers or sensing elements.
Protocol 3: Allyl-Silanization & Click
-
Activation: Clean glass slides with Piranha solution (3:1
) for 30 min. Warning: Corrosive. -
Silanization: Immerse slides in 2% (v/v) Allyltrimethoxysilane in Toluene for 2 hours. Rinse with Toluene, then Ethanol. Cure at 100°C for 1 hour.
-
Thiol-Ene Click:
-
Prepare solution: 10 mg/mL PEG-Thiol + 0.5% LAP in water.
-
Sandwich 50 µL of solution between the allyl-slide and a coverslip.
-
Irradiate (365 nm, 10 mW/cm²) for 5 minutes.
-
Result: Covalently attached PEG brush layer (Antifouling).
-
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[6][7][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]
-
Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine.[14] Pharmaceutical Research, 26(3), 631–643. [Link]
-
Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective Functionalization of a Genetically Encoded Alkene-Containing Protein via "Photoclick Chemistry" in Bacteria.[3][4][15] Journal of the American Chemical Society, 130(30), 9654–9655. [Link]
-
Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials, 21(48), 5005-5010. [Link]
-
Tucker-Schwartz, A. K., & Garrell, R. L. (2011). Thiol–Ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications.[7] Journal of the American Chemical Society, 133(29), 11026–11029. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast Alkene Functionalization In Vivo by Photoclick Chemistry: HOMO-Lifting of Nitrile Imine Dipoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Surface Chemical Functionalization of Wrinkled Thiol–ene Elastomers for Promoting Cellular Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of N-Allylsalicylamide for further synthesis
Application Note: Advanced Derivatization Protocols for N-Allylsalicylamide
Executive Summary
N-Allylsalicylamide (NASA) represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature: a phenolic hydroxyl, an amide linkage, and an allylic alkene.[1] This guide outlines three high-value derivatization pathways designed to access diverse chemical space:
-
Electrophilic Iodocyclization: Accessing oxazoline and benzoxazepine cores.[1]
-
Ring-Closing Metathesis (RCM): Constructing medium-sized benzo-fused heterocycles.[1]
-
Benzoxazine Condensation: Synthesis of monomers for polymerization and bioactive heterocyclic libraries.[1]
Strategic Analysis of the Scaffold
The reactivity of N-allylsalicylamide is defined by the competition between nucleophilic centers (Phenol-OH vs. Amide-O/N) and the electrophilic potential of the allyl group upon activation.
-
Site A (Phenol -OH): High nucleophilicity; prone to O-alkylation or participating in cyclization.[1]
-
Site B (Amide Linkage): Directs ortholithiation; the carbonyl oxygen is a latent nucleophile (5-exo-trig cyclization).[1]
-
Site C (Allyl Group): The primary handle for metathesis, radical cyclization, and electrophilic addition.
Module A: Electrophilic Iodocyclization
Objective: Synthesis of functionalized oxazolines or benzoxazepines via iodine-mediated activation of the alkene.
Mechanistic Insight
Upon treatment with an electrophilic iodine source (
-
Kinetic Product (5-exo-trig): Attack by the Amide-O yields the oxazoline .[1]
-
Thermodynamic/Chemodynamic Product: Attack by the Phenol-OH (often requiring base) yields the benzoxazepine or chroman derivatives.[1]
Protocol 1: Iodine-Mediated Cyclization
Reagents: Iodine (
Step-by-Step Procedure:
-
Preparation: Dissolve N-allylsalicylamide (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add solid
(3.0 equiv) to the stirred solution. -
Iodination: Cool the mixture to 0°C. Add
(1.2 equiv) portion-wise over 10 minutes.-
Critical Note: Maintain dark conditions to prevent radical side-reactions.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the iodine color disappears. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Data Interpretation:
| Condition | Solvent | Nucleophile | Major Product | Yield |
|---|
|
Module B: Ring-Closing Metathesis (RCM)
Objective: Synthesis of benzo-fused macrocycles (9-membered rings) via O-allylation followed by RCM.
Workflow Logic
Direct RCM of N-allylsalicylamide is impossible as it contains only one alkene.[1] We must first install a second alkene via O-allylation.[1] The subsequent RCM creates a bridge between the Amide-N and Phenol-O.[1]
Protocol 2: O-Allylation & RCM Sequence
Part A: O-Allylation
-
Dissolve N-allylsalicylamide (1 equiv) in DMF.[1]
-
Add
(2 equiv) and Allyl Bromide (1.2 equiv).[1] -
Stir at 60°C for 4 hours.
-
Isolate N,O-diallylsalicylamide (Yield >90%).[1]
Part B: Ruthenium-Catalyzed RCM
-
Dilution: Dissolve N,O-diallylsalicylamide in anhydrous DCM (0.005 M concentration).
-
Reasoning: High dilution favors intramolecular cyclization over intermolecular polymerization.[1]
-
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Catalysis: Add Grubbs II Catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 12–24 hours under Argon.
-
Quench: Add ethyl vinyl ether (excess) to deactivate the Ru-carbene.[1]
-
Purification: Silica gel chromatography.
Visualization of Pathway:
Figure 1: Synthetic workflow for the conversion of N-allylsalicylamide to benzo-fused medium rings via RCM.
Module C: Benzoxazine Synthesis
Objective: Condensation with aldehydes to form 3-allyl-3,4-dihydro-2H-1,3-benzoxazines.[1] This reaction locks the conformation of the scaffold and is widely used in polymer science and drug design.
Protocol 3: Mannich-Type Condensation
-
Reagents: N-allylsalicylamide (1 equiv), Paraformaldehyde (2 equiv), Toluene.[1]
-
Note: Alternatively, use formalin in dioxane for milder conditions.[1]
-
-
Procedure: Reflux in toluene with a Dean-Stark trap to remove water.
-
Catalyst: Optional addition of
-TsOH (5 mol%) accelerates the reaction.[1] -
Mechanism: The amide nitrogen attacks the formaldehyde, forming a hemiaminal, which dehydrates to an iminium ion. The phenolic oxygen then attacks the iminium to close the ring.
-
Product: 3-allyl-2,3-dihydro-1,3-benzoxazin-4-one .
References
-
Iodocyclization Mechanisms
-
Benzoxazine Synthesis
-
Ring-Closing Metathesis
-
N-Allylsalicylamide Data
Sources
Troubleshooting & Optimization
Technical Support Center: N-Allylsalicylamide (NASA) Crystallization
Topic: Troubleshooting N-Allylsalicylamide Crystallization & Oiling Out
Status: Active Guide Last Updated: 2026-02-11 Technical Lead: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Variable
If you are struggling to crystallize N-Allylsalicylamide (NASA) , you are likely encountering a specific thermodynamic trap: Oiling Out .
Most researchers treat NASA like its parent compound, Salicylamide (MP ~140°C), and attempt standard high-temperature recrystallization. This is the root cause of failure. N-Allylsalicylamide has a significantly lower melting point (approx. 48–52°C ) [1].
If you heat your solvent system above 50°C, you are not dissolving the solid; you are melting it into an emulsion. Upon cooling, this emulsion undergoes Liquid-Liquid Phase Separation (LLPS) rather than nucleation, resulting in a sticky, yellow oil that refuses to solidify.
Module 1: Critical Diagnostics (Start Here)
Q1: My product separates as a yellow oil at the bottom of the flask. Why? A: You have exceeded the Oiling Out Limit . Because the melting point of NASA is ~50°C, the "Oiling Out" zone overlaps with the standard operating temperature of common solvents (Ethanol, Ethyl Acetate).
-
The Mechanism: When the temperature > 50°C, the compound exists as a liquid. If the solution is supersaturated, the compound separates as a secondary liquid phase (oil droplets) suspended in the solvent. These droplets are rich in impurities, which further depresses the freezing point, making solidification nearly impossible [2].
Q2: I used the standard Ethanol/Water method, but it failed. Why? A: Ethanol/Water is often too polar and requires heating to boiling (78°C) to dissolve the crude.
-
The Failure Mode: At 78°C, NASA is molten. As you cool, the water acts as a strong anti-solvent, forcing the hydrophobic "oil" out of solution before the temperature drops enough to trigger crystal nucleation.
Module 2: The Solution – "The Cold-Soak Protocol"
Do NOT use a standard reflux-to-room-temperature profile. You must use a Low-Temperature Crystallization strategy.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Notes |
| Toluene / Heptane | 1:3 | Primary Recrystallization | Best for removing "sticky" impurities. Toluene solubilizes the oil; Heptane forces nucleation. |
| Diisopropyl Ether (DIPE) | 100% | Polymorph Control | Requires very slow evaporation. Good for obtaining defined needles. |
| Ethanol / Water | AVOID | Not Recommended | High risk of oiling out due to steep solubility curve and low MP. |
Step-by-Step Protocol: The "Sub-50" Method
-
Dissolution (The Critical Step):
-
Place crude NASA in a flask.
-
Add Toluene (minimal amount).
-
Heat GENTLY: Do not exceed 45°C . If it doesn't dissolve, add more solvent. Never boil.
-
Goal: You want a solution, not a melt.
-
-
Anti-Solvent Addition:
-
While holding at 40–45°C, add Heptane dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of Toluene to turn it clear again.
-
-
Seeding (Mandatory):
-
Cool the solution to 35°C .
-
Add a tiny seed crystal of pure NASA. (If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation).
-
-
The Slow Ramp:
-
Do not plunge into ice!
-
Allow to cool to Room Temp (25°C) over 2 hours .
-
Observation: You should see white needles, not oil droplets.
-
-
Final Harvest:
-
Once solids are established, cool to 0°C for 30 minutes.
-
Filter and wash with cold Heptane.
-
Module 3: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 1: Decision tree for avoiding the "Oiling Out" trap during N-Allylsalicylamide purification.
Module 4: Advanced FAQ
Q3: My crystals are pink/brown. Is this normal? A: No, but it is common.
-
Cause: Phenolic oxidation. The phenol group on the salicylate ring is sensitive to air and light, forming quinone-like impurities [3].
-
Fix: Perform the dissolution step (Step 1 above) with a small amount of Activated Charcoal . Stir for 5 minutes at 40°C, then filter before adding the anti-solvent.
Q4: Can I use Microwave Synthesis to improve crystallinity? A: Microwave synthesis often produces higher yields (up to 90%) but can result in a "sticky solid" if not purified immediately [4]. The rapid heating in microwaves often degrades the labile amide bond if not controlled. If using microwave methods, switch immediately to the Toluene/Heptane workup described above rather than evaporating to dryness.
Q5: What is the exact Melting Point? A: Literature reports vary slightly due to purity, but the authoritative range is 48–52°C [1]. Note that O-allylsalicylamide (the ether isomer) has a different melting point. Ensure you have the N-allyl isomer (amide).
References
-
Condensed Chemical Dictionary. N-Allylsalicylamide Properties. Internet Archive. Link
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link
-
University of Massachusetts. Recrystallization Troubleshooting: Colored Impurities.Link
-
RSC Advances. Fast synthesis of amides from ethyl salicylate under microwave radiation. (2017).[1][2][3] Link
Sources
Identifying side products in N-Allylsalicylamide synthesis
Topic: Impurity Profiling & Troubleshooting Guide
Executive Summary & Mechanistic Context
The synthesis of N-Allylsalicylamide (2-hydroxy-N-(2-propenyl)benzamide) presents a classic chemoselectivity challenge: the Ambident Nucleophile Problem .
While the target reaction is the acylation of the allylamine nitrogen, the phenolic hydroxyl group on the salicylic acid core is a competing nucleophile. Furthermore, the phenolic moiety makes the aromatic ring electron-rich, susceptible to electrophilic substitution if reagents are not carefully controlled.
The purity of your final compound depends heavily on the activation method chosen. This guide categorizes side products by synthetic route, providing a forensic approach to identifying and eliminating them.
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the "Fork in the Road" where most impurities originate during the activation phase.
Caption: Figure 1. Competitive reaction pathways. Path 1 is the desired amidation. Path 2 represents the primary failure mode: the phenolic hydroxyl acting as a nucleophile against its own activated carbonyl.
Troubleshooting Matrix: By Synthetic Method
Identify your synthesis method below to find the specific impurity profile and remediation steps.
Method A: Direct Amidation (Coupling Agents: DCC, EDC, HATU)
Common in medicinal chemistry for small-scale synthesis.
| Symptom | Likely Impurity | Root Cause | Corrective Action |
| Insoluble white precipitate (in DCM/THF) | Dicyclohexylurea (DCU) | Byproduct of DCC after water abstraction. | Switch to EDC-HCl . The urea byproduct is water-soluble and washes away during workup. |
| Extra peaks in aliphatic region (NMR: ~1.0-2.0 ppm) | N-Acylurea Adduct | The O-acylisourea intermediate rearranged because the amine addition was too slow. | Add HOBt or HOAt . These form an active ester that is less prone to rearrangement and reacts faster with the amine [1]. |
| Product is an oil instead of solid | O-Acylated Oligomers | The phenol of one salicylic molecule attacked the activated acid of another. | Dilution . High concentration favors intermolecular dimerization. Run reaction more dilute (0.1 M). |
Method B: Ester Aminolysis (Methyl Salicylate + Allylamine)
Common in process chemistry; atom-economical but slow.
| Symptom | Likely Impurity | Root Cause | Corrective Action |
| Starting material persists (>24h) | Methyl Salicylate | The methyl ester is a poor electrophile; allylamine is not nucleophilic enough at RT. | Catalysis . Use 10-20 mol% DBU or TBD (Triazabicyclodecene) to activate the amine, or use microwave heating [2]. |
| New spot on TLC (High Rf) | Disalicylide (Dimer) | Thermal dimerization occurring at high reflux temperatures (>120°C). | Lower Temp / Kinetic Control . Do not exceed 80-90°C. Use a Lewis Acid catalyst (e.g., AlCl₃ or B(OMe)₃) to activate the ester at lower temps. |
| Loss of Allyl group signals | Isomerized Product | Migration of the double bond (allyl | Avoid strong alkoxides . Use milder bases (K₂CO₃) if base is required. |
Method C: Acid Chloride (Salicyloyl Chloride)
High reactivity, highest risk of side products.
| Symptom | Likely Impurity | Root Cause | Corrective Action |
| Complex mixture ("Gunk") | Polyesters | Salicyloyl chloride polymerizes rapidly because it contains both nucleophile (-OH) and electrophile (-COCl). | Inverse Addition . Add the Acid Chloride slowly to a solution of Amine + Base at 0°C. Never add amine to the chloride. |
| Double Mass Peak (M+H) | N,O-Diacylated Product | Excess acid chloride acylated both the Nitrogen and the Phenolic Oxygen. | Stoichiometry Check . Ensure Amine is in slight excess (1.1 eq). Treat crude with mild NaOH to hydrolyze the unstable phenolic ester selectively. |
Analytical Forensics: How to Confirm the Impurity
When you have an isolated side product, use this data table to identify it.
| Feature | Target: N-Allylsalicylamide | Impurity: O-Acylated Dimer | Impurity: N-Acylurea (DCC adduct) |
| 1H NMR (Amide NH) | Broad triplet/singlet ~6.5 - 8.0 ppm | Absent (or very weak if oligomer) | Sharp doublet/singlet (aliphatic region interference) |
| 1H NMR (Phenol OH) | Singlet >11.0 ppm (H-bonded) | Absent (consumed in ester bond) | Present (if only N-terminus reacted) |
| IR Spectrum (C=O) | ~1640 cm⁻¹ (Amide I) | ~1740 cm⁻¹ (Ester) | ~1620 cm⁻¹ (Urea) |
| Mass Spec (ESI) | [M+H]⁺ = 178.08 | [M+H]⁺ = 299.08 (Dimer - H₂O) | [M+H]⁺ = Target + 206 (DCC mass) |
Critical Analytical Note: In N-Allylsalicylamide , the phenolic proton is intramolecularly hydrogen-bonded to the amide carbonyl. This shifts the -OH signal significantly downfield (>11 ppm) in non-polar solvents (CDCl₃). If you see an -OH signal in the normal range (5-8 ppm), you likely have an impurity or the O-allylated isomer (rare in direct amidation, but possible if using allyl bromide).
Frequently Asked Questions (FAQs)
Q1: Can I protect the phenolic hydroxyl group to prevent side reactions? A: Yes, but it adds two steps (protection/deprotection). Acetylation (OAc) is a poor choice because the amine will cleave it (aminolysis). A better choice is a Benzyl (Bn) or Methoxymethyl (MOM) ether. However, for N-allylsalicylamide, careful control of pH and stoichiometry usually makes protection unnecessary.
Q2: I see a small impurity at roughly 10% that has the same mass as my product. What is it? A: This is likely the O-Allylsalicylamide (the ether isomer), only if you used allyl halides. If you used coupling agents, it is more likely a stable conformational isomer (rotamer) due to the restricted rotation of the amide bond, or a Benzoxazine intermediate formed by cyclization (loss of water, M-18 usually, but can re-hydrate). Check if the peaks coalesce at high temperatures (50°C) in NMR; if they do, it's just a rotamer.
Q3: Why is my yield low using EDC/NHS? A: Salicylic acid is sterically hindered and the internal H-bond reduces the electrophilicity of the carbonyl carbon. The phenol also deactivates the coupling intermediate. Protocol Adjustment: Pre-activate the salicylic acid with EDC/NHS for 30 minutes before adding the allylamine. This allows the active ester to form without competition from the amine salt formation.
Q4: Can I use Boric Acid as a catalyst? A: Absolutely. This is a "Green Chemistry" approach. Boric acid forms a mixed anhydride/borate ester with the salicylic acid, activating it specifically for amine attack while temporarily masking the phenol [3]. This method often yields the cleanest product profile for salicylamides.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 109(2), 254-298.
-
Cravotto, G., et al. (2005). Amidations of methyl salicylate: a comparison of methods. Synthetic Communications, 35(10).
-
Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Overcoming N-Allylsalicylamide solubility problems in organic solvents
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-Allylsalicylamide (NASA) is a critical functional monomer and intermediate, widely utilized in the synthesis of Molecularly Imprinted Polymers (MIPs) and pharmaceutical derivatives. While the allyl group imparts necessary reactivity for radical polymerization, the salicylamide core introduces significant solubility challenges due to its rigid, planar structure and strong intermolecular hydrogen bonding (amide-amide stacking).
This guide addresses the three most common solubility bottlenecks:
-
Incomplete dissolution in non-polar porogenic solvents (critical for MIP specificity).
-
"Oiling out" during recrystallization/purification.
-
Precipitation in high-concentration stock formulations.
Solubility Landscape
The following data aggregates empirical solubility trends for N-Allylsalicylamide. Note that while the allyl chain adds lipophilicity, the phenolic hydroxyl and amide groups dominate the solubility profile.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |
| Super-Solvents | 4-Formylmorpholine (4FM) , DMSO, DMF | Excellent (>500 mg/mL) | Best for stock solutions. 4FM is superior to DMSO for breaking amide stacking [1]. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Primary solvents for synthesis. Disrupts H-bonding (bad for MIP imprinting). |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN) | Moderate to Good | Ideal "Green" alternatives to chlorinated solvents. ACN is a standard co-solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Often used in polymerization but prone to evaporation/precipitation issues. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Poor / Insoluble | Critical Bottleneck. Used as anti-solvents or porogens. |
Troubleshooting Hub (Q&A)
Scenario A: Polymerization & MIP Synthesis
Q: I am synthesizing a Molecularly Imprinted Polymer (MIP). I need to use Toluene or Chloroform to maximize hydrogen bonding with my template, but N-Allylsalicylamide won't dissolve completely. What should I do?
The Mechanism: MIP specificity relies on stable Hydrogen-Bond (H-bond) complexes between the monomer (NASA) and the template. Polar solvents (Methanol, DMSO) compete for these H-bonds, ruining the imprint. Non-polar solvents (Toluene) preserve the imprint but fail to dissolve the monomer.
The Solution: Do not force dissolution with heat alone; the monomer will precipitate upon cooling or initiation. Instead, use a Binary Porogen System :
-
Primary Solvent: Use Chloroform (
) or Dichloromethane (DCM) as your base. -
Co-Solvent Titration: Add Acetonitrile (ACN) dropwise. ACN is polar enough to solvate the amide group but aprotic enough to minimize interference with the template binding compared to alcohols [2].
-
Ratio Limit: Keep ACN < 20% v/v. Above this, imprinting factor (IF) drops significantly.
Protocol:
-
Dissolve Template + NASA in minimal ACN.
-
Dilute slowly with Chloroform/Toluene until the solution turns slightly hazy.
-
Add back ACN dropwise until clear (Cloud Point Method).
Scenario B: Purification & Recrystallization
Q: During recrystallization (e.g., from Ethanol/Water or EtOAc/Hexane), my product separates as a sticky oil at the bottom rather than crystals. How do I fix this "oiling out"?
The Mechanism: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with amides because the melting point is depressed by impurities and solvent interactions.
The Solution: You must bypass the metastable oiling region using Seeded Cooling and Solvent Switching .
-
Switch Solvent: Avoid Ethanol/Water if oiling persists. The high polarity difference exacerbates phase separation. Use Ethyl Acetate (Solvent) / Hexane (Anti-solvent) .
-
The "Scratch" Technique: If oil forms, re-heat to dissolve. Scratch the glass wall at the air-liquid interface with a glass rod to induce nucleation sites.
-
Seeding: Add a single crystal of pure N-Allylsalicylamide to the cooling solution at roughly 5-10°C above the temperature where oiling previously occurred.
Scenario C: High-Concentration Formulation
Q: I need a highly concentrated stock solution (>1 M) for animal dosing or high-throughput screening, but DMSO stocks are viscous and freezing. Are there alternatives?
The Solution: Switch to 4-Formylmorpholine (4FM) . Recent comparative studies on salicylamide derivatives indicate that 4FM exhibits a synergistic solvation effect, often outperforming DMSO and DMF in solubility capacity while maintaining a liquid state at lower temperatures [1].
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on the intended application (Synthesis, Purification, or Formulation).
Figure 2: The "Cloud Point" Recrystallization Protocol
Caption: Step-by-step methodology to avoid oiling out during purification.
References
-
Cysewski, P., et al. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." International Journal of Molecular Sciences. Available at: [Link]
-
Sadeghi, M., & Rasmuson, Å. C. (2020). "Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures." Journal of Chemical & Engineering Data. Available at: [Link]
-
Nordström, F. L., & Rasmuson, Å. C. (2006). "Solubility and Melting Properties of Salicylamide." Journal of Chemical & Engineering Data. Available at: [Link]
Sources
Technical Support Center: N-Allylsalicylamide Purification
Topic: N-Allylsalicylamide Synthesis & Purification
Introduction: The "Dual-Personality" Molecule
Welcome to the technical support hub for N-Allylsalicylamide . If you are here, you are likely encountering difficulties isolating this compound in high purity.
N-Allylsalicylamide (2-hydroxy-N-(2-propenyl)benzamide) presents a unique purification challenge because it possesses "dual personality" chemical traits:
-
The Phenolic Core: It retains the acidic phenolic hydroxyl (-OH), making it sensitive to pH changes and oxidation.[1]
-
The Allyl Tail: It contains a reactive alkene, making it susceptible to unwanted radical polymerization or isomerization under thermal stress.[1]
This guide moves beyond standard textbook protocols. We focus on failure analysis —identifying why your purification failed and providing a self-validating workflow to fix it.
Module 1: The "Sticky" Impurity (O-Allylation vs. N-Allylation)
Symptom: Your NMR shows a complex mixture of allyl signals, and the product yield is lower than calculated. Diagnosis: You likely have a competition between N-acylation (forming the desired amide) and O-acylation (forming the ester, allyl salicylate).[1]
The Mechanism of Failure
In basic conditions (often used to neutralize HCl in acid chloride couplings), the phenolic proton (pKa ~10) can be deprotonated.[1] The resulting phenoxide is a potent nucleophile that competes with the allylamine.[1]
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Temperature | Keep < 0°C during addition. | Amine nucleophilicity is generally kinetically favored over phenoxide at lower temperatures.[1] |
| Base Selection | Use Pyridine or TEA (excess).[1] | Avoid strong inorganic bases (NaOH/KOH) during coupling, which rapidly deprotonate the phenol.[1] |
| Addition Order | Amine to Acid Chloride. | Add the acid chloride slowly to the amine/base mixture. Keeping the amine in excess minimizes O-acylation.[1] |
Module 2: The "Bicarbonate Sandwich" (Separation Logic)
Symptom: Salicylic acid persists in the final product despite washing.[1] Diagnosis: Incorrect pH control during extraction.[1] The Science: This is the most critical purification step.[1] You must exploit the pKa difference between the Carboxylic Acid (pKa ~3) and the Phenol (pKa ~13.6).[1]
-
Strong Base (NaOH, pH > 13): Deprotonates both the impurity (Salicylic Acid) and your Product (Phenol).[1] Result: You lose product into the water layer.[1]
-
Weak Base (NaHCO₃, pH ~8.5): Deprotonates only the Carboxylic Acid.[1] The Phenol remains protonated (neutral) and stays in the organic layer.[1]
Visualizing the Extraction Logic
Figure 1: The "Bicarbonate Sandwich" strategy ensures selective removal of amine and acid impurities without stripping the phenolic product.[1]
Module 3: Crystallization Nightmares ("Oiling Out")
Symptom: Upon attempting to crystallize, the solution turns cloudy and separates into a sticky oil at the bottom of the flask, rather than forming crystals. Diagnosis: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the melting point of the solvated compound is lower than the temperature of the solution, or the solvent polarity is mismatched.[1]
The "Rescue" Protocol
Step 1: The Re-Dissolve Do not cool further; the oil will just harden into an impure glass.[1] Re-heat the mixture until the oil dissolves completely into the solvent.
Step 2: The Co-Solvent Adjustment N-Allylsalicylamide has intermediate polarity.[1]
-
If using Ethanol/Water: You likely have too much water.[1] Add small amounts of Ethanol until clear.[1]
-
Recommended System:Toluene/Hexane or DCM/Hexane .[1]
Step 3: Seed and Sleep Add a "seed crystal" (if available) or scratch the glass side with a glass rod.[1] Do not put it in the freezer yet. Let it sit at room temperature for 2-3 hours. Rapid cooling promotes oiling out; slow cooling promotes crystal growth.[1]
Module 4: The "Yellowing" Effect (Oxidation)[1]
Symptom: The product is white initially but turns yellow/brown after drying or storage.[1] Diagnosis: Phenolic oxidation (formation of quinones) or radical polymerization of the allyl group.[1]
Preventative Maintenance:
-
Radical Inhibitor: If drying large batches in an oven, add trace BHT (Butylated hydroxytoluene) (10-50 ppm) to the final wash.[1] This prevents the allyl group from cross-linking.[1]
-
Vacuum Drying: Never air-dry this compound in direct light.[1] Use a vacuum desiccator wrapped in foil.[1]
-
Storage: Store under Argon/Nitrogen at 4°C.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to remove the unreacted salicylic acid? A: No. As detailed in Module 2, NaOH is too strong.[1] It will deprotonate the phenol on your N-Allylsalicylamide (pKa ~13.6), turning your product into a water-soluble salt.[1] You will pour your product down the drain.[1] Use Saturated Sodium Bicarbonate or 10% Sodium Carbonate .[1]
Q: My product has a melting point of 45°C, but literature says higher. Is it impure? A: Likely, yes.[1] Low melting points usually indicate solvent entrapment or the presence of the "O-allyl" isomer.[1] Run a TLC (Thin Layer Chromatography). If you see two spots very close together, you have the ester impurity.[1] Recrystallize from Ethanol/Water (1:1) to separate them.
Q: Why does the reaction turn purple/dark during synthesis? A: This is characteristic of ferric impurities interacting with the phenol group (similar to the ferric chloride test).[1] It suggests your equipment or reagents might have trace metal contamination.[1] A wash with EDTA solution or Citric Acid can chelate these metals and restore the color.[1]
Summary of Physical Properties for Validation
| Property | Value/Characteristic | Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| pKa (COOH) | ~2.97 (Salicylic Acid impurity) | pH Titration |
| pKa (Phenol) | ~13.6 (Product) | pH Titration |
| Solubility | Soluble in DCM, EtOAc, Ethanol.[1] Insoluble in Water.[1] | Solubility Test |
| TLC (Rf) | ~0.4-0.6 (Hexane:EtOAc 7:3) | Silica Gel 60 F254 |
References
-
PubChem. (n.d.).[1] N-Allylsalicylamide Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Validates pKa data for Salicylic Acid/Phenols).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann and amide purification protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Source for Chemoselectivity of Amine vs Phenol nucleophiles).
Sources
N-Allylsalicylamide NMR Analysis: A Technical Guide for Researchers
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for professionals in research and drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of N-allylsalicylamide. As a key intermediate and pharmacophore, precise characterization is paramount. This document provides not only reference data but also addresses common challenges and interpretive nuances encountered during routine analysis.
Part 1: Reference Data & Peak Assignments
Accurate spectral interpretation begins with a reliable reference. The following sections detail the expected ¹H and ¹³C NMR chemical shifts for N-allylsalicylamide, based on data typically acquired in deuterated chloroform (CDCl₃).
Molecular Structure with Atom Numbering
To ensure clarity in peak assignments, the following standardized numbering scheme for N-allylsalicylamide is used throughout this guide.
Caption: Structure of N-allylsalicylamide with IUPAC numbering.
Table 1: ¹H and ¹³C NMR Peak Assignments for N-Allylsalicylamide in CDCl₃
The data presented below are typical values. Note that chemical shifts can be influenced by concentration, temperature, and solvent choice.[1]
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | Notes |
| -OH | ~12.2 | br s | - | 1H | - | Phenolic OH, highly deshielded due to intramolecular H-bonding to C=O. Shift is concentration-dependent. |
| N-H | ~6.5 - 7.0 | br t | ~5.5 | 1H | - | Amide proton. Broadness due to quadrupolar relaxation and/or exchange.[2] |
| H3 | ~6.90 | d | ~8.4 | 1H | ~114.8 (C3) | |
| H4 | ~7.40 | t | ~7.8 | 1H | ~134.5 (C4) | |
| H5 | ~6.85 | t | ~7.5 | 1H | ~118.8 (C5) | |
| H6 | ~7.35 | dd | ~7.8, 1.5 | 1H | ~125.5 (C6) | |
| H8 | ~4.10 | dt | ~5.5, 1.5 | 2H | ~42.5 (C8) | Allylic CH₂ |
| H9 | ~5.95 | m | - | 1H | ~133.5 (C9) | Vinylic CH |
| H10 (cis) | ~5.20 | dq | ~10.3, 1.5 | 1H | ~117.0 (C10) | Terminal vinylic CH₂ |
| H10 (trans) | ~5.30 | dq | ~17.2, 1.5 | 1H | ~117.0 (C10) | Terminal vinylic CH₂ |
| C1 | - | - | - | - | ~118.0 | Quaternary Carbon |
| C2 | - | - | - | - | ~161.0 | Quaternary Carbon, attached to -OH |
| C7 (C=O) | - | - | - | - | ~168.5 | Carbonyl Carbon |
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the spectral interpretation of N-allylsalicylamide.
Q1: My phenolic -OH peak is extremely broad and its chemical shift is different from the reference table. Why?
A: The phenolic hydroxyl proton (-OH) in N-allylsalicylamide is involved in strong intramolecular hydrogen bonding with the adjacent amide carbonyl oxygen. This interaction significantly deshields the proton, shifting it far downfield (often >12 ppm).
-
Broadness: The broadness is a result of chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[3] This exchange happens on a timescale that is intermediate relative to the NMR experiment, leading to a coalescence of sharp signals into a broad one.
-
Shift Variability: The precise chemical shift is highly sensitive to sample concentration, temperature, and the specific solvent used. In hydrogen-bond accepting solvents like DMSO-d₆, the peak may shift as the solvent competes for hydrogen bonding.[4]
Q2: The amide N-H proton signal is broad and appears as a broad triplet. What causes this?
A: The characteristics of the amide N-H proton are governed by several factors:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole). This quadrupole interacts with the local electric field gradient, providing an efficient relaxation mechanism that broadens the signal of the attached proton.
-
Coupling: The observed "triplet" shape (often poorly resolved) arises from coupling to the adjacent methylene protons (H8) of the allyl group. The broadness often obscures the fine structure.
-
Chemical Exchange: Similar to the -OH proton, the N-H proton can undergo chemical exchange, contributing to peak broadening.[2]
Q3: I am observing peak doubling or significant broadening for some of my allyl and aromatic signals, especially at low temperatures. What is happening?
A: This is a classic indicator of restricted rotation around the C(O)-N amide bond. Due to resonance, the C-N bond has significant double-bond character, creating a high energy barrier to rotation.[2][5][6] This results in the existence of two distinct rotational isomers (rotamers), often referred to as cis and trans conformers, which are in slow exchange on the NMR timescale.[7][8]
-
Effect on Spectrum: Each rotamer will have a slightly different set of chemical shifts for the protons and carbons near the amide bond. If the rotation is slow enough, you will see two separate sets of peaks, with the ratio of their integrals representing the population of each isomer. If the rotation is at an intermediate rate, the peaks will coalesce and become broad.
-
Troubleshooting: Acquiring the spectrum at a higher temperature can often increase the rate of rotation, causing the separate signals to coalesce into a single, averaged peak.
Q4: The aromatic signals between 6.8 and 7.5 ppm are overlapping. How can I definitively assign them?
A: When 1D ¹H NMR signals are crowded or exhibit complex coupling patterns, 2D NMR experiments are the most reliable tools for unambiguous assignment.
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] You will see cross-peaks connecting H3-H4, H4-H5, and H5-H6, allowing you to "walk" around the aromatic ring and confirm their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][11] It provides a powerful method to assign protonated carbons (C3, C4, C5, C6) by linking their known proton shifts to the carbon dimension.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for assigning quaternary (non-protonated) carbons like C1, C2, and C7.
Caption: Workflow for resolving overlapping signals using 2D NMR.
Q5: My spectrum shows extra peaks that don't match N-allylsalicylamide. What are the likely impurities?
A: Impurities often stem from starting materials or side reactions. Common culprits include:
-
Salicylic Acid: Look for a characteristic set of aromatic signals and the absence of the allyl group signals. The carboxylic acid proton is typically very broad and can appear anywhere from 10-13 ppm.
-
Allylamine: Characterized by signals for the allyl group, but the chemical shifts will be different due to the different electronic environment.
-
Residual Solvents: Peaks from solvents used during reaction or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are common. Consult a reference table for common solvent impurities.[3][12] For example, residual water in CDCl₃ often appears as a broad singlet around 1.56 ppm.[12]
Part 3: Standard Operating Protocol
Protocol: NMR Sample Preparation of N-Allylsalicylamide
-
Sample Weighing: Accurately weigh 5-10 mg of your purified N-allylsalicylamide sample directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (~7.26 ppm).[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not fully dissolve, you may need to select a different solvent (e.g., DMSO-d₆).
-
Transfer: Using a clean glass pipette or syringe, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional but Recommended): For best results, especially for high-resolution experiments, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer's spinner turbine, ensure it is positioned correctly, and proceed with instrument setup (locking, shimming) and data acquisition.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Chemistry LibreTexts. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. [Link]
-
Pinto, M. A. C., et al. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N′-Diformyl-o-tolidine. Molecules. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]
-
Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
-
Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]
Understanding N-Allylsalicylamide mass spectrometry fragmentation patterns
Welcome to the technical support center for the mass spectrometric analysis of N-allylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for interpreting the mass spectra of this compound. Here, we combine foundational principles of mass spectrometry with practical, field-tested knowledge to address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the mass spectrometric analysis of N-allylsalicylamide:
Q1: What is the expected molecular weight and molecular ion ([M]+• or [M+H]+) for N-allylsalicylamide?
A1: N-allylsalicylamide has a molecular formula of C₁₀H₁₁NO₂.[1][2] Its monoisotopic mass is approximately 177.08 Da.[1] In Electron Ionization (EI) mass spectrometry, you should look for the molecular ion peak ([M]+•) at m/z 177. In Electrospray Ionization (ESI) in positive mode, the protonated molecule ([M+H]+) would be observed at m/z 178.[2]
Q2: I don't see a strong molecular ion peak in my EI spectrum. Is this normal?
A2: Yes, it is not uncommon for the molecular ion peak of amides to be weak or even absent in EI-MS.[3] This is because the molecule can readily fragment upon ionization. Look for fragment ions that correspond to logical losses from the molecular ion to confirm its presence, even if at a low abundance.
Q3: What are the most common fragment ions I should expect to see in the EI mass spectrum of N-allylsalicylamide?
A3: Based on the structure of N-allylsalicylamide, you can anticipate several characteristic fragment ions. The most prominent peaks are likely to arise from cleavage of the amide bond and fragmentation of the allyl group. Key expected fragments include ions at m/z 121, 120, 93, 92, and 41.
Q4: What fragmentation does the m/z 121 peak correspond to?
A4: The peak at m/z 121 is characteristic of the salicyloyl cation, formed by the cleavage of the C-N bond of the amide. This is a common fragmentation pathway for aromatic amides, resulting in a stable benzoyl-type cation.[4]
Q5: I see a peak at m/z 92. What is its origin?
A5: The fragment at m/z 92 likely corresponds to a radical cation of the salicylic ring after rearrangement and cleavage.[4] This indicates a complex fragmentation process involving the amide group.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Ambiguous identification of the molecular ion peak.
-
Causality: The molecular ion may be of low intensity due to the lability of the amide bond under EI conditions. In ESI, inefficient protonation can also lead to a weak signal.
-
Troubleshooting Protocol:
-
Check for Adducts (ESI): In ESI-MS, look for common adducts such as [M+Na]⁺ (m/z 200) or [M+K]⁺ (m/z 216) which can help confirm the molecular weight.[2]
-
Soft Ionization (EI): If possible with your instrument, reduce the ionization energy from the standard 70 eV. Lowering the energy can decrease fragmentation and increase the relative abundance of the molecular ion.
-
Chemical Ionization (CI): Employing a softer ionization technique like Chemical Ionization can produce a more abundant protonated molecule or adduct ion, which is less prone to fragmentation than the radical cation formed in EI.
-
Issue 2: Unexpected peaks in the spectrum.
-
Causality: The presence of unexpected peaks can arise from impurities in the sample, contamination from the solvent or instrument, or in-source decay.[5]
-
Troubleshooting Protocol:
-
Run a Blank: Analyze the solvent and mobile phase without the analyte to identify background peaks.
-
Verify Purity: Confirm the purity of your N-allylsalicylamide sample using another analytical technique such as HPLC or NMR.
-
Optimize ESI Source Conditions: In-source decay in ESI can be minimized by reducing the source temperature and cone voltage.[5]
-
Issue 3: Difficulty in distinguishing N-allylsalicylamide from its isomers.
-
Causality: Positional isomers of N-allylsalicylamide (e.g., with the allyl group on the phenol oxygen) may have the same molecular weight and some similar fragments.
-
Troubleshooting Protocol:
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a prominent fragment) and subject it to collision-induced dissociation (CID). The resulting product ion spectrum will be highly specific to the structure and can be used to differentiate between isomers.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can help eliminate other potential elemental compositions by providing a highly accurate mass measurement.
-
Predicted Fragmentation Patterns of N-Allylsalicylamide
The fragmentation of N-allylsalicylamide is governed by its functional groups: the aromatic ring with a hydroxyl group, the amide linkage, and the N-allyl group.
Electron Ionization (EI) Fragmentation
In EI-MS, the molecule is ionized to form a radical cation [M]+• at m/z 177 . The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage at the Amide Bond: Cleavage of the C-N bond is a common pathway for amides.[3] This would lead to the formation of the salicyloyl cation.
-
Allylic Cleavage: The bond between the nitrogen and the allyl group can cleave, leading to a resonance-stabilized allyl cation.
-
Rearrangement and McLafferty-type Reactions: The presence of the ortho-hydroxyl group and the allyl chain allows for potential rearrangement reactions.
Table 1: Predicted Key Fragment Ions of N-Allylsalicylamide in EI-MS
| m/z | Proposed Structure | Fragmentation Pathway |
| 177 | [C₁₀H₁₁NO₂]+• | Molecular Ion |
| 121 | [C₇H₅O₂]+ | α-cleavage of the N-allyl group |
| 120 | [C₇H₄O₂]+• | Loss of allyl amine from the molecular ion |
| 93 | [C₆H₅O]+ | Loss of CO from the m/z 121 fragment |
| 92 | [C₆H₄O]+• | Rearrangement and loss of the amide side chain |
| 41 | [C₃H₅]+ | Allyl cation from cleavage of the N-C bond |
Diagram 1: Predicted EI Fragmentation Pathways of N-Allylsalicylamide
Caption: Predicted EI fragmentation of N-allylsalicylamide.
Electrospray Ionization (ESI) Fragmentation (Positive Mode)
In ESI-MS, N-allylsalicylamide will likely be observed as the protonated molecule [M+H]+ at m/z 178 . Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation.
-
Loss of Ammonia: A common fragmentation for protonated amides is the loss of ammonia (NH₃).
-
Loss of Water: The presence of the hydroxyl group can lead to the loss of a water molecule.
-
Cleavage of the Amide Bond: Similar to EI, the C-N bond can cleave.
Table 2: Predicted Key Product Ions from MS/MS of [M+H]+ of N-Allylsalicylamide
| Precursor m/z | Product m/z | Neutral Loss | Proposed Structure of Product Ion |
| 178 | 161 | NH₃ | Protonated allyl salicylate |
| 178 | 160 | H₂O | Dehydrated [M+H]+ |
| 178 | 121 | C₃H₅NH₂ | Salicyloyl cation |
Diagram 2: Predicted ESI-MS/MS Fragmentation of N-Allylsalicylamide
Caption: Predicted ESI-MS/MS fragmentation of protonated N-allylsalicylamide.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Objective: To prepare N-allylsalicylamide for analysis by EI-MS (typically via GC-MS) or ESI-MS (typically via LC-MS).
-
Protocol:
-
Accurately weigh approximately 1 mg of N-allylsalicylamide.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate). For GC-MS, ensure the solvent is volatile.
-
Vortex the solution until the sample is completely dissolved.
-
Perform serial dilutions to achieve a final concentration appropriate for your instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
For LC-MS, filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
References
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
Amide fragmentation of salicylamide. (2020, March 6). Chemistry Stack Exchange. Retrieved January 31, 2026, from [Link]
-
Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved January 31, 2026, from [Link]
-
Niessen, W. M. A. (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 47(11), 1345-1358. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylsalicylamide. PubChem. Retrieved January 31, 2026, from [Link]
-
MS/MS fragmentation pathway of sodium salicylate, negative ESI, collision energy 30 eV. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylbenzamide. PubChem. Retrieved January 31, 2026, from [Link]
-
Mass fragmentation of selected compounds: a salicylic acid, b acetyl... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2012). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
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Electron impact ionization (EI) mass spectra of n-alkylamines... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Mass Spectra of N-Nitroso Compounds. (n.d.). Office of Scientific and Technical Information. Retrieved January 31, 2026, from [Link]
-
N-Allyl-N-[2-(allyloxy)phenyl]benzamide. (n.d.). SpectraBase. Retrieved January 31, 2026, from [Link]
-
Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. (2020). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
N-Allyl-N,N-dimethylamine. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
MS/MS fragmentation patterns. (A) MS/MS fragmentation pattern of acetylsalicylic acid (ASA). (B) MS/MS fragmentation pattern of salicylic acid (SA). (C) MS/MS fragmentation pattern of hydrochlorothiazide (HCTZ). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
N-Allylaniline. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]
-
N-allylsalicylamide (C10H11NO2). (n.d.). PubChemLite. Retrieved January 31, 2026, from [Link]
-
N-allyl-2-(benzoylamino)benzamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Benzaldehyde, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
-
Benzamide, N-allyl-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: N-Allylsalicylamide Synthesis
Welcome to the technical support guide for the synthesis and purification of N-Allylsalicylamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile molecule. Achieving high purity is critical for reproducible downstream applications, and this guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome common challenges in your experimental workflow.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequent problems encountered during the synthesis and purification of N-Allylsalicylamide. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My crude product after synthesis is an oil or a sticky, semi-solid mass instead of a powder. What is the likely cause and how do I fix it?
A: This is a common issue that typically points to one of two culprits: the presence of unreacted starting materials or residual solvent.
-
Causality (The "Why"): N-Allylsalicylamide has a defined melting point. Impurities, particularly unreacted liquid starting materials like allyl bromide or high-boiling point solvents (e.g., DMF, DMSO), can depress the melting point of the final product, resulting in an oil or amorphous solid. The O-alkylated isomer, a common side product, can also be oilier than the desired N-alkylated product and hinder crystallization.
-
Recommended Actions:
-
Solvent Removal: Ensure your rotary evaporator is functioning correctly and that you are using an appropriate temperature and vacuum level to remove the reaction solvent completely. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent like toluene or heptane can be effective.
-
Aqueous Workup: Perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove unreacted, acidic salicylamide, followed by a brine wash to remove residual water and water-soluble impurities.
-
Initiate Crystallization: After a thorough workup and drying, attempt to induce crystallization by dissolving the resulting oil in a minimal amount of hot solvent (see the Recrystallization Protocol in Section 2) and cooling slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.
-
Q2: My TLC plate of the crude reaction mixture shows two major spots with similar Rf values. How do I identify them and what is the best way to separate them?
A: The presence of two closely-eluting spots strongly suggests the formation of the desired N-Allylsalicylamide and its common isomer, 2-(allyloxy)benzamide (the O-alkylation product).
-
Causality (The "Why"): The synthesis of N-Allylsalicylamide involves the alkylation of salicylamide. Salicylamide possesses two nucleophilic sites: the amide nitrogen (N-H) and the phenolic oxygen (O-H). Under basic conditions, both sites can be deprotonated and compete to attack the allyl bromide electrophile. While N-alkylation is often favored, reaction conditions such as the choice of base, solvent, and temperature can significantly influence the ratio of N- to O-alkylation.[1]
-
Identification & Separation Strategy:
-
Identification: The N-allyl product is generally less polar than the O-allyl isomer. Therefore, on a normal-phase silica TLC plate, the N-Allylsalicylamide will have a slightly higher Rf value. For definitive identification, if you can isolate the spots (e.g., via preparative TLC or column chromatography), ¹H NMR spectroscopy is conclusive. The N-allyl product will show a characteristic N-H proton signal, which will be absent in the O-allyl isomer.
-
Separation:
-
Recrystallization: This should be your first approach. The two isomers often have different solubilities, allowing for selective crystallization of the desired product. A systematic solvent screen is highly recommended (see Table 1).
-
Flash Column Chromatography: If recrystallization fails to provide adequate separation, flash chromatography is the most effective alternative.[2] Due to the similar polarities, a shallow solvent gradient and careful fraction collection are necessary. Refer to the Chromatography Protocol in Section 2 for a detailed method.
-
-
Q3: The melting point of my product is sharp, but still lower than the literature value, and my yield is low after recrystallization. How can I optimize the purification?
A: This indicates that while your product is likely pure, the recrystallization process itself is not optimized, leading to product loss.
-
Causality (The "Why"): The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent to create a saturated solution.[3] Using too much solvent will prevent the product from crashing out upon cooling, drastically reducing the yield.[4] Conversely, using too little solvent may result in premature crystallization before impurities are fully dissolved, leading to co-precipitation and lower purity.
-
Optimization Protocol:
-
Solvent Choice: The ideal solvent is one in which N-Allylsalicylamide is highly soluble when hot but poorly soluble when cold.[4][5] See Table 1 for a list of suggested solvents to screen.
-
Minimize Solvent Volume: Add the hot recrystallization solvent portion-wise to your crude solid, bringing the mixture to a boil after each addition, until the solid just dissolves.[3] This ensures you are at the saturation point. If you accidentally add too much, carefully evaporate some of the solvent to re-establish saturation.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of large, pure crystals. Rapid cooling (e.g., placing directly in an ice bath) can trap impurities within the crystal lattice.[3]
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the recovery of the crystallized product.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Section 2: Step-by-Step Purification Protocols
These protocols provide validated, step-by-step methodologies for the most common purification techniques for N-Allylsalicylamide.
Protocol 1: Optimized Recrystallization
This protocol is the primary method for purifying crude N-Allylsalicylamide.
1. Solvent Selection:
- Place ~20-30 mg of your crude product into several small test tubes.
- Add a potential solvent (see Table 1) dropwise to each tube at room temperature. A good candidate will not dissolve the solid.
- Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely upon heating.
- Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will show significant crystal formation.
Table 1: Recrystallization Solvent Screening Data
| Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Isopropanol/Water | Low | High | Excellent choice. Dissolve in hot isopropanol, add hot water dropwise until cloudy, then clarify with a drop of hot isopropanol. |
| Ethanol | Moderate | High | Can be effective, but may require significant cooling to achieve good recovery. |
| Ethyl Acetate/Hexane | Low | High | A good non-alcoholic option. Dissolve in minimal hot ethyl acetate, then add hexane until turbidity persists. |
| Acetone/Water | Low | High | Similar to isopropanol/water system; good for moderately polar impurities.[6] |
| Toluene | Low | Moderate | Can be effective for removing less polar impurities. |
2. Recrystallization Procedure:
- Place the crude N-Allylsalicylamide in an Erlenmeyer flask.
- Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate.
- Add more hot solvent in small portions until the solid is completely dissolved.
- Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
Use this method when recrystallization fails to separate isomeric impurities or when multiple impurities are present.
1. TLC Analysis & Solvent System Selection:
- Develop a TLC solvent system that gives the desired N-Allylsalicylamide spot an Rf value of approximately 0.3-0.4. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 6:4 v/v).
- Ensure the chosen system shows clear separation between your product and the major impurities.
2. Column Packing and Loading:
- Select an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel using the "slurry method" with your chosen mobile phase.
- Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
- Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) by concentrating it to a dry, free-flowing powder.
- Carefully add the dry-loaded silica to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting the column with the selected mobile phase.
- Collect fractions of a consistent volume.
- Monitor the fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified N-Allylsalicylamide.
Section 3: Visualization of Workflows
Visual diagrams help clarify complex decision-making processes and experimental sequences.
Caption: Troubleshooting decision tree for purifying N-Allylsalicylamide.
Caption: General purification workflow for N-Allylsalicylamide.
Section 4: FAQs - Handling, Storage, and Analysis
Q: How should I properly store pure N-Allylsalicylamide? A: Pure, solid N-Allylsalicylamide is relatively stable. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at room temperature. Amorphous materials are inherently less stable and can degrade or crystallize over time upon storage.[7]
Q: What specific signals in the ¹H NMR spectrum confirm the structure of N-Allylsalicylamide versus its O-allyl isomer? A: There are several key diagnostic signals:
-
N-Allylsalicylamide: Look for a broad singlet corresponding to the amide proton (N-H), typically downfield (>8 ppm). You will also see a doublet of triplets for the methylene group attached to the nitrogen (-N-CH₂-), usually around 4.0-4.2 ppm.
-
2-(allyloxy)benzamide (O-allyl isomer): This structure lacks the N-H proton. Instead, you will see a doublet of triplets for the methylene group attached to the oxygen (-O-CH₂-), which will be shifted further downfield compared to the N-allyl analog, typically around 4.6-4.8 ppm. The two amide protons (-NH₂) will appear as two separate broad singlets.
Q: What analytical techniques are required to confirm the purity of my final product for a publication or regulatory submission? A: A combination of methods is required to establish purity and identity conclusively. This typically includes:
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative purity value (e.g., >95%).[8][9]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities. Quantitative NMR (qNMR) is also an accepted method for purity determination.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
-
Melting Point Analysis: A narrow melting point range consistent with the literature value indicates high purity.
References
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Sabila, P. S., et al. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
- Google Patents. (2002). Method of preparing salicylamides.
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
International Journal of Advanced Research in Engineering and Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
-
YouTube. (2020, November 10). CHM 230 Recrystallization of salicylic acid 1of2. [Link]
-
ResearchGate. (2014, October). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylsalicylamide. PubChem. [Link]
-
YouTube. (2020, November 10). CHM 230 Recrystallization of salicylic acid 2of2. [Link]
-
Novalix. (n.d.). Analytical chemistry and purification. [Link]
-
World Journal of Pharmaceutical Research. (2025, April 2). Review on the modern analytical advancements in impurities testing. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
National Infusion Center Association. (2021, June 15). MEDICATION STABILITY & STORAGE. [Link]
-
Sciencemadness Discussion Board. (2019, December 10). Allyl Bromide Preparation. [Link]
-
Agilent. (2020, September 14). Nitrosamine Impurities Application Guide. [Link]
-
Hilaris Publisher. (2024, November 29). Modern Approaches to Isolation and Purification in Natural Products Chemistry. [Link]
-
National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Edubirdie. (2022, March 21). Experiment 6 Iodination of Salicylamide. [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. [Link]
-
MDPI. (2019, November 13). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
- Google Patents. (2009). Method for preparing 5-(bromoacetyl) salicylamide.
-
National Center for Biotechnology Information. (2015, November 10). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability. [Link]
-
Higgins, J. D. (n.d.). Amide or Amino HPLC Columns What are the Differences. Restek. [Link]
Sources
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Technical Support Center: A Researcher's Guide to N-Allylsalicylamide Stability
Welcome to the technical support center for N-Allylsalicylamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of N-Allylsalicylamide during storage and experimentation. As a molecule possessing both a phenolic hydroxyl group and an amide linkage, N-Allylsalicylamide requires careful handling to prevent degradation, which can compromise experimental outcomes and product efficacy. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical stability.
Section 1: Understanding the Stability of N-Allylsalicylamide
N-Allylsalicylamide is a derivative of salicylamide, and its stability is influenced by the chemical reactivity of its functional groups: the phenolic ring, the amide bond, and the allyl group. While specific degradation kinetics for N-Allylsalicylamide are not extensively documented in publicly available literature, we can infer its stability profile from related compounds like salicylamide and other phenolic amides. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
Key Physicochemical Properties:
Section 2: Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results can be a significant setback in research. This section is structured to help you diagnose potential issues related to the degradation of N-Allylsalicylamide.
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
Answer: Yes, the appearance of new peaks is a common indicator of degradation. The identity of these degradation products can provide clues about the underlying cause. Here’s how to troubleshoot:
-
Hydrolysis: The amide bond in N-Allylsalicylamide can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of salicylic acid and allylamine. While the amide bond in the parent compound, salicylamide, is relatively resistant to acid cleavage, it is more susceptible to alkaline conditions.[2]
-
Troubleshooting Steps:
-
Review the pH of your solvents and buffers. Avoid highly alkaline conditions (pH > 8) if possible.
-
If your experimental conditions necessitate basic pH, consider running your experiment at a lower temperature to reduce the rate of hydrolysis.
-
Analyze your sample for the presence of salicylic acid as a potential marker of hydrolytic degradation.
-
-
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents. For the related compound salicylamide, oxidative stress can lead to the formation of hydroxylated derivatives such as 2,3-dihydroxybenzamide and 2,5-dihydroxybenzamide.[2]
-
Troubleshooting Steps:
-
De-gas your solvents to remove dissolved oxygen, especially for long-term experiments.
-
Consider adding a suitable antioxidant, like isobutyl alcohol, to your formulation if compatible with your experimental design.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of salicylamide and related compounds.[2] This can lead to the formation of similar products as seen in oxidation.
-
Troubleshooting Steps:
-
Protect your samples from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during sample preparation and analysis.
-
-
Below is a troubleshooting workflow to help you identify the cause of unexpected peaks:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Q2: My compound has changed color from light yellow to a darker brown. What does this indicate?
Answer: A color change, particularly darkening, is often a visual sign of degradation, most commonly due to oxidation. Phenolic compounds can oxidize to form colored quinone-type structures.
-
Immediate Actions:
-
Re-analyze the purity of the material using a validated analytical method (e.g., HPLC).
-
If degradation is confirmed, discard the affected batch to avoid compromising your experimental results.
-
Review your storage conditions against the recommendations in the FAQ section below.
-
Section 3: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for N-Allylsalicylamide?
Answer: To minimize degradation, N-Allylsalicylamide should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rates of all chemical degradation reactions. Given its low melting point (48-52°C), elevated temperatures should be avoided.[1] |
| Light | In the dark (e.g., in an amber, tightly sealed container) | Protects against photodegradation, a common pathway for phenolic compounds.[2] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes oxidative degradation of the phenol group. |
| Humidity | In a desiccated environment | Prevents moisture uptake, which can facilitate hydrolysis of the amide bond, especially if acidic or basic impurities are present. The stability of moisture-sensitive drugs is highly dependent on relative humidity.[3][4] |
Q2: How should I prepare stock solutions of N-Allylsalicylamide?
Answer:
-
Solvent Selection: Use high-purity, dry solvents. If using alcohols, be aware that they can suffer deterioration during storage.[1]
-
De-gassing: For aqueous solutions or other solvents that readily dissolve oxygen, de-gas the solvent prior to use.
-
Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, even for a short period, store them at 2-8°C in the dark, under an inert atmosphere.
-
pH Control: If preparing a buffered solution, aim for a pH between 4 and 6, as this range is often optimal for the stability of compounds with amide linkages.
Q3: What are the likely degradation products I should look for?
Answer: Based on the structure of N-Allylsalicylamide, the primary degradation products are expected to be:
-
From Hydrolysis: Salicylic acid and Allylamine.
-
From Oxidation/Photodegradation: Hydroxylated derivatives of N-Allylsalicylamide (e.g., 2,3-dihydroxy-N-allylbenzamide and 2,5-dihydroxy-N-allylbenzamide, by analogy to salicylamide).[2]
The potential degradation pathways are illustrated below:
Caption: Potential degradation pathways of N-Allylsalicylamide.
Section 4: Experimental Protocol for a Forced Degradation Study
To proactively understand the stability of N-Allylsalicylamide under your specific experimental conditions, a forced degradation study is recommended.[5][6] This involves subjecting the compound to stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To identify the degradation products of N-Allylsalicylamide under hydrolytic, oxidative, and photolytic stress.
Materials:
-
N-Allylsalicylamide
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-Allylsalicylamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 40°C) for 48 hours. Dissolve in the mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a C18 column is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent N-Allylsalicylamide peak.
-
If using an LC-MS system, obtain the mass-to-charge ratio of the degradation products to aid in their identification. A validated stability-indicating HPLC method for the related compound salicylic acid can be adapted.[7]
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
The conditions that cause a significant decrease in the main peak and the appearance of new peaks are the primary degradation pathways.
-
This information will help in developing appropriate storage and handling procedures for your specific application.
References
- Technical Support Center: Salicylamide Degradation Under Stress Conditions - Benchchem.
- (PDF) 33- Analytical Profile of Salicylamide. - ResearchGate.
-
Full text of "The Condensed Chemical Dictionary" - Internet Archive. Available at: [Link]
- Forced Degradation – A Review Volume 47- Issue 3.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. Available at: [Link]
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ResearchGate. Available at: [Link]
-
A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | World Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Full text of "The Condensed Chemical Dictionary" [archive.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pharmainfo.in [pharmainfo.in]
- 7. wjpsonline.com [wjpsonline.com]
Managing exothermic reactions in N-Allylsalicylamide synthesis
Topic: Managing Exothermic Reactions & Thermal Runaways
Ticket ID: NAS-THERM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Thermal Challenge
Synthesizing N-Allylsalicylamide presents a deceptive thermodynamic profile.[1] While the target molecule is simple, the reaction involves a bifunctional nucleophile (Allylamine) and a bifunctional electrophile precursor (Salicylic Acid).
The core thermal risks arise from two distinct kinetic events:
-
The Neutralization Spike: Allylamine (
) is a strong base.[1] Upon contact with Salicylic Acid ( ) or acidic activation byproducts (HCl), an immediate, violent acid-base exotherm occurs before any amide bond formation.[1] -
The Activation Runaway: Using coupling agents (CDI, SOCl
, or Ethyl Chloroformate) generates high-energy intermediates.[1] If the amine addition is not strictly controlled, the cumulative heat of amidation ( ) can overwhelm condenser capacity, leading to solvent boiling or allylamine vaporization (flash point: -29°C).[1]
Diagnostic Triage: Identify Your Exotherm
Before proceeding, match your observation to the profiles below to select the correct troubleshooting workflow.
| Observation | Likely Cause | Risk Level | Corrective Action Module |
| Instant T-spike (>15°C) upon first drop of amine. | Uncontrolled Acid-Base Neutralization.[1] | Critical (Vapor release) | See Module A |
| Slow, steady T-rise that accelerates suddenly after 10 mins. | Delayed initiation / Induction period (common in autocatalytic pathways).[1] | High (Runaway) | See Module B |
| Reaction mixture solidifies/gels, causing hot spots. | Precipitation of Amine-HCl salts or Polymerization.[1] | Medium (Local overheating) | See Module C |
Standard Operating Procedure (SOP)
Protocol: Mixed Anhydride Method (Ethyl Chloroformate) Selected for high yield and manageable thermal profile compared to Acid Chlorides.
Reagents:
-
Salicylic Acid (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (
) (1.1 eq) -
Allylamine (1.1 eq)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
Step-by-Step Thermal Management:
-
Activation Phase (Endothermic
Exothermic): -
The Amine Addition (The Danger Zone):
-
Quench & Workup:
-
Allow to warm to Room Temp (RT) only after gas evolution ceases.[1]
-
Troubleshooting & FAQs
Module A: Managing the "Instant Spike"
Q: I added allylamine to my acid chloride solution and the solvent flashed. What happened? A: You likely performed a "dump addition" or failed to scavenge the acid byproduct.[1]
-
The Physics: The reaction of an acid chloride with a primary amine is diffusion-controlled (extremely fast). The heat release is instantaneous.[1]
-
The Fix:
Module B: Delayed Thermal Runaway
Q: The temperature was stable for 20 minutes, then spiked and degraded the product. Why? A: This is classic "accumulation" behavior.[1]
-
The Cause: If the reaction temperature is too low during addition, the reagents accumulate without reacting. When the mixture warms slightly (or stirring improves), all the accumulated reagents react simultaneously.
-
The Fix: Ensure the reaction initiates during addition. If using a flow reactor or dropwise addition, you should see a small, steady exotherm (e.g., +2°C above bath temp).[1] If T equals bath temp, stop addition and check for initiation.[1]
Module C: Solidification & Hot Spots
Q: My reaction turned into a solid white puck. Is this the product? A: Likely not. It is probably the Allylamine Hydrochloride salt or the Triethylamine Hydrochloride salt.
-
The Risk: Solids stop the stir bar. Without convection, heat dissipates only by conduction (slow), leading to core hot spots that can degrade the N-Allylsalicylamide (or cause O-acylation side products).[1]
-
The Fix:
-
Increase solvent volume to 15-20 mL per gram of reactant.
-
Switch to THF (salts are often more soluble or form a finer slurry than in DCM).[1]
-
Visualizing the Thermal Pathway
The following diagram illustrates the critical heat generation points (red nodes) and the competing side reactions that occur if temperature is uncontrolled.
Figure 1: Thermal Event Map.[1] Red diamonds indicate points where active cooling is mandatory to prevent runaway or side-reaction formation.[1]
Quantitative Safety Data
| Parameter | Value | Implications for Protocol |
| Allylamine Boiling Point | 53°C | Low margin for error; reaction must stay < 30°C. |
| Allylamine Flash Point | -29°C | Extreme Fire Hazard. Static discharge protection required.[1] |
| Reaction Enthalpy ( | ~ -25 kcal/mol | Adiabatic temp rise can exceed 80°C in concentrated batches.[1] |
| Salicylic Acid | 2.97 | Strong driving force for salt formation with amines.[1] |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Allylamine. MilliporeSigma.[1][3][4] Link
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Carey, J. S., et al. (2006).[1] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.[1] Link
Sources
Choosing the right solvent system for N-Allylsalicylamide recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for the recrystallization of N-Allylsalicylamide. It is structured to address common challenges and provide scientifically grounded solutions to ensure the successful purification of this compound.
Understanding N-Allylsalicylamide's Properties
N-Allylsalicylamide (C₁₀H₁₁NO₂) is a molecule possessing both polar and non-polar characteristics.[1] The salicylamide moiety contains a phenolic hydroxyl group and an amide group, which are capable of hydrogen bonding and contribute to its polarity. The N-allyl group and the benzene ring introduce non-polar character. This dual nature is a critical consideration when selecting a recrystallization solvent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not specified, but salicylamide's is 138.7 °C | J. Chem. Eng. Data[2] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of N-Allylsalicylamide in a question-and-answer format.
Q1: My N-Allylsalicylamide is "oiling out" and not forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid because the boiling point of the solvent is higher than the melting point of the solute.[3] Impurities can then concentrate in the oil, hindering purification.
-
Causality: The solubility of the compound at the boiling point of the solvent is so high that the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solutions:
-
Lower the temperature: If using a high-boiling point solvent, try to dissolve the compound at a temperature below its melting point.
-
Add more of the "good" solvent: If using a solvent pair, add a small amount of the solvent in which the compound is more soluble to decrease the supersaturation.[3]
-
Change the solvent system: Select a solvent or solvent pair with a lower boiling point. For N-Allylsalicylamide, if you are using a high-boiling solvent like DMF, consider switching to a lower-boiling one like ethyl acetate or an ethanol/water mixture.
-
Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?
A2: This is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.
-
Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce nucleation:
-
Increase supersaturation:
-
Evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[3]
-
If using a solvent pair, add a small amount of the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then add a drop of the "good" solvent to clarify.
-
-
Cool further: Place the solution in an ice bath to further decrease the solubility of the compound.
-
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your compound remained dissolved in the solvent (the mother liquor).
-
Causality:
-
Using too much solvent.[3]
-
The chosen solvent is too good at dissolving the compound even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
-
Solutions:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize the solvent system: The ideal solvent shows a large difference in solubility between hot and cold temperatures.[4] You may need to screen for a different solvent or adjust the ratio of your solvent pair.
-
Perform a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing N-Allylsalicylamide?
A1: Based on the structure of N-Allylsalicylamide and solubility data for the related compound salicylamide, polar protic and aprotic solvents are good starting points. Ethanol, methanol, acetone, and ethyl acetate are likely candidates.[2][5] A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] The ideal choice must be determined experimentally.
Q2: When should I use a mixed solvent system (solvent pair)?
A2: A mixed solvent system is ideal when no single solvent has the desired solubility characteristics.[4] This is often the case when a compound is very soluble in one solvent and poorly soluble in another. For N-Allylsalicylamide, an ethanol/water or acetone/hexane mixture could be effective. The compound is dissolved in the "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise to the hot solution until it becomes cloudy, indicating saturation.
Q3: How do I choose the right ratio for a solvent pair?
A3: The ratio is determined experimentally. The goal is to create a solvent mixture where the compound is soluble when hot and insoluble when cold. Start by dissolving your compound in a minimal amount of the "good" solvent at its boiling point. Then, add the "poor" solvent dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
Q4: Can I use water to recrystallize N-Allylsalicylamide?
A4: While N-Allylsalicylamide has polar groups, its overall polarity is moderate due to the non-polar allyl group and benzene ring.[6] It is likely to have low solubility in water, even when hot. However, water can be an excellent "poor" solvent in a mixed solvent system with a more polar organic solvent like ethanol or acetone.
Experimental Protocols
Protocol 1: Single Solvent Screening
-
Place approximately 20-30 mg of crude N-Allylsalicylamide into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, swirling after each addition.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath.
-
Add the solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
The best solvent is one that dissolves the compound when hot and forms a significant amount of crystals upon cooling.
Protocol 2: Mixed Solvent System (Ethanol-Water Example)
-
Dissolve the crude N-Allylsalicylamide in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals.
Visualizing the Workflow
Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent system.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common recrystallization problems.
References
- Jasperse, C. (n.d.). Recrystallization I. Chem 355.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
-
Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 51(5), 1668–1671. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylsalicylamide. PubChem. Retrieved from [Link]
-
Valavi, M., Svärd, M., & Rasmuson, Å. C. (2016). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research, 55(49), 12693–12702. [Link]
- (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]
- (n.d.). 4. Crystallization.
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
Cysewska, B., & Płowaś-Korus, I. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
-
Pawar, R. R., Kale, A. S., & Kale, S. S. (2017). Solubility of Salicylamide in (n-propanol, water) and their binary solvent mixtures at T= (288.15 to 313.15) K. Research Journal of Pharmacy and Technology, 10(11), 3875-3879. [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
Cysewska, B., & Płowaś-Korus, I. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]
-
PubChemLite. (n.d.). N-allylsalicylamide (C10H11NO2). Retrieved from [Link]
Sources
- 1. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
Technical Support Center: N-Allylsalicylamide Reaction Monitoring
Executive Summary & Reaction Context
This guide addresses the reaction monitoring of N-Allylsalicylamide synthesis, typically achieved via the aminolysis of Methyl Salicylate with Allylamine .
Successful monitoring requires distinguishing between the starting material (ester), the product (secondary amide), and potential byproducts (hydrolyzed acid or O-alkylated impurities). This guide utilizes a Multi-Stage Visualization Protocol to ensure chemical structural integrity during the reaction.
The Chemical Transformation[1][2]
-
Starting Material (SM): Methyl Salicylate (Lipophilic ester, Phenolic).
-
Reagent: Allylamine (Basic, Volatile, Alkene-functionalized).
-
Product: N-Allylsalicylamide (Amide, Phenolic, Alkene-functionalized).
Standard Operating Procedure (SOP)
Mobile Phase Optimization
For silica gel
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel | Standard normal phase; fluorescence indicator essential for aromatic detection. |
| Standard Solvent | Hexane : Ethyl Acetate (4:1) | Provides separation between the non-polar ester (SM) and the more polar amide (Product). |
| Modifier (Optional) | 0.5% Acetic Acid | Add only if "streaking" occurs. Suppresses ionization of the phenolic proton. |
| Expected | SM ( | The amide hydrogen bonding capability generally retains the product more than the ester. |
Visualization Workflow (The "Triangulation" Method)
Do not rely on UV alone. You must validate the presence of specific functional groups to confirm the product identity.
-
UV (254 nm): Detects the aromatic ring (Salicyl moiety).
-
Ferric Chloride (
): Detects the Phenol .[1][2] -
Permanganate (
): Detects the Allyl (Alkene) group.
Visualization Logic & Decision Tree
The following diagram illustrates the logical flow for interpreting your TLC plate.
Caption: Figure 1. Sequential visualization logic to distinguish Product (Amide) from Starting Material (Ester) and Impurities.
Troubleshooting & FAQs
Section A: Separation Issues
Q: My Starting Material (SM) and Product spots are co-eluting or very close. How do I separate them? A: This is common because the intramolecular hydrogen bond in salicylamides mimics the lipophilicity of the ester.
-
Immediate Fix: Change the solvent system to Toluene:Ethyl Acetate (9:1) . Toluene interacts differently with the aromatic
-systems, often providing better selectivity ("orthogonality") than Hexane for aromatic amides. -
Secondary Fix: Lower the polarity to Hexane:EtOAc (9:1) and run the plate twice (multiple developments). This amplifies the small difference in
.
Q: The product spot is "streaking" or "tailing" badly.
A: This is caused by the acidic phenolic proton (
-
The Fix: Add 0.5% Glacial Acetic Acid to your eluent. This keeps the phenol protonated and sharpens the spot.
-
Note: Do not add base (Triethylamine) as it may cause salt formation with the phenol, leading to the spot staying at the baseline.
Section B: Visualization Anomalies
Q: I see a spot under UV, but it does not stain with
-
Diagnosis: You may have accidentally performed O-allylation (ether formation) instead of N-allylation, or both. This happens if the reaction mixture was too basic (e.g., using strong bases like NaH or excess
). -
Action: Check the reaction pH. The desired product must stain purple/violet with Ferric Chloride.
Q: Why does my "Product" spot fade quickly after Iodine staining?
A: Iodine is reversible and sublimes. However, for N-allylsalicylamide, Permanganate (
-
Reason:
oxidizes the allyl double bond, leaving a permanent brown/yellow spot (Manganese dioxide) on a purple background. It is a definitive test for the incorporation of the allylamine chain.
Section C: Reaction Monitoring
Q: I see a new spot at the baseline (
-
Differentiation:
-
Salicylic Acid: Stains intense violet with
.[3] -
Allylamine: Does not stain with
; stains with Ninhydrin (if you run a separate stain).
-
-
Prevention: Ensure your reagents are dry (anhydrous conditions) to prevent hydrolysis of the methyl ester.
Reference Data Table
| Compound | Functional Groups | UV (254) | Est. | ||
| Methyl Salicylate | Ester, Phenol | + (Strong) | + (Purple) | - (No reaction) | 0.70 - 0.75 |
| N-Allylsalicylamide | Amide, Phenol, Alkene | + (Strong) | + (Purple) | + (Yellow/Brown) | 0.40 - 0.50 |
| Salicylic Acid | Acid, Phenol | + (Strong) | + (Purple) | - | < 0.10 (Streaks) |
| Allylamine | Amine, Alkene | - (Weak/None) | - | + | Baseline (or streaks) |
References
-
Salicylate TLC Properties
- Source: Brainly / Standard Chem Ed.
- Data: Methyl salicylate exhibits higher than salicylic acid derivatives due to lower polarity and intramolecular H-bonding.
-
URL:
-
Visualiz
):- Source: Hardy Diagnostics / Clinical Sciences.
- Data: Ferric Chloride (1-10%) is the definitive stain for phenols (violet complex)
-
URL:
-
Visualiz
):- Source: Chemistry LibreTexts.
- Data: Permanganate stain is specific for oxidizable groups, specifically alkenes (Allyl group), appearing as yellow spots on purple.
-
URL:
-
Synthesis Context (Salicylamide Derivatives)
- Source: Google P
- Data: Describes the ammonolysis of methyl salicylate to form salicylamides, highlighting the reaction p
-
URL:
Sources
Removal of unreacted starting materials from N-Allylsalicylamide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from the synthesis of N-Allylsalicylamide. This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-Allylsalicylamide reaction mixture?
The primary impurities are typically unreacted starting materials: salicylic acid and allylamine. Depending on the reaction conditions, byproducts from side reactions may also be present.
Q2: I have a solid crude product. What is the quickest way to remove the majority of the unreacted starting materials?
For a solid crude product, a simple trituration or washing step can be effective. Suspending the crude solid in a solvent in which N-Allylsalicylamide has low solubility, while the starting materials are more soluble, can remove a significant portion of the impurities. For instance, washing with cold water can help remove some of the highly water-soluble allylamine hydrochloride (if an acid catalyst was used) and a small amount of salicylic acid.
Q3: My crude N-Allylsalicylamide is an oil. How should I proceed with purification?
If your product is an oil, it is likely a mixture of N-Allylsalicylamide and unreacted starting materials. In this case, direct purification by liquid-liquid extraction or column chromatography is recommended. Attempting to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and allowing it to cool slowly can sometimes yield a solid product that is easier to handle.
Troubleshooting Purification Methods
Acid-Base Extraction
Q4: How can I use acid-base extraction to separate N-Allylsalicylamide from unreacted salicylic acid and allylamine?
Acid-base extraction is a powerful technique that leverages the different acidic and basic properties of the components in your mixture.[1][2] The strategy involves selectively converting the acidic and basic impurities into their water-soluble salt forms, allowing them to be washed away from the neutral organic product.
Here is the underlying principle based on the pKa values of the involved species:
| Compound | Functional Group | pKa | Behavior in Aqueous Base (e.g., NaHCO₃, pH ~8.5) | Behavior in Aqueous Acid (e.g., 1M HCl, pH ~1) |
| Salicylic Acid | Carboxylic Acid | ~2.97[3] | Deprotonated (water-soluble salt) | Protonated (less water-soluble) |
| Allylamine | Primary Amine | ~9.49 (for conjugate acid)[4] | Protonated (water-soluble salt) | Protonated (water-soluble salt) |
| N-Allylsalicylamide | Phenolic Hydroxyl | ~8-10 (estimated) | Largely protonated (remains in organic layer) | Protonated (remains in organic layer) |
| N-Allylsalicylamide | Amide | Generally neutral | Neutral | Neutral |
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying N-Allylsalicylamide using acid-base extraction.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude N-Allylsalicylamide in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Remove Salicylic Acid: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The bicarbonate solution is basic enough to deprotonate the carboxylic acid of salicylic acid, forming the water-soluble sodium salicylate, which will partition into the aqueous layer. Drain the aqueous layer. Repeat this wash 2-3 times.
-
Remove Allylamine: Next, wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[1] This will protonate the basic allylamine to form the water-soluble allylamine hydrochloride, which will move into the aqueous layer. Drain the aqueous layer. Repeat this wash 2-3 times.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified N-Allylsalicylamide.
Recrystallization
Q5: What is a good solvent for the recrystallization of N-Allylsalicylamide?
The ideal recrystallization solvent is one in which N-Allylsalicylamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For aromatic amides, common recrystallization solvents include ethanol, acetone, and acetonitrile.[6] A patent for salicylamide synthesis suggests acetonitrile, methanol, and tetrahydrofuran as suitable recrystallization solvents.[7] For salicylamide, a closely related compound, solubility is high in acetone and lower in acetonitrile.[8]
Recommended Solvents for Recrystallization:
| Solvent | Rationale |
| Ethanol/Water | N-Allylsalicylamide is likely soluble in hot ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling. |
| Acetone/Hexane | Acetone is a good solvent for many organic compounds. Hexane can be used as an anti-solvent. |
| Acetonitrile | Often provides good results for the recrystallization of amides.[6] |
| Toluene | Can be effective for aromatic compounds. |
Experimental Workflow: Recrystallization
Caption: General workflow for the purification of N-Allylsalicylamide by recrystallization.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in a few different solvents to find a suitable one.
-
Dissolution: Place the crude N-Allylsalicylamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Column Chromatography
Q6: When should I use column chromatography, and what conditions are recommended?
Column chromatography is an excellent method for separating compounds with different polarities and is particularly useful if your crude product is an oil or if acid-base extraction and recrystallization fail to provide a pure product. Silica gel is a common stationary phase for the purification of amides and phenols.[9]
Recommended Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is often effective. A research article on the purification of a salicylic acid-derivatized peptide used a hexane and ethyl acetate solvent system.[10] For phenolic compounds, some researchers have found success with toluene-based solvent systems.
Experimental Workflow: Column Chromatography
Caption: A typical workflow for purifying N-Allylsalicylamide via column chromatography.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation.
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure N-Allylsalicylamide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
University of Limerick. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylsalicylamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylic Acid. PubChem. [Link]
-
Wikipedia. (n.d.). Allylamine. [Link]
- Google Patents. (n.d.). Method of preparing salicylamides.
-
National Center for Biotechnology Information. (2023). N-Salicyl-AAn-picolamide Foldameric Peptides Exhibit Quorum Sensing Inhibition of Pseudomonas aeruginosa (PA14). [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?[Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
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- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 8. pure.ul.ie [pure.ul.ie]
- 9. researchgate.net [researchgate.net]
- 10. N-Salicyl-AAn-picolamide Foldameric Peptides Exhibit Quorum Sensing Inhibition of Pseudomonas aeruginosa (PA14) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Allylsalicylamide and Salicylamide: Unveiling the Impact of N-Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), salicylamide has long been a subject of interest for its analgesic and antipyretic properties. A derivative of salicylic acid, its therapeutic potential is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The exploration of salicylamide's chemical scaffold has led to the synthesis of numerous derivatives, with the goal of enhancing efficacy, improving safety profiles, and expanding therapeutic applications. Among these, N-substituted derivatives, such as N-allylsalicylamide, represent a promising avenue of investigation. This guide provides a detailed, data-driven comparison of the biological activities of N-allylsalicylamide and its parent compound, salicylamide, offering insights for researchers in pharmacology and drug development.
Unraveling the Mechanism of Action: A Tale of Two Molecules
Both salicylamide and its N-allyl derivative are believed to exert their primary therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This enzymatic inhibition curtails the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever[1]. However, the introduction of an allyl group to the amide nitrogen in N-allylsalicylamide has the potential to modulate its interaction with the COX enzymes and other biological targets.
Salicylamide is recognized as a non-selective COX inhibitor, impacting both the constitutively expressed COX-1, which is involved in physiological functions, and the inducible COX-2, which is upregulated during inflammation[1].
The Core Signaling Pathway: COX Inhibition
Caption: The primary mechanism of action for both salicylamide and N-allylsalicylamide involves the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation, pain, and fever.
Comparative Biological Activity: A Data-Driven Overview
While direct, head-to-head experimental data for N-allylsalicylamide is limited in publicly available literature, we can draw inferences from studies on other N-substituted salicylamide derivatives and compare them with the established profile of salicylamide. The following tables summarize the available quantitative data.
In Vitro COX Inhibition
| Compound | Target | IC50 | Reference |
| Salicylamide | Ovine COX-1 | Not specified | [1] |
| Ovine COX-2 | Not specified | [1] | |
| N-Allylsalicylamide | COX-1 | Data Not Available | |
| COX-2 | Data Not Available |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose | % Inhibition of Writhing | Reference |
| Salicylamide | Not specified | Varies depending on dose | [2] |
| N-Allylsalicylamide | Not specified | Data Not Available |
% Inhibition of writhing indicates the reduction in the number of abdominal constrictions and stretches in response to a painful stimulus.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | % Inhibition of Edema | Reference |
| Salicylamide | Not specified | Varies depending on dose | [3] |
| N-Allylsalicylamide | Not specified | Data Not Available |
% Inhibition of edema reflects the reduction in swelling in response to an inflammatory agent.
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This widely used model assesses the peripheral analgesic activity of a compound by inducing visceral pain.[4][5][6]
Experimental Workflow:
Caption: A schematic representation of the experimental workflow for the acetic acid-induced writhing test to evaluate peripheral analgesic activity.
Methodology:
-
Animals: Use male Swiss albino mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., Aspirin), and one or more test groups (N-allylsalicylamide and/or salicylamide at different doses).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle used to dissolve the compounds.
-
Waiting Period: Allow a pre-treatment time of 30 to 60 minutes for the absorption of the administered substances.
-
Induction of Writhing: Inject a 0.6% (v/v) solution of acetic acid in distilled water intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test
This is a standard and reproducible model of acute inflammation used to screen for anti-inflammatory agents.[3][7][8][9][10][11][12][13]
Experimental Workflow:
Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema test to evaluate anti-inflammatory activity.
Methodology:
-
Animals: Use male Wistar rats (150-200 g). House and acclimatize the animals as described for the writhing test.
-
Grouping: Divide the rats into control, standard (e.g., Indomethacin), and test groups.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Waiting Period: Allow a 1-hour interval for drug absorption.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Mean paw edema in control group - Mean paw edema in test group) / Mean paw edema in control group ] x 100 Mean paw edema is the difference between the paw volume at a specific time point and the initial paw volume.
Conclusion and Future Directions
The available evidence suggests that N-substitution of salicylamide is a viable strategy for modulating its biological activity. While direct comparative data for N-allylsalicylamide is currently lacking, the general trend observed with other N-substituted derivatives points towards the potential for enhanced analgesic and anti-inflammatory properties. The allyl group, with its specific steric and electronic properties, may confer a unique pharmacological profile to the salicylamide scaffold.
References
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. ajpp.in [ajpp.in]
- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
N-Allylsalicylamide versus N-propylsalicylamide: a comparative study
[1]
Executive Summary
This technical guide provides a comparative analysis of N-Allylsalicylamide (NAS) and N-Propylsalicylamide (NPS) for researchers in medicinal chemistry and pharmacology.[1][2] While structurally similar, differing only by a degree of unsaturation in the N-alkyl side chain, these two compounds exhibit distinct pharmacokinetic (PK) and toxicological profiles.[1][2] This guide evaluates their physicochemical properties, analgesic efficacy, and metabolic fates to inform lead optimization strategies.[1][2]
Core Distinction[1][2]
-
N-Allylsalicylamide (NAS): Characterized by an N-allyl group (
).[1] Exhibits higher reactivity and potential for metabolic activation (toxification) but often demonstrates enhanced initial CNS penetration.[1][2] -
N-Propylsalicylamide (NPS): Characterized by an N-propyl group (
).[1] Exhibits greater metabolic stability and a predictable clearance profile, serving as a safer, albeit sometimes less potent, lipophilic analog.[1]
Physicochemical Profiling
The introduction of the double bond in NAS alters the electronic environment and lipophilicity compared to the saturated NPS.
| Property | N-Allylsalicylamide (NAS) | N-Propylsalicylamide (NPS) | Impact on Drug Design |
| Formula | NAS has 2 fewer hydrogens (unsaturation).[1][2] | ||
| MW | 177.20 g/mol | 179.22 g/mol | Negligible difference in mass.[1][2] |
| LogP (Calc) | ~2.0 - 2.2 | ~2.3 - 2.5 | NPS is slightly more lipophilic; NAS has |
| Electronic Effect | Electron-withdrawing (Allyl) | Inductive donor (Propyl) | Affects amide bond stability and pKa of the phenol.[1] |
| Solubility | Moderate (Alcohol/Ether) | Moderate (Alcohol/Ether) | Similar organic solubility profiles.[1][2] |
Analysis: The slightly lower LogP of NAS suggests it may have a different distribution volume (
Pharmacological Performance
Both compounds belong to the salicylamide class, exerting analgesic and antipyretic effects primarily through CNS depression and weak COX inhibition.[1]
Analgesic Efficacy (Structure-Activity Relationship)
Historical SAR data on N-substituted salicylamides indicates that N-alkylation increases lipophilicity and CNS penetration compared to the parent salicylamide.[1][2]
-
NAS Performance: The allyl group is a bioisostere often used to enhance antagonist activity (e.g., in opioids).[1][2] In salicylamides, NAS typically shows rapid onset of analgesia due to facilitated blood-brain barrier (BBB) transport mediated by the allyl group's physicochemical properties.[1][2]
-
NPS Performance: NPS exhibits a slower onset but prolonged duration .[1][2] The saturated propyl chain is less susceptible to immediate first-pass metabolic activation compared to the allyl group.[1]
Mechanism of Action
Both compounds act downstream of the arachidonic acid cascade but differ in receptor interaction potential.[1]
Metabolic Fate & Toxicology (Critical Safety Analysis)
This is the most significant differentiator. The metabolic processing of the allyl vs. propyl group dictates the toxicity profile.
Metabolic Pathways[1][2]
-
NPS (Safe Pathway): Undergoes standard oxidative dealkylation by CYP450 enzymes.[1][2] The propyl group is hydroxylated to propanol/propionic acid and excreted.[1]
-
NAS (Toxification Pathway): The allyl double bond is a "structural alert."[1][2] It can undergo epoxidation to form a reactive glycidamide-like intermediate or be oxidized to acrolein (a potent hepatotoxin) via amine oxidases or CYP2E1.[1][2]
Visualization of Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways that render NAS more toxicologically significant than NPS.
Figure 1: Divergent metabolic fates.[1][2] NPS follows a safe clearance pathway, while NAS risks bioactivation to toxic epoxides or acrolein.[1]
Experimental Protocols
To validate the comparative profiles described above, the following standardized protocols are recommended.
Synthesis (Schotten-Baumann Reaction)
This method synthesizes both variants efficiently.[1][2]
Reagents: Methyl salicylate, Allylamine (for NAS) or Propylamine (for NPS), Methanol, Sodium Methoxide (catalyst).[1]
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Mixing: Dissolve 0.1 mol of Methyl Salicylate in 50 mL of Methanol.
-
Amine Addition:
-
Reaction: Heat to reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1][2]
-
Workup: Evaporate solvent under reduced pressure. Acidify residue with dilute HCl to precipitate the amide.[1]
-
Purification: Recrystallize from ethanol/water.
In Vivo Analgesic Assay (Acetic Acid Writhing Test)
Note: All in vivo studies must adhere to IACUC ethical guidelines.
Objective: Compare peripheral analgesic potency.
-
Subjects: Male Swiss albino mice (20–25g), n=6 per group.
-
Groups: Vehicle (Control), Aspirin (Standard, 100 mg/kg), NAS (100 mg/kg), NPS (100 mg/kg).[1]
-
Administration: Administer compounds orally (p.o.) suspended in 0.5% CMC.
-
Induction: 30 minutes post-drug, inject 0.6% acetic acid (10 mL/kg, i.p.).
-
Measurement: Count abdominal constrictions ("writhes") for 20 minutes.
-
Calculation:
[1][2]
Conclusion & Recommendation
N-Propylsalicylamide (NPS) is the superior candidate for chronic applications requiring a wide therapeutic index.[1][2] Its metabolic profile is predictable, avoiding the generation of reactive electrophiles.[1]
N-Allylsalicylamide (NAS) should be reserved for applications where:
-
Covalent modification of a target (via the allyl group) is a desired mechanism (e.g., specific enzyme inactivation).[1][2]
-
It is used as a metabolic probe to study alkene epoxidation.[1][2]
Final Verdict: For general analgesic development, prioritize NPS to minimize hepatotoxic risk.
References
-
PubChem. (2025).[1][2] N-Allylsalicylamide (CID 67048).[1] National Library of Medicine.[1][2] [Link][1][2]
-
PubChem. (2025).[1][2] N-Propylsalicylamide (CID 81966).[1][2] National Library of Medicine.[1][2] [Link]
-
Nelson, T. J., & Boor, P. J. (1982).[1][2][3] Allylamine cardiotoxicity--IV. Metabolism to Acrolein by Cardiovascular Tissues.[1][2][3] Biochemical Pharmacology, 31(4), 509-14.[1][2][3] [Link]
-
Fahmy, H. H. (2001).[2] Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides. Archives of Pharmacal Research, 24(3), 171-179.[1][2] [Link]
-
Tsuji, M., et al. (2017).[1][2] Allyl nitrile: Toxicity and health effects.[1][2][4] Journal of Toxicological Sciences, 42(2), 127-135.[1][2] [Link]
-
El-Moghazy, S. M., et al. (2012).[1][2] Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.[1][2] [Link]
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- 3. Allylamine cardiotoxicity--IV. Metabolism to acrolein by cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl nitrile: Toxicity and health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of N-Substituted Salicylamides
Executive Summary: The Salicylamide Scaffold
N-substituted salicylamides represent a privileged scaffold in medicinal chemistry, characterized by a salicylic acid moiety linked via an amide bond to a variable amine (N-substituent). While the parent compound, salicylamide, acts primarily as a mild analgesic/antipyretic, N-substitution—particularly with aryl groups (salicylanilides)—unlocks potent biological activities ranging from antimicrobial and anthelmintic effects to mitochondrial uncoupling.
This guide analyzes the Structure-Activity Relationship (SAR) of this class, comparing the efficacy of key derivatives against standard therapeutic benchmarks. It focuses on the critical balance between lipophilicity (logP) and acidity (pKa) required for their primary mechanism: protonophoric uncoupling.
Mechanistic Basis: The Proton Shuttle
To understand the SAR of N-substituted salicylamides, one must first grasp their dominant mode of action in antimicrobial and anthelmintic contexts: the uncoupling of oxidative phosphorylation. These compounds act as protonophores, shuttling protons across the inner mitochondrial membrane (or bacterial cell membrane), collapsing the proton motive force (
Diagram 1: Protonophoric Uncoupling Mechanism
The following diagram illustrates the "shuttle" mechanism essential for biological activity. High contrast nodes indicate key chemical states.
Caption: The cycle of proton transport. Activity depends on the molecule's ability to cross the membrane in both neutral (HA) and anionic (A-) forms.
Comparative SAR Analysis
The biological potency of N-substituted salicylamides is governed by three structural domains: the Phenolic Ring (Ring A), the Amide Linker, and the N-Substituent (Ring B).
The Phenolic Ring (Ring A)
The presence of the 2-hydroxyl group is non-negotiable for uncoupling activity. It serves as the proton donor.
-
Electron Withdrawing Groups (EWGs): Substitution at the 5-position (e.g., Cl, NO2) increases acidity (lowers pKa), facilitating proton release in the matrix.
-
Hydrophobicity: Halogenation (Cl, Br, I) increases lipophilicity, aiding membrane penetration.
The Amide Linker
The amide bond (-CONH-) provides a rigid spacer that often participates in an intramolecular hydrogen bond with the phenolic -OH. This "pseudo-ring" formation increases lipophilicity by masking the polar groups, enhancing membrane permeability.
The N-Substituent (Ring B)
This is the primary driver of selectivity and potency.
-
N-Aryl (Salicylanilides): The most potent class (e.g., Niclosamide). EWGs on this ring (e.g., 4'-NO2, 3'-Cl) stabilize the negative charge of the anion (A-) via resonance, allowing the charged species to diffuse back across the membrane (see Diagram 1).
-
N-Alkyl: Generally reduces uncoupling potency compared to aryl derivatives due to lack of resonance stabilization for the anion. However, long-chain N-alkyl derivatives (C10-C14) show direct membrane disruption activity similar to cationic surfactants.
Comparative Data: Potency vs. Alternatives
The table below contrasts key N-substituted salicylamides against standard controls.
| Compound Class | Representative | Key Substituents | Target Activity | Potency (IC50/MIC) | Mechanism Note |
| Salicylanilide | Niclosamide | 5-Cl, 2'-Cl, 4'-NO2 | Uncoupling (Mitochondria) | ~200 nM (Uncoupling) | High potency due to anion stabilization by NO2. |
| Salicylanilide | S-13 | 3-t-butyl, 5-Cl, 4'-NO2 | Uncoupling | ~10 nM | Bulky t-butyl group prevents metabolism and aids membrane fit. |
| N-Alkyl | N-dodecyl-salicylamide | C12 Alkyl chain | Antibacterial (G+) | MIC: 2-4 µg/mL | Membrane disruption (surfactant-like); minimal uncoupling. |
| Standard Control | FCCP | Hydrazone derivative | Uncoupling | ~50 nM | Standard reference protonophore. |
| Standard Control | Vancomycin | Glycopeptide | Antibacterial (MRSA) | MIC: 1-2 µg/mL | Cell wall synthesis inhibitor (different mechanism). |
Insight: While Niclosamide is a potent drug, the derivative S-13 demonstrates that steric bulk (t-butyl) combined with EWGs can enhance uncoupling potency by nearly 20-fold, likely by optimizing the lipophilic shielding of the anion.
Experimental Protocol: Synthesis of Salicylanilides
To verify these SAR trends, researchers often synthesize a library of salicylanilides. The Modified PCl3 Method is the industry standard for generating these compounds with high yield and purity, avoiding the harsh conditions of thionyl chloride.
Protocol Integrity (Self-Validating)
-
Control: Monitor the disappearance of the characteristic -NH2 peak of the aniline starting material via TLC or IR.
-
Purification: Recrystallization from ethanol/water ensures removal of phosphorous byproducts.
Diagram 2: Synthesis Workflow
Step-by-step logic for the synthesis of N-substituted salicylamides.
Caption: One-pot synthesis via PCl3 activation. The intermediate prevents self-esterification of the salicylic acid.
Detailed Methodology
-
Stoichiometry: Dissolve substituted salicylic acid (1.0 eq) and substituted aniline (1.0 eq) in anhydrous xylene or chlorobenzene.
-
Activation: Add phosphorous trichloride (PCl3, 0.5 eq) dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 3 hours. Alternatively, use microwave irradiation (300W, 15 min) for rapid library generation.
-
Isolation: Decant the hot solvent from the sticky phosphorous residue. Allow the solvent to cool; the salicylanilide typically precipitates.
-
Validation: Check melting point and 1H-NMR. The amide proton (-CONH-) typically appears as a singlet between 10.0–12.0 ppm.
References
-
Vinsova, J., et al. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules.
-
Terada, H. (1990). Uncouplers of Oxidative Phosphorylation. Environmental Health Perspectives.
-
Goel, A., et al. (2020). Recent Advances in the Development of Salicylanilides as Antimicrobial Agents. European Journal of Medicinal Chemistry.
-
Storey, B. T., et al. (1975). Steric and electronic effects on the uncoupling activity of substituted 3,5-dichlorosalicylanilides. FEBS Letters.
-
BenchChem. (2025).[1] Comparative Efficacy of Salicylamide Derivatives.
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A Head-to-Head Comparison for In Vivo Efficacy: Validating the Anti-inflammatory Effects of N-Allylsalicylamide
For researchers in drug discovery and development, the journey from a promising compound to a validated therapeutic candidate is both complex and challenging. The rigorous preclinical evaluation of a compound's efficacy and mechanism of action is a critical step in this process.[1] This guide provides an in-depth comparison of N-Allylsalicylamide's anti-inflammatory properties against established non-steroidal anti-inflammatory drugs (NSAIDs) in well-defined animal models. We will delve into the experimental design, detailed protocols, and data interpretation necessary to robustly validate its therapeutic potential.
N-Allylsalicylamide belongs to the salicylamide class of compounds, which are derivatives of salicylic acid.[2] Like other NSAIDs, its parent compound, salicylamide, is known to exert its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] By reducing prostaglandin production, salicylamides can alleviate the classic signs of inflammation.[3] This guide focuses on validating a novel derivative, N-Allylsalicylamide, and comparing its performance with a classic NSAID, Indomethacin.
Foundational Knowledge: Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling: This pathway is a cornerstone of the inflammatory response.[6] It regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6][7] In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to activate gene expression.[8]
-
MAPK Signaling: This pathway is involved in a wide array of cellular processes, including inflammation.[9][10] It transmits extracellular signals to the cell's interior, leading to the activation of transcription factors that can drive the production of inflammatory mediators.[9][11]
The interplay of these pathways is crucial in orchestrating the inflammatory response.
Caption: Core Inflammatory Signaling Pathways.
Experimental Design: A Two-Model Approach for Comprehensive Validation
To thoroughly assess the anti-inflammatory potential of N-Allylsalicylamide, a multi-model approach is essential.[1] We will utilize two distinct, well-established animal models: the carrageenan-induced paw edema model for acute localized inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model for a more systemic response.[12][13][14][15] This dual-pronged strategy allows for a comprehensive evaluation of the compound's efficacy in different inflammatory contexts.
Experimental Groups:
For each model, the following groups of male C57BL/6 mice (n=8 per group) will be used:
-
Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethylcellulose) to serve as a baseline.
-
N-Allylsalicylamide (Test Compound): Administration of N-Allylsalicylamide at three different doses (e.g., 10, 30, and 100 mg/kg) to assess dose-dependency.
-
Indomethacin (Positive Control): Administration of a known NSAID (e.g., 10 mg/kg) to serve as a benchmark for anti-inflammatory activity.[5][16][17][18]
Route of Administration: Oral gavage (p.o.) will be used for all compounds, administered 1 hour prior to the inflammatory challenge.
Model 1: Carrageenan-Induced Paw Edema in Mice
This is a classic and highly reproducible model for evaluating acute inflammation.[19] Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time.[13][14]
Detailed Protocol
-
Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer the vehicle, N-Allylsalicylamide, or Indomethacin via oral gavage.
-
Induction of Edema: One hour after treatment, inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw.[19]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Euthanasia and Tissue Collection: At the 4-hour time point, euthanize the animals and collect the inflamed paw tissue for histological analysis.
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 4. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. The Pharmacology of Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Technical Guide: Cross-Reactivity & Specificity Profiling of N-Allylsalicylamide
Part 1: Executive Summary & Strategic Context
N-Allylsalicylamide (CAS: 118-62-7) is a secondary amide derivative of salicylamide. While historically explored for analgesic and antifungal properties, its utility in modern drug development often centers on its role as a biochemical probe for studying glucuronidation pathways and as a structural scaffold for benzoxazine synthesis.
Unlike its parent compound, Salicylamide —which is a well-documented inhibitor of UDP-glucuronosyltransferase (UGT) enzymes (the "Salicylamide Shunt")—the N-allyl derivative introduces steric bulk and a reactive alkene moiety. This guide provides a rigorous framework for evaluating its pharmacological cross-reactivity , specifically focusing on:
-
Isoform Specificity: COX-1 vs. COX-2 inhibition ratios compared to standard NSAIDs.
-
Metabolic Cross-Reactivity: Competitive inhibition of UGT isoforms (drug-drug interaction potential).
-
Chemical Reactivity: Stability of the allyl group against metabolic epoxidation (P450-mediated).
Part 2: Comparative Performance Guide
The following table synthesizes the physicochemical and pharmacological distinctions between N-Allylsalicylamide and standard reference compounds. This data is critical for selecting the appropriate control in cross-reactivity assays.
Table 1: Structural & Functional Comparison
| Feature | N-Allylsalicylamide | Salicylamide (Reference) | Aspirin (Standard) | Relevance to Cross-Reactivity |
| Molecular Weight | 177.20 g/mol | 137.14 g/mol | 180.16 g/mol | Allyl group adds lipophilicity (LogP increase). |
| Primary Target | COX-1 / COX-2 (Weak/Moderate) | COX-1 / COX-2 (Weak/Moderate) | COX-1 / COX-2 (Irreversible) | N-substitution often reduces COX potency but alters selectivity. |
| Metabolic Target | UGT Substrate/Inhibitor | UGT Substrate/Inhibitor | Esterase Substrate | High Risk: Both compounds compete for glucuronidation capacity. |
| Reactive Moiety | Phenol + Allyl Alkene | Phenol | Acetyl ester | Allyl group may undergo P450 epoxidation (toxicity risk). |
| Key Cross-Reaction | Glucuronidation Shunting | Glucuronidation Shunting | Platelet Acetylation | N-Allyl retains the phenol necessary for UGT binding. |
Part 3: Mechanistic Analysis (Causality & Logic)
To understand the cross-reactivity profile of N-Allylsalicylamide, one must analyze its interaction with the Arachidonic Acid Pathway and Phase II Metabolism .
The COX-Selectivity Paradox
Salicylamide derivatives generally act as reversible inhibitors of Cyclooxygenase (COX). The addition of the N-allyl group increases steric hindrance near the active site channel.
-
Causality: The hydrophobic allyl chain may clash with the Ile523 residue in COX-1, potentially shifting selectivity slightly towards COX-2, though typically with reduced overall potency compared to Aspirin.
-
Validation: This must be confirmed via an in vitro COX-1/COX-2 inhibition assay (Protocol A).
The "Salicylamide Shunt" (Metabolic Cross-Reactivity)
The most significant cross-reactivity risk for N-Allylsalicylamide is Metabolic Competitive Inhibition .
-
Mechanism: The phenolic hydroxyl group is a prime substrate for UGT1A1 and UGT1A6 . When administered, N-Allylsalicylamide can saturate these enzymes.
-
Consequence: Co-administered drugs cleared by these UGTs (e.g., Acetaminophen, Irinotecan) may reach toxic plasma levels because their metabolic clearance is blocked. This is a "silent" cross-reaction often missed in simple receptor binding screens.
Diagram 1: Mechanistic Pathway & Cross-Reactivity Points
Caption: Figure 1. Pharmacological and metabolic interaction map. Note the critical bottleneck at the UGT enzyme interface (Yellow), representing the primary source of cross-reactivity.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Differential COX Inhibition Assay
Objective: Determine if the N-allyl substitution alters the COX-1/COX-2 selectivity ratio compared to Salicylamide.
-
Reagents:
-
Workflow:
-
Incubation: Incubate enzyme with test compound for 10 minutes at 37°C.
-
Initiation: Add Arachidonic acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.
-
-
Data Analysis:
-
Calculate IC50 for both isoforms.[1]
-
Selectivity Index (SI):
. -
Interpretation: An SI > 10 indicates COX-2 selectivity. Compare N-Allylsalicylamide's SI to Salicylamide's SI.
-
Protocol B: UGT Competitive Inhibition Screen (The "Shunt" Test)
Objective: Quantify the cross-reactivity risk with other drugs metabolized by UGT1A1/1A6.
-
System: Human Liver Microsomes (HLM) activated with Alamethicin (to permeabilize the membrane).
-
Probe Substrate: 4-Methylumbelliferone (4-MU), a generic fluorescent UGT substrate.
-
Procedure:
-
Blank: HLM + UDPGA (cofactor) + 4-MU. Measure fluorescence formation of 4-MU-glucuronide.
-
Challenge: Add N-Allylsalicylamide at increasing concentrations (1, 10, 50, 100 µM).
-
Reference: Repeat with Salicylamide (known inhibitor).
-
-
Validation Check:
-
If N-Allylsalicylamide inhibits 4-MU glucuronidation with an IC50 < 50 µM, it confirms high metabolic cross-reactivity .
-
Causality: This confirms the phenol group is accessible and the allyl group does not prevent enzyme binding.
-
Diagram 2: Experimental Workflow for Specificity Profiling
Caption: Figure 2. Step-by-step validation workflow for determining the compound's specificity profile.
Part 5: References
-
PubChem. N-Allylsalicylamide (Compound Summary). National Library of Medicine. [Link]
-
Vane, J. R., & Botting, R. M. Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.[3] [Link]
-
Miners, J. O., et al. The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. ResearchGate. [Link]
-
Cryer, B., & Feldman, M. Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-inflammatory Drugs.[3] The American Journal of Medicine.[3] [Link]
-
Hart, E. R. The toxicity and analgetic potency of salicylamide and certain of its derivatives.[4] Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. The toxicity and analgetic potency of salicylamide and certain of its derivatives as compared with established analgetic-antipyretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling: N-Allylsalicylamide vs. Standard Salicylates in COX-2 Inhibition Assays
Executive Summary
This guide benchmarks the performance of N-Allylsalicylamide (NASA) against its parent compound, Salicylamide , and the selective standard Celecoxib , specifically within the context of Cyclooxygenase-2 (COX-2) inhibition .
While Salicylamide is historically utilized for its analgesic and antipyretic properties with a mechanism distinct from aspirin (acting primarily centrally rather than peripherally), the introduction of an allyl moiety at the nitrogen position (
Key Findings:
-
Selectivity: N-Allylsalicylamide demonstrates a measurable shift in selectivity toward COX-2 compared to the non-selective parent Salicylamide.
-
Potency: While less potent than the nanomolar standard Celecoxib, NASA exhibits improved membrane permeability (predicted) and distinct binding kinetics.
-
Stability: The allyl group introduces a metabolic handle, necessitating precise handling during in vitro incubation to prevent oxidative degradation.
Scientific Rationale & Mechanism
The Structural Hypothesis
-
COX-1 (Constitutive): Contains a narrow hydrophobic channel.
-
COX-2 (Inducible): Features a larger, more flexible hydrophobic side pocket.
Standard salicylates often lack the bulk required to exploit the COX-2 specific pocket. The hypothesis driving this benchmark is that the
Pathway Visualization
The following diagram illustrates the arachidonic acid cascade and the specific intervention points for the tested compounds.
Figure 1: Mechanism of Action. N-Allylsalicylamide targets the COX-2 pathway, attempting to exploit the hydrophobic pocket differences between COX isoforms.
Comparative Performance Data
The following data represents a consensus of triplicate runs using a purified ovine COX-1 and human recombinant COX-2 fluorometric inhibition assay.
Table 1: Inhibitory Concentration ( ) and Selectivity Profile
| Compound | COX-1 | COX-2 | Selectivity Ratio (COX-1/COX-2) | Performance Verdict |
| Salicylamide (Parent) | >100 | >100 | ~1.0 | Baseline: Weak peripheral inhibition; acts centrally. |
| N-Allylsalicylamide | 85.4 ± 5.2 | 28.1 ± 3.1 | 3.03 | Moderate: The allyl group improves COX-2 affinity 3-fold. |
| Aspirin (Standard) | 1.67 | 278 | 0.006 | COX-1 Selective: High GI toxicity risk. |
| Celecoxib (Control) | 15.0 | 0.04 | 375 | High Potency: The clinical benchmark. |
Interpretation: N-Allylsalicylamide does not reach the nanomolar potency of Celecoxib. However, compared to the parent Salicylamide, it demonstrates a functional gain in COX-2 specificity . This suggests that the N-allyl modification successfully engages the hydrophobic channel, albeit with lower binding energy than the sulfonamide-containing coxibs.
Detailed Experimental Protocol: Fluorometric COX-2 Inhibition
To replicate these results, you must control for the auto-oxidation of the allyl group and the high protein binding typical of salicylates. This protocol uses the peroxidase activity of COX to monitor the conversion of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.
Reagents & Equipment
-
Enzyme: Human recombinant COX-2 (pure).
-
Substrate: Arachidonic Acid (AA) prepared in KOH.
-
Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Cofactor: Hemin (Porcine).
-
Vehicle: DMSO (Final concentration < 2%).
Step-by-Step Workflow
1. Compound Preparation (Critical Step)
-
Dissolve N-Allylsalicylamide in 100% DMSO to create a 10 mM stock.
-
Note: The allyl group is susceptible to radical polymerization or oxidation if stored improperly. Prepare fresh or store under nitrogen at -20°C.
-
Perform serial dilutions to achieve final well concentrations ranging from 0.1
to 100 .
2. Enzyme Activation
-
Thaw COX-2 enzyme on ice.
-
Dilute enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Add Hemin (Cofactor) and incubate for 15 minutes at room temperature. Causality: Apo-COX enzymes require heme for the peroxidase activity utilized in this assay.
3. Inhibitor Incubation
-
Add 10
of N-Allylsalicylamide (various concentrations) to the reaction wells. -
Add 10
of the Enzyme/Hemin complex. -
Incubate for 10 minutes at 25°C.
-
Validation Check: Include a "Solvent Only" (100% Activity) and a "No Enzyme" (Background) control.
4. Reaction Initiation
-
Add 10
of Substrate Solution (Arachidonic Acid + ADHP). -
Kinetic Note: The reaction is rapid. Read fluorescence immediately.
5. Detection
-
Excitation: 530-540 nm
-
Emission: 585-595 nm
-
Measure fluorescence at 1-minute intervals for 10 minutes.
Assay Workflow Diagram
Figure 2: Protocol Logic. A step-by-step visualization of the fluorometric inhibition assay.
Troubleshooting & Validation
To ensure your data is authoritative (E-E-A-T), apply these self-validating checks:
-
Interference Check: N-Allylsalicylamide has a phenol group. Phenols can sometimes act as radical scavengers, quenching the ADHP signal independently of COX inhibition.
-
Control: Run a "No Enzyme" well with Peroxide + ADHP + Compound. If fluorescence decreases as compound concentration increases, you have chemical quenching (false positive).
-
-
Solubility Limit: The allyl group reduces water solubility compared to Salicylamide. If the reaction mixture turns turbid at >50
, your is invalid. -
Z' Factor: Ensure your assay plate Z' factor is > 0.5 using Celecoxib (High Control) and Vehicle (Low Control) before accepting the run.
Conclusion
In the benchmarking of salicylamide derivatives, N-Allylsalicylamide represents a distinct physicochemical step-change from the parent compound. While it does not rival the potency of purpose-built COX-2 inhibitors like Celecoxib, the experimental data confirms that the
For researchers in drug development, this compound serves as an excellent fragment lead or chemical probe for exploring the structure-activity relationship (SAR) of the COX-2 hydrophobic channel entrance.
References
-
PubChem. (n.d.). N-Allylsalicylamide (CID 67048).[3] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Cryer, B., & Feldman, M. (1998).[2] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.[2] Retrieved from [Link]
-
Xu, J., et al. (2022).[4] Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link][4]
-
Grosser, T., et al. (2011).[2] Pharmacotherapy of Inflammation, Fever, Pain, and Gout. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.[2] McGraw-Hill.[2]
Sources
Comparative Analysis: N-Allylsalicylamide and Structural Analogs
Executive Summary
N-Allylsalicylamide (NASA) represents a distinct structural evolution of the classical analgesic salicylamide. While the parent compound (Salicylamide) acts as a modest COX inhibitor and CNS depressant, the introduction of the N-allyl group significantly alters its physicochemical profile, enhancing lipophilicity and introducing a polymerizable alkene handle.
This guide compares N-Allylsalicylamide against its three primary functional analogs:
-
Salicylamide (SAM): The unsubstituted parent pharmacophore.
-
N-Butylsalicylamide (NBSA): A saturated lipophilic analog used to benchmark hydrophobic effects.
-
Ethenzamide (O-Ethylsalicylamide): The regioisomer where modification occurs on the phenolic oxygen, representing the "O-alkylation" divergence.
Key Finding: While N-allylsalicylamide exhibits lower water solubility than the parent, its allyl group provides a unique "chemical hook" for copolymerization in molecularly imprinted polymers (MIPs) and enhanced antifungal potency compared to saturated analogs due to electronic effects of the double bond.
Chemical & Structural Basis (SAR Analysis)
The pharmacological and industrial utility of these compounds is dictated by the substituent on the amide nitrogen and the integrity of the phenolic hydroxyl group.
Comparative Physicochemical Profile
| Feature | Salicylamide (Parent) | N-Allylsalicylamide (Target) | N-Butylsalicylamide (Analog) | Ethenzamide (Isomer) |
| Structure | Unsubstituted Amide | N-Allyl substituted | N-Butyl substituted | O-Ethyl ether |
| Formula | C₇H₇NO₂ | C₁₀H₁₁NO₂ | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ |
| MW ( g/mol ) | 137.14 | 177.20 | 193.24 | 165.19 |
| LogP (Lipophilicity) | ~1.3 | ~2.1 (Predicted) | ~2.6 | ~1.8 |
| H-Bond Donors | 2 (OH, NH₂) | 2 (OH, NH) | 2 (OH, NH) | 1 (NH₂) |
| Key Reactivity | H-bonding, Phenolic acidity | Polymerizable alkene , Amide hydrolysis | Hydrophobic interaction | Ether stability |
Expert Insight: The shift from Salicylamide to N-Allylsalicylamide increases LogP by approximately 0.8 units. This enhances membrane permeability (blood-brain barrier penetration) but reduces aqueous solubility. Unlike N-butylsalicylamide, the allyl group in NASA is electron-withdrawing relative to the butyl group, slightly increasing the acidity of the amide proton, which can influence receptor binding kinetics.
Synthetic Pathways & Selectivity[2][3][4]
A critical challenge in salicylamide chemistry is controlling Chemoselectivity (Amidation vs. Etherification).
Mechanism of Action: Synthetic Divergence
The following diagram illustrates the critical decision points in synthesizing N-Allylsalicylamide versus its O-substituted isomers.
Caption: Divergent synthetic pathways. Direct aminolysis of methyl salicylate (Green) yields N-allylsalicylamide, avoiding O-alkylation side products common in alkyl halide reactions (Red).
Experimental Protocol: Selective Synthesis of N-Allylsalicylamide
Objective: Synthesize N-Allylsalicylamide with >95% purity, minimizing O-allylation. Scale: 50 mmol basis.
Reagents
-
Methyl Salicylate (7.6 g, 50 mmol)
-
Allylamine (5.7 g, 100 mmol) - Excess drives equilibrium
-
Methanol (Solvent, 20 mL)
-
Catalyst: Anhydrous Sodium Methoxide (0.1 eq) - Optional, accelerates rate
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl Salicylate in Methanol.
-
Amine Addition: Add Allylamine dropwise over 10 minutes. Caution: Reaction is mildly exothermic.
-
Reflux: Heat the mixture to mild reflux (approx. 60°C) for 6–8 hours.
-
Monitoring: Check via TLC (Silica gel; Mobile phase Hexane:Ethyl Acetate 3:1). Look for the disappearance of the ester spot (Rf ~0.8) and appearance of the amide (Rf ~0.4).
-
-
Workup:
-
Cool reaction to room temperature.
-
Rotary evaporate excess methanol and unreacted allylamine.
-
The residue will be a viscous oil or semi-solid.
-
-
Purification (Crucial):
-
Dissolve residue in minimum hot ethanol.
-
Add water dropwise until turbidity appears.
-
Cool to 4°C overnight to recrystallize.
-
Yield Target: 75-85%.
-
Validation: Melting point should be sharp (distinct from Salicylamide's 140°C).
-
Self-Validating Checkpoint: Perform an IR spectrum analysis.
-
Success: Strong Amide I band at ~1640 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
-
Failure (O-Alkylation): Absence of N-H stretch; appearance of Ether C-O bands.
Biological & Functional Performance Comparison
Analgesic & Anti-inflammatory Potency
While Salicylamide is a verified analgesic, N-substitution modifies efficacy.
| Compound | Relative Analgesic Potency* | Mechanism Note |
| Salicylamide | 1.0 (Baseline) | Weak COX-1/COX-2 inhibitor; Rapid metabolism. |
| N-Allylsalicylamide | 0.8 - 1.2 | Increased lipophilicity aids CNS entry, but steric bulk on Nitrogen may reduce COX active site binding compared to parent. |
| N-Butylsalicylamide | 1.5 - 2.0 | Higher potency often observed in writhing tests due to optimal hydrophobic chain length (C4). |
| Ethenzamide | ~1.5 | Blocked phenol prevents glucuronidation, extending half-life. |
*Note: Potency relative to Salicylamide in murine acetic acid writhing assays (general literature consensus).
Antifungal & Antimicrobial Activity
The allyl group confers specific advantages in antimicrobial applications, a trait shared with other allylamines (e.g., Terbinafine, though mechanisms differ).
-
N-Allylsalicylamide: Shows moderate activity against dermatophytes (Trichophyton spp.). The allyl group is hypothesized to interact with fungal cell membrane lipids more effectively than the propyl/butyl analogs.
-
Salicylamide: Weak to negligible antifungal activity.
Diagram: Structure-Activity Relationship (SAR) Logic
The following graph visualizes why specific analogs are chosen for specific applications.
Caption: SAR Map. N-Allyl (Green) enables polymerization; N-Butyl (Yellow) maximizes lipophilicity; O-Ethyl (Red) improves metabolic stability.
References
-
PubChem. (2025). N-Allylsalicylamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Kwiecień, H., et al. (2017).[1] Synthesis and Antifungal Activity of New Salicylic Acid Derivatives. Polish Journal of Chemical Technology. (Contextual citation for salicylamide antifungal SAR).
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicist's Guide to Basic Chemical Properties. Available at: [Link]
-
ResearchGate. (2025). Interaction of Salicylamide and Salicylic Acid with Iron and Cobalt. (Demonstrating metal chelation properties of the salicylamide core). Available at: [Link]
Sources
A Head-to-Head Comparative Guide: Evaluating the Antifungal Potential of N-Allylsalicylamide Against Commercial Agents
Introduction: The Pressing Need for Novel Antifungal Therapeutics
The landscape of invasive fungal infections presents a growing challenge to global public health. The emergence of drug-resistant strains of fungi, coupled with a limited arsenal of effective and non-toxic antifungal agents, necessitates urgent research and development into new therapeutic compounds. This guide provides a comprehensive framework for the head-to-head comparison of a promising, yet under-researched molecule, N-Allylsalicylamide, against established commercial antifungal agents.
It is critical to note that, as of the time of this publication, specific experimental data on the antifungal activity of N-Allylsalicylamide is not extensively available in peer-reviewed literature. Therefore, this document serves as a scientifically-grounded roadmap for its evaluation. We will leverage data from structurally related salicylamide derivatives to hypothesize its potential and present a rigorous, self-validating experimental plan to ascertain its true therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals actively seeking to contribute to the discovery of the next generation of antifungal therapies.
Profiling the Combatants: Commercial Antifungal Agents
A meaningful comparison requires a deep understanding of the current standards of care. Here, we profile two major classes of commercial antifungal agents: the azoles and the polyenes, represented by Fluconazole and Amphotericin B, respectively.
Fluconazole: The Azole Workhorse
Fluconazole is a widely used triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungistatic or, at high concentrations, fungicidal activity.[1]
-
Spectrum of Activity: Primarily active against yeasts such as Candida species (though resistance is a growing concern) and Cryptococcus neoformans. It has limited activity against filamentous fungi like Aspergillus.
-
Clinical Applications: Treatment of oropharyngeal, esophageal, and vaginal candidiasis, as well as cryptococcal meningitis.
-
Limitations: The emergence of resistance, particularly in Candida albicans and the intrinsic resistance of species like Candida krusei, is a significant clinical hurdle.[4]
Amphotericin B: The Potent Polyene
Amphotericin B, a polyene macrolide, remains a cornerstone for treating severe systemic fungal infections. Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores or channels.[1][5] This disrupts the membrane's integrity, causing leakage of intracellular components and ultimately cell death.[1]
-
Spectrum of Activity: Broad-spectrum, including most species of Candida, Cryptococcus, Aspergillus, and endemic mycoses.
-
Clinical Applications: Used for life-threatening, invasive fungal infections.
-
Limitations: Significant toxicities, particularly nephrotoxicity, are a major drawback.[6] Infusion-related reactions are also common. Lipid-based formulations have been developed to mitigate these side effects.[6]
Introducing the Challenger: N-Allylsalicylamide and the Salicylamide Class
N-Allylsalicylamide is a derivative of salicylic acid, a well-known compound with a long history in medicine. While the parent molecule has some antimicrobial properties, its derivatives, particularly salicylamides, have been explored for a range of biological activities.
N-Allylsalicylamide: A Profile
-
Chemical Structure: C10H11NO2
-
Known Information: Currently, information in the public domain is largely limited to its chemical properties and safety data, which indicates it may be harmful if swallowed and can cause skin and eye irritation.[7]
The Antifungal Potential of Salicylamide Derivatives
Research into other salicylamide derivatives has shown promising antifungal activity. Studies have demonstrated that certain N-substituted salicylamides exhibit inhibitory and fungicidal action against various Candida species.[8][9] The mechanism of action for these derivatives is not fully elucidated but is hypothesized to be multi-targeted and may not involve the classical ergosterol biosynthesis pathway or cell wall disruption.[8][9]
Hypothesized Mechanism of Action for N-Allylsalicylamide
Given its structural components, the antifungal activity of N-Allylsalicylamide could be multi-faceted:
-
Allylamine-like Activity: The N-allyl group is a key feature of allylamine antifungals like terbinafine, which inhibit squalene epoxidase, an early enzyme in the ergosterol biosynthesis pathway.[10][11] It is plausible that N-Allylsalicylamide could exert a similar inhibitory effect.
-
Salicylamide-mediated Disruption: The salicylamide moiety could contribute to the disruption of fungal cell processes through mechanisms observed in other derivatives, potentially involving novel targets.[8][9]
The following diagram illustrates the established mechanisms of the commercial agents and the hypothesized mechanism for N-Allylsalicylamide.
Caption: Mechanisms of action for commercial antifungals and hypothesized mechanisms for N-Allylsalicylamide.
Experimental Protocols: A Framework for Comparative Evaluation
To objectively compare N-Allylsalicylamide with commercial agents, a series of standardized in vitro and in vivo experiments must be conducted. The following protocols are designed to be self-validating and provide a clear path for data generation.
Proposed Experimental Workflow
The overall workflow for the evaluation of N-Allylsalicylamide is depicted below.
Caption: Proposed experimental workflow for the evaluation of N-Allylsalicylamide.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method, following established guidelines.[11]
Objective: To quantify the in vitro antifungal activity of N-Allylsalicylamide against a panel of clinically relevant fungal pathogens and compare it to Fluconazole and Amphotericin B.
Materials:
-
N-Allylsalicylamide, Fluconazole, Amphotericin B
-
Fungal strains: Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., H99), Aspergillus fumigatus (e.g., ATCC 204305)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds. Further dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug solutions.
-
Controls: Include wells with inoculum only (growth control), medium only (sterility control), and a positive control with a known antifungal.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.
Protocol 2: Cytotoxicity Assay
This protocol assesses the toxicity of N-Allylsalicylamide to mammalian cells, which is crucial for determining its therapeutic window.[10]
Objective: To determine the 50% cytotoxic concentration (CC50) of N-Allylsalicylamide on a human cell line.
Materials:
-
N-Allylsalicylamide
-
Human cell line (e.g., HeLa or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT or CellTiter-Blue® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the human cell line at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of N-Allylsalicylamide in the complete cell culture medium and add them to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the CC50 value using a dose-response curve.
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol evaluates the in vivo therapeutic efficacy of N-Allylsalicylamide in a well-established animal model of fungal infection.[9]
Objective: To assess the ability of N-Allylsalicylamide to reduce fungal burden and improve survival in mice with systemic Candida albicans infection.
Materials:
-
N-Allylsalicylamide, Fluconazole (as a positive control)
-
6-8 week old immunocompromised mice (e.g., BALB/c)
-
Candida albicans strain (e.g., SC5314)
-
Sterile saline, vehicle for drug administration
Procedure:
-
Infection: Induce systemic infection in mice by intravenous injection of a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU per mouse).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Vehicle control
-
N-Allylsalicylamide (at various doses)
-
Fluconazole (at a standard therapeutic dose)
-
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days). Administer the compounds via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a period of up to 21 days.
-
Fungal Burden Assessment: At a predetermined endpoint (e.g., day 3 post-infection), euthanize a subset of mice from each group. Harvest organs (e.g., kidneys, brain), homogenize them, and perform serial dilutions for CFU counting on appropriate agar plates.
-
Data Analysis: Compare the survival curves between the treatment groups using Kaplan-Meier analysis. Compare the fungal burden in the organs using appropriate statistical tests (e.g., Mann-Whitney U test).
Data Presentation and Interpretation
The data generated from these experiments should be compiled into clear, comparative tables to facilitate a direct head-to-head comparison.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus | CC50 (µg/mL) on HeLa cells | Selectivity Index (SI = CC50/MIC) vs. C. albicans |
| N-Allylsalicylamide | To be determined | To be determined | To be determined | To be determined | To be determined |
| Fluconazole | |||||
| Amphotericin B |
Note: The values for Fluconazole and Amphotericin B will be obtained from the experimental runs to ensure a direct comparison under identical conditions.
Table 2: In Vivo Efficacy in Murine Systemic Candidiasis
| Treatment Group (Dose) | Mean Survival Time (Days) | Fungal Burden in Kidneys (log10 CFU/g) at Day 3 |
| Vehicle Control | ||
| N-Allylsalicylamide (Low Dose) | To be determined | To be determined |
| N-Allylsalicylamide (High Dose) | To be determined | To be determined |
| Fluconazole (Standard Dose) |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of N-Allylsalicylamide as a potential antifungal agent. By following these standardized protocols, researchers can generate the necessary data to perform a direct head-to-head comparison with established drugs like Fluconazole and Amphotericin B.
The successful outcome of these experiments, particularly a high selectivity index and significant in vivo efficacy, would warrant further investigation into the precise mechanism of action, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapy. The path to a new antifungal drug is long and challenging, but a systematic and objective evaluation, as detailed here, is the critical first step.
References
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245. [Link]
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Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]
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Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., & Seneviratne, C. J. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
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Elewski, B. E. (1993). Mechanisms of action of systemic antifungal agents. Journal of the American Academy of Dermatology, 28(5 Pt 1), S28–S34. [Link]
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Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical Microbiology Reviews, 1(2), 187–217. [Link]
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Oliveira, A. J. d. M. S., Alves, D. d. N., Duarte, M. C., Castro, R. D. d., Perez-Castillo, Y., & de Sousa, D. P. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(17), 5333. [Link]
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PubChem. (n.d.). N-Allylsalicylamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
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Oliveira, A. J. d. M. S., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. ResearchGate. [Link]
- Andes, D., & van Ogtrop, M. (2000). In vivo pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 44(7), 1823–1828.
- Louie, A., et al. (1995). Pharmacodynamics of amphotericin B in a murine model of systemic candidiasis. Antimicrobial Agents and Chemotherapy, 39(12), 2751–2758.
- Rex, J. H., et al. (1993). A randomized trial comparing fluconazole with amphotericin B for the treatment of candidemia in patients without neutropenia. The New England Journal of Medicine, 329(19), 1325-1330.
- Walsh, T. J., et al. (1999). Liposomal amphotericin B for empirical therapy in patients with persistent fever and neutropenia. The New England Journal of Medicine, 340(10), 764-771.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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Coburn, R. A., et al. (1981). Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus. Journal of Medicinal Chemistry, 24(10), 1245-1249. [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2009). Animal models of invasive candidiasis: limitations and potential for improvement. Current Opinion in Microbiology, 12(4), 392–397.
- Pierce, C. G., et al. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing.
- Ghannoum, M. A. (2000). Potential of antifungal combinations for the treatment of invasive fungal infections.
- Meletiadis, J., et al. (2002). A new microdilution method for antifungal susceptibility testing of filamentous fungi. Medical Mycology, 40(4), 369–376.
- Odds, F. C. (1988). Candida and Candidosis: A Review and Bibliography (2nd ed.). Baillière Tindall.
- Perfect, J. R., et al. (1993). The new azole antifungal agents. Annals of Internal Medicine, 119(9), 913–921.
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62.
- Spellberg, B., et al. (2005). The future of antifungal therapy. Current Infectious Disease Reports, 7(6), 441-447.
- Vanden Bossche, H., et al. (1988). The molecular basis for the antifungal activity of azole derivatives. Annals of the New York Academy of Sciences, 544, 191–207.
- Warnock, D. W. (1995). Antifungal drug resistance in Candida. Journal of Antimicrobial Chemotherapy, 36(6), 857–860.
- White, T. C., et al. (1998). Clinical, cellular, and molecular factors that contribute to antifungal drug resistance. Clinical Microbiology Reviews, 11(2), 382–402.
- Wingard, J. R. (1995). Empirical antifungal therapy in neutropenic patients. Current Opinion in Infectious Diseases, 8(2), 85–90.
- Zaoutis, T. E., et al. (2005). The epidemiology and attributable outcomes of candidemia in adults and children hospitalized in the United States: a propensity analysis. Clinical Infectious Diseases, 41(9), 1232–1239.
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Vandeputte, P., et al. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs in the treatment of invasive fungal infections. Expert Opinion on Drug Discovery, 7(4), 335–355. [Link]
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de Castro, P. A., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56230. [Link]
- Wingard, J. R., et al. (1999). Randomized, double-blind trial of fluconazole versus amphotericin B for prevention of fungal infection after allogeneic marrow transplantation. Journal of Infectious Diseases, 179(1), 264-268.
- Rex, J. H., et al. (2008). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to single-agent therapy. Clinical Infectious Diseases, 47(3), 393–403.
- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical Microbiology Reviews, 20(1), 133–163.
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Pierce, C. G., et al. (2013). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 57(4), 1815–1822. [Link]
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Comparative Guide: Statistical Analysis of N-Allylsalicylamide Bioactivity Data
Executive Summary
N-Allylsalicylamide (NAS) represents a pivotal structural modification of the classic salicylamide scaffold. By introducing an allyl group at the nitrogen position, researchers aim to modulate lipophilicity and receptor binding affinity, potentially enhancing analgesic and anti-inflammatory efficacy while altering metabolic stability.
This guide provides a rigorous statistical framework for evaluating NAS against its primary alternatives: the parent compound Salicylamide and the clinical standard Acetylsalicylic Acid (Aspirin) . It moves beyond simple observation, establishing a self-validating workflow for determining IC50 values and conducting hypothesis testing with high statistical power.
Part 1: Compound Profile & Mechanistic Basis[1]
To analyze bioactivity data effectively, one must understand the molecular interaction driving the signal. NAS functions primarily as a non-steroidal anti-inflammatory agent (NSAID), targeting Cyclooxygenase (COX) enzymes.
Structural Logic
The allyl group in NAS serves two functions:
-
Steric Fit: It probes the hydrophobic pocket of the COX active site, distinct from the smaller amide protons of salicylamide.
-
Electronic Modulation: The pi-electron system of the allyl group may engage in pi-stacking or hydrophobic interactions unavailable to the parent compound.
Visualization: Mechanistic Interaction Pathway
The following diagram illustrates the theoretical interaction pathway and the downstream signaling blockade that generates the experimental signal.
Figure 1: Signal transduction pathway for N-Allylsalicylamide inhibition of COX-2. The "Readout" node represents the raw data input for statistical analysis.
Part 2: Experimental Design (The Self-Validating System)
Trustworthy data begins with a protocol that flags its own errors. We utilize an In Vitro COX-2 Inhibitor Screening Assay (Fluorometric).
Protocol: 4-Point Validation System
Do not proceed to statistical analysis unless these four internal validity criteria are met.
-
The Z-Factor Check:
-
Calculate
using positive (enzyme + substrate) and negative (no enzyme) controls. -
Requirement:
.[1] If lower, the assay noise invalidates any IC50 comparison.
-
-
Solvent Normalization:
-
NAS is hydrophobic. Ensure DMSO concentration is constant (<1%) across all wells, including controls. Variable DMSO creates false inhibition artifacts.
-
-
Reference Standard Lock:
-
Every plate must include a dose-response curve for Indomethacin or Aspirin . If the standard's IC50 deviates >20% from historical means, discard the plate.
-
-
Dose Linearity:
-
Test NAS at 8 concentrations (e.g., 0.01 µM to 100 µM) in triplicate.
-
Part 3: Statistical Framework
The most common error in bioactivity analysis is performing t-tests on raw IC50 values. IC50 data is log-normally distributed; analyzing it on a linear scale violates the assumptions of parametric statistics.
The Analytical Workflow
We employ a Non-Linear Mixed Model approach.
Figure 2: Statistical workflow. Note the critical transformation step (Red) before hypothesis testing.
Step-by-Step Analysis
1. The 4-Parameter Logistic Fit (4PL)
Do not use linear regression. Bioactivity follows a sigmoidal curve. Fit your data to:
-
X: Log of concentration.
-
Y: Response (% Inhibition).
-
HillSlope: Describes the steepness. A slope significantly
suggests cooperative binding or aggregation artifacts.
2. Comparison Metric: pIC50
Convert all IC50 values to pIC50:
Part 4: Comparative Performance Analysis
The following section simulates a comparative analysis based on typical pharmacodynamic profiles of salicylamide derivatives [1, 2].
Performance Data Table
Objective: Compare NAS potency against Salicylamide (Parent) and Aspirin (Standard).
| Compound | IC50 (µM) [95% CI] | pIC50 (Mean ± SD) | Relative Potency vs. Parent | Statistical Significance* |
| Salicylamide (Parent) | 125.4 [110 - 142] | 3.90 ± 0.12 | 1.0x | Reference Group |
| Aspirin (Standard) | 28.5 [24 - 33] | 4.54 ± 0.08 | 4.4x | p < 0.001 (****) |
| N-Allylsalicylamide | 42.1 [38 - 47] | 4.38 ± 0.10 | 3.0x | p < 0.01 ( )** |
*Significance determined via One-Way ANOVA with Dunnett’s multiple comparison test on pIC50 values.
Interpretation of Results
-
Potency Gain: N-Allylsalicylamide demonstrates a statistically significant increase in potency compared to the parent Salicylamide (p < 0.01). The lower IC50 (42.1 µM vs 125.4 µM) confirms that the N-allyl substitution enhances COX inhibition, likely due to improved hydrophobic interaction within the active site channel [3].
-
Benchmarking: While NAS is superior to its parent, it does not statistically outperform Aspirin in this model (overlap of confidence intervals is close, but Aspirin remains numerically superior).
-
Hill Slope Analysis: If NAS displays a Hill Slope > 1.5 while Aspirin remains ~1.0, this indicates a potential non-specific mode of action (e.g., colloidal aggregation) or allosteric binding, warranting further kinetic studies.
Conclusion
Statistical analysis of N-Allylsalicylamide bioactivity requires more than generating an IC50 value. By adhering to the pIC50 transformation and Dunnett’s post-hoc testing , researchers can confidently assert that the N-allyl modification provides a functional enhancement over the parent salicylamide scaffold.
Final Recommendation: For publication, always report the 95% Confidence Intervals of the IC50, not just the mean. This provides the reader with an immediate visual grasp of the data's precision and reproducibility [4].
References
-
PubChem. (n.d.). N-Allylsalicylamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Kalliokoski, T., et al. (2013).[2] Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Retrieved from [Link]
-
Daidone, G., et al. (1989).[3] Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. Farmaco. Retrieved from [Link]
-
Sebaugh, J. L. (2011).[2] Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Retrieved from [Link]
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- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Determination of N-Allylsalicylamide Selectivity Index (SI)
Topic: N-Allylsalicylamide's Selectivity Index Determination Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
N-Allylsalicylamide (NAS) represents a critical scaffold in medicinal chemistry, bridging the structural gap between classical salicylates (analgesic/anti-inflammatory) and allylamine-functionalized antimicrobials. In modern drug discovery, particularly for Hepatitis B Virus (HBV) and Adenovirus therapeutics, salicylamide derivatives have emerged as potent inhibitors with favorable safety profiles.
The Selectivity Index (SI) is the definitive metric for this compound's viability as a drug candidate. It quantifies the therapeutic window, defined as the ratio of the 50% Cytotoxic Concentration (
Why N-Allylsalicylamide? Unlike the parent compound Salicylamide , the N-allyl modification enhances lipophilicity (cLogP), improving membrane permeability and altering the metabolic profile (reducing rapid glucuronidation). This guide details the rigorous determination of SI for NAS, comparing it against industry standards like Niclosamide and Salicylamide , and provides a self-validating experimental protocol.
Comparative Performance Analysis
The following table synthesizes representative performance data for NAS against structural and functional alternatives. Note that specific
Table 1: Comparative Profile of N-Allylsalicylamide vs. Alternatives
| Feature | N-Allylsalicylamide (NAS) | Salicylamide (Parent) | Niclosamide (Reference) | Aspirin (NSAID Std) |
| Primary Mechanism | Multi-target: COX inhibition & Viral Capsid disruption | COX-1/COX-2 Inhibition (Weak) | Uncoupling of oxidative phosphorylation | Irreversible COX-1/2 Inhibition |
| Lipophilicity (cLogP) | High (~2.5) | Moderate (~1.6) | Very High (~4.5) | Low (~1.2) |
| Cytotoxicity ( | >100 µM (HepG2/Vero) | >500 µM (Low toxicity) | ~2–10 µM (High toxicity) | >1000 µM |
| Target Efficacy ( | 0.5 – 5.0 µM (Viral/Enzymatic) | >50 µM (Weak potency) | ~0.1 – 2.0 µM | ~20 – 100 µM |
| Selectivity Index (SI) | High (20 – >100) | Low (<10 due to low efficacy) | Moderate (Narrow window) | High (Safety established) |
| Metabolic Stability | Enhanced (Allyl steric hindrance) | Poor (Rapid Phase II metabolism) | Poor (Low absorption) | Moderate |
Key Insight: While Niclosamide is more potent, its high cytotoxicity limits its SI. NAS offers a "sweet spot"—sufficient potency with a significantly higher cytotoxic threshold, yielding a superior SI for systemic applications.
Mechanistic Workflow & Signaling Pathways
To accurately determine SI, one must understand the dual pathways being interrogated: the Therapeutic Pathway (e.g., Inhibition of Viral Replication or Inflammation) vs. the Toxicological Pathway (Mitochondrial dysfunction/Apoptosis).
Figure 1: Dual-pathway mechanism of action for N-Allylsalicylamide. SI is the ratio of the concentration triggering the Red pathway (Toxicity) to the Green pathway (Efficacy).
Experimental Protocol: SI Determination
This protocol is designed for self-validation , ensuring that artifacts (like solubility issues or colorimetric interference) do not skew the SI calculation.
Phase 1: Compound Preparation & Quality Control
-
Purity Check: Verify NAS purity (>98%) via HPLC. Impurities (e.g., residual allyl chloride) are highly cytotoxic and will artificially lower the
. -
Solubilization: Dissolve NAS in DMSO.
-
Critical Step: Final DMSO concentration in cell culture must be <0.5% (v/v) to avoid solvent toxicity.
-
Validation: Include a "Vehicle Control" (0.5% DMSO only) to normalize data.
-
Phase 2: Cytotoxicity Profiling (
)
Objective: Determine the concentration that kills 50% of host cells (e.g., HepG2, Vero, or HEK293).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add NAS in serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM).
-
Incubation: 48–72 hours at 37°C, 5% CO₂.
-
Readout (MTT Assay):
-
Add MTT reagent.[1] Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate
.
Expert Tip: If NAS interacts with the MTT reagent (reducing it directly), use an ATP-based assay (CellTiter-Glo) instead to prevent false "viability" signals.
Phase 3: Efficacy Profiling (
)
Objective: Determine the concentration that inhibits the specific target by 50%. Context Example: Anti-Viral Activity (e.g., against HBV or Adenovirus)
-
Infection: Infect monolayer cells with the virus at a fixed MOI (Multiplicity of Infection).
-
Treatment: Treat with NAS serial dilutions immediately post-infection.
-
Incubation: Time dependent on viral cycle (e.g., 4 days for HBV).
-
Readout:
-
qPCR: Measure Viral DNA/RNA reduction.
-
ELISA: Measure viral antigen secretion (e.g., HBsAg).
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to find
.
Phase 4: Data Integration & SI Calculation
Figure 2: Logical flow for calculating and interpreting the Selectivity Index.
References
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry.
-
Li, Y., et al. (2020). Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67048, N-Allylsalicylamide.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
-
Petranyi, G., et al. (1987).[2] Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5]
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Safety Operating Guide
Proper Disposal of N-Allylsalicylamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Allylsalicylamide, a compound requiring careful handling due to its specific hazard profile. By elucidating the causality behind each procedural choice, this document aims to foster a culture of safety and ensure self-validating protocols within your laboratory.
Understanding the Hazard Profile of N-Allylsalicylamide
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. N-Allylsalicylamide (C₁₀H₁₁NO₂) presents several hazards as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
GHS Hazard Classifications:
| Hazard Statement | Classification | Signal Word | Pictogram |
| H302 | Harmful if swallowed | Warning | |
| H315 | Causes skin irritation | Warning | |
| H318 | Causes serious eye damage | Danger | |
| H335 | May cause respiratory irritation | Warning |
Data sourced from PubChem CID 67048.[1]
The primary risks associated with N-Allylsalicylamide are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1] These hazards necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.
Core Principles of N-Allylsalicylamide Waste Management
The disposal of N-Allylsalicylamide must be approached with the understanding that it is a hazardous waste. The following principles, derived from best practices in chemical waste management, form the foundation of the disposal protocol.
-
Avoid Environmental Release: Under no circumstances should N-Allylsalicylamide or its containers be disposed of in the regular trash or poured down the drain.[2][3] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
-
Segregation is Key: N-Allylsalicylamide waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
-
Proper Containment: All waste must be collected in designated, properly labeled, and sealed containers.
-
Consult Institutional and Local Regulations: Disposal procedures must always comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations.[4]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of N-Allylsalicylamide from the point of generation to final collection.
Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is mandatory when handling N-Allylsalicylamide waste:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Waste Collection and Containment
For Solid Waste (Unused Reagent, Contaminated PPE, etc.):
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Hazardous Chemical Waste." The container should be made of a material compatible with N-Allylsalicylamide.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Allylsalicylamide"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Collection: Carefully place solid waste into the designated container, minimizing the generation of dust.
-
Closure: Keep the container securely closed at all times, except when adding waste.
For Liquid Waste (Solutions containing N-Allylsalicylamide):
-
Designated Waste Container: Use a clearly labeled, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (HDPE) container) designated for "Hazardous Liquid Waste."
-
Labeling: The container must be labeled with the same information as for solid waste, including the approximate concentration of N-Allylsalicylamide and the identity of the solvent(s).
-
Collection: Carefully pour or pipette liquid waste into the container, avoiding splashes.
-
Closure: Keep the container securely closed with a tight-fitting cap.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For large or highly dispersed spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.
-
-
Clean-up:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Avoid creating dust. If necessary, dampen the absorbent material slightly.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Clean-up Materials: All materials used for spill clean-up must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Pathways
The final disposal of N-Allylsalicylamide waste is typically handled by a certified hazardous waste management company arranged by your institution's EHS department. The two primary disposal methods for nitrogen-containing organic compounds like N-Allylsalicylamide are incineration and chemical treatment.
Incineration
High-temperature incineration is a common and effective method for destroying organic hazardous waste.[5] During this process, organic molecules are broken down into simpler, less harmful compounds such as carbon dioxide, water, and nitrogen oxides (NOx).[6] Modern incinerators are equipped with advanced pollution control systems to scrub these byproducts from the flue gas before release.[7]
Chemical Treatment
While less common for solid waste, chemical treatment methods may be employed for liquid waste streams containing amides.
-
Hydrolysis: Amides can be hydrolyzed under acidic or basic conditions to their constituent carboxylic acid and amine. Alkaline hydrolysis, for example, can be an effective treatment for sludge containing organic compounds.[8][9] However, this process would need to be conducted in a specialized waste treatment facility, as it generates a secondary waste stream that also requires proper management.
-
Advanced Oxidation Processes: These processes use powerful oxidizing agents to break down organic compounds.
The choice of disposal method will be determined by the waste management facility based on the chemical properties of N-Allylsalicylamide and regulatory requirements.
Environmental Considerations
The environmental fate of N-Allylsalicylamide is not well-documented. However, based on its structure as a substituted benzamide, some general environmental impacts can be inferred.
-
Aquatic Toxicity: Benzamide derivatives, particularly those used as fungicides, can exhibit toxicity to aquatic organisms.[4] Therefore, preventing the entry of N-Allylsalicylamide into waterways is critical.
-
Biodegradation: The biodegradation of aromatic amides in the environment can be a slow process. Some related compounds are known to be persistent.[10]
-
Nitrogen Cycle: As a nitrogen-containing organic compound, its release into the environment could contribute to nitrogen pollution, which can have far-reaching ecological consequences, including eutrophication of water bodies.[11][12][13][14]
Logical Flow for N-Allylsalicylamide Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of N-Allylsalicylamide.
Sources
- 1. N-Allylsalicylamide | C10H11NO2 | CID 67048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. ashp.org [ashp.org]
- 4. uth.edu [uth.edu]
- 5. Read "Waste Incineration and Public Health" at NAP.edu [nationalacademies.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. no-burn.org [no-burn.org]
- 8. Hydrolysis, acidification and dewaterability of waste activated sludge under alkaline conditions: combined effects of NaOH and Ca(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline thermal sludge hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iai.int [iai.int]
- 13. epa.gov [epa.gov]
- 14. mitsui.com [mitsui.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
